molecular formula C8H13N3O3 B2666088 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole CAS No. 1429417-89-9

3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole

Cat. No.: B2666088
CAS No.: 1429417-89-9
M. Wt: 199.21
InChI Key: KLAAETSZQWHBJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C8H13N3O3 and its molecular weight is 199.21. The purity is usually 95%.
BenchChem offers high-quality 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-4-nitro-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3/c1-4-14-8-7(11(12)13)5-10(9-8)6(2)3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAAETSZQWHBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN(C=C1[N+](=O)[O-])C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling and Synthetic Methodologies of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyrazole ring is recognized as a privileged heterocyclic scaffold, frequently deployed in the design of targeted therapeutics such as kinase inhibitors. 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole (CAS: 1429417-89-9) represents a highly specialized, sterically and electronically tuned building block. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its regioselective synthesis, and its downstream application as a precursor to 4-amino-1H-pyrazole pharmacophores. By detailing self-validating experimental protocols, this guide serves as an authoritative resource for drug development professionals seeking to integrate this scaffold into novel therapeutic agents.

Physicochemical Properties & Structural Analysis

The precise substitution pattern of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole dictates its behavior in both synthetic environments and biological systems. The quantitative physicochemical data is summarized below, as documented in 1[1].

PropertyValue
IUPAC Name 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole
CAS Registry Number 1429417-89-9
Molecular Formula C8H13N3O3
Molecular Weight 199.21 g/mol
Core Scaffold 1H-Pyrazole
Hydrogen Bond Acceptors 4 (Nitro oxygens, Ethoxy oxygen, Pyrazole N2)
Hydrogen Bond Donors 0 (Fully substituted N1)
Structural Causality in Medicinal Chemistry
  • 1-Isopropyl Group: The addition of the branched aliphatic isopropyl chain at the N1 position significantly increases the lipophilicity (LogP) of the scaffold. In the context of kinase inhibitors, this moiety is strategically designed to occupy hydrophobic sub-pockets adjacent to the ATP-binding site, thereby increasing the residence time of the drug on its target[2].

  • 3-Ethoxy Group: The ethoxy group acts as an electron-donating group (EDG) via resonance, enriching the electron density of the pyrazole core. It also provides steric shielding, which is critical for directing regioselectivity during synthesis.

  • 4-Nitro Group: The strongly electron-withdrawing nitro group stabilizes the electron-rich pyrazole ring against premature oxidation. More importantly, it serves as a robust synthetic placeholder. Upon reduction, it yields a 4-amino group—a critical hinge-binding motif that forms bidentate hydrogen bonds with the kinase backbone[3].

Synthetic Methodology: Regioselective Construction

The synthesis of highly substituted pyrazoles requires strict control over regioselectivity due to the tautomeric nature of the pyrazole core. The workflow below outlines the optimal pathway to generate the target compound.

SyntheticWorkflow A 3-Hydroxy-4-nitro-1H-pyrazole (Starting Material) B O-Alkylation Ethyl Iodide, K2CO3 A->B C 3-Ethoxy-4-nitro-1H-pyrazole (Intermediate) B->C D N-Alkylation Isopropyl Bromide, Cs2CO3 C->D E 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole (Target Scaffold) D->E F Catalytic Hydrogenation H2, Pd/C, MeOH E->F G 4-Amino-3-ethoxy-1-isopropyl-1H-pyrazole (Kinase Pharmacophore) F->G

Caption: Step-by-step synthetic workflow from starting material to the active kinase pharmacophore.

Protocol 1: Regioselective N-Alkylation to 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole

Objective: Alkylate the N1 position while avoiding N2 alkylation.

  • Preparation: Dissolve 3-ethoxy-4-nitro-1H-pyrazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃, 2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Alkylation: Dropwise add Isopropyl bromide (1.2 eq). Heat the reaction mixture to 60°C and stir for 4 hours.

  • Workup: Quench with distilled water and extract with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Causality of Experimental Choices: Why use Cs₂CO₃ instead of standard K₂CO₃? The larger atomic radius of the cesium cation results in weaker ion-pairing with the pyrazolide anion (the "cesium effect"). This generates a highly reactive, "naked" nucleophile. The steric bulk of the existing 3-ethoxy group physically blocks the approaching isopropyl bromide from attacking the adjacent N2 position, funneling the reaction almost exclusively toward the N1 position.

Self-Validating System:

  • TLC Monitoring: The starting material contains a polar N-H bond, resulting in a low Retention factor (Rf). The fully alkylated product lacks this bond, resulting in a significantly higher Rf (e.g., 0.6 in Hexane:EtOAc 3:1).

  • NMR Confirmation: Before proceeding to downstream applications, conduct a 2D NOESY NMR. A spatial cross-peak between the isopropyl methine proton and the pyrazole C5-proton definitively confirms N1-alkylation over N2-alkylation.

Downstream Application: Reduction to 4-Amino-1H-pyrazole

To activate this scaffold for drug discovery, the nitro group must be reduced to an amine, a standard procedure documented in heterocyclic chemistry literature[4].

Protocol 2: Catalytic Hydrogenation
  • Setup: Dissolve 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole (1.0 eq) in anhydrous Methanol (MeOH).

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under a stream of argon to prevent ignition.

  • Reduction: Evacuate the reaction flask and backfill with Hydrogen gas (H₂). Maintain at 1 atm via a balloon. Stir vigorously at room temperature for 3 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Critical: Perform this step rapidly under argon, as the resulting electron-rich amine is prone to atmospheric oxidation.

Causality of Experimental Choices: Catalytic hydrogenation is explicitly chosen over metal-acid reductions (e.g., Fe/HCl or SnCl₂). Pyrazole amines are notorious for coordinating with transition metals. Trace iron or tin contaminants are extremely difficult to purge and will frequently cause false positives or signal quenching in downstream biochemical kinase assays (such as AlphaScreen or TR-FRET). Pd/C with H₂ yields only water as a byproduct, ensuring assay-grade purity.

Self-Validating System:

  • LC-MS Tracking: The reaction is validated by the complete disappearance of the nitro mass peak ([M+H]⁺ = 200.2) and the emergence of the amine mass peak ([M+H]⁺ = 170.2).

Pharmacological Target Integration: Kinase Inhibition

Once reduced, the 4-amino-3-ethoxy-1-isopropyl-1H-pyrazole derivative becomes a highly potent ATP-competitive inhibitor scaffold. According to comprehensive reviews on 2[2], the 4-amino group acts as an essential hydrogen bond donor/acceptor pair, anchoring the molecule to the hinge region of kinases such as TGF-βR1 and CDKs[3].

KinasePathway Ligand Extracellular Cytokine (e.g., TGF-β) Receptor Receptor Tyrosine/Serine Kinase (e.g., TGF-βR1) Ligand->Receptor Receptor Dimerization & Activation Effector Downstream Effector Proteins (e.g., SMAD2/3) Receptor->Effector ATP-Dependent Phosphorylation Inhibitor 4-Aminopyrazole Derivative (ATP-Competitive Inhibitor) Inhibitor->Receptor Binds Hinge Region (Blocks ATP Pocket) Transcription Nuclear Transcription (Oncogenic Proliferation) Effector->Transcription Nuclear Translocation

Caption: Mechanism of action for pyrazole-derived ATP-competitive kinase inhibitors blocking downstream transcription.

By successfully synthesizing and characterizing 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole, medicinal chemists secure a highly tunable, structurally validated foundation for the next generation of targeted oncology and anti-inflammatory therapeutics.

References

  • ChemicalBook - 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole (CAS: 1429417-89-9) Properties.
  • MDPI - Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR).
  • PubMed / Molecules - Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects.
  • Fluorine Notes - Synthesis of 5-nitro-pyrazole triflones via [3+2] cycloaddition reaction and its application for potential insecticide.

Sources

Comprehensive Solubility Profiling of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole: Thermodynamic Modeling and Empirical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Formulation Scientists, and Process Engineers Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

In advanced organic synthesis and drug development, pyrazole derivatives frequently serve as critical pharmacophores and synthetic intermediates. 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole (CAS: 1429417-89-9) is a highly functionalized heterocyclic building block. Before this compound can be effectively utilized in downstream reactions—such as the catalytic reduction of the nitro group to an amine for subsequent amide coupling—its solubility profile across various organic solvents must be rigorously defined.

This whitepaper provides an in-depth analysis of the physicochemical descriptors governing the solubility of this specific pyrazole derivative, outlines a self-validating empirical workflow for thermodynamic solubility screening, and provides predictive quantitative data to guide solvent selection in process chemistry.

Structural Descriptors & Thermodynamic Modeling

To predict and manipulate the solubility of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole, we must first analyze the causality behind its solvation thermodynamics. Solubility is fundamentally a balance between the energy required to disrupt the solid-state crystal lattice and the energy released upon solvation.

  • The Pyrazole Core & N-Alkylation: Unsubstituted 1H-pyrazoles possess both hydrogen-bond donors (N-H) and acceptors, often leading to moderate aqueous solubility. However, the N1 position of this molecule is alkylated with an isopropyl group. This substitution eliminates the hydrogen-bond donor capacity, drastically reducing its hydration potential and shifting its solubility profile heavily toward organic solvents [1].

  • 4-Nitro Group: The nitro group is strongly electron-withdrawing and introduces a significant dipole moment. While it acts as a hydrogen-bond acceptor, it is insufficient to overcome the lack of H-bond donors for aqueous solubility. Instead, it promotes strong dipole-dipole interactions with polar aprotic solvents (e.g., DMSO, DMF, Ethyl Acetate).

  • Steric Bulk & Lipophilicity (1-Isopropyl & 3-Ethoxy): The branched aliphatic isopropyl group and the ethoxy ether linkage introduce significant lipophilicity. However, the highly polar nature of the nitro-pyrazole core prevents efficient solvation in purely non-polar aliphatic hydrocarbons (e.g., hexane, heptane).

PropertyLogic Core 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole Nitro 4-Nitro Group (Strong Dipole, H-Bond Acceptor) Core->Nitro IsoPropyl 1-Isopropyl Group (Steric Bulk, Lipophilicity) Core->IsoPropyl Ethoxy 3-Ethoxy Group (Ether Oxygen, Moderate Lipophilicity) Core->Ethoxy PolarAprotic High Solubility in Polar Aprotic (DMSO, DMF, EtOAc) Nitro->PolarAprotic Dipole-Dipole Aqueous Low Aqueous Solubility (Lack of H-Bond Donors) Nitro->Aqueous Insufficient for hydration NonPolar Poor Solubility in Alkanes (Hexane, Heptane) IsoPropyl->NonPolar Hydrophobic Ethoxy->PolarAprotic Weak H-Bonding

Structural determinants dictating the solubility profile of the pyrazole derivative.

Empirical Solubility Profiling Workflow

Relying on kinetic solubility methods (such as DMSO dilution and turbidimetry) often leads to the overestimation of solubility due to the formation of metastable, supersaturated solutions [2]. For process chemistry, thermodynamic solubility is the gold standard.

Below is a self-validating, step-by-step protocol based on the miniaturized shake-flask method [3].

Phase 1: Preparation & Equilibration
  • Solvent Panel Selection: Dispense 1.0 mL of selected organic solvents (e.g., Methanol, Ethyl Acetate, Dichloromethane, Hexane, Toluene) into sealed glass vials.

  • Solid Addition: Add 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole in 10 mg increments to each vial until a visible suspension (excess solid) persists. Causality: The presence of excess solid is the critical self-validating step ensuring the solution has reached its maximum thermodynamic saturation point.

  • Thermal Equilibration: Place the vials on an orbital shaker at 400 rpm and strictly maintain the temperature at 25.0 ± 0.5 °C for 24 to 48 hours. Causality: Extended incubation overcomes the high lattice energy of the pyrazole crystal, ensuring true equilibrium rather than a transient kinetic state [4].

Phase 2: Separation & Quantification
  • Phase Separation: Centrifuge the suspensions at 10,000 rpm for 10 minutes. Extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to organic solvents and prevents micro-crystal carryover, which would artificially inflate HPLC quantification.

  • HPLC-UV Analysis: Dilute the filtered supernatant with the mobile phase (e.g., Acetonitrile/Water) to fall within the linear dynamic range of your pre-established calibration curve. Quantify the concentration via UV absorbance (typically at the

    
     of the nitro-pyrazole chromophore).
    

SolubilityWorkflow Start Compound Dispensing (Excess Solid) Solvents Solvent Addition (Organic Panel) Start->Solvents Equilibration Thermodynamic Equilibration (Shake-Flask, 24-48h @ 25°C) Solvents->Equilibration Separation Phase Separation (Centrifugation + 0.22µm Filtration) Equilibration->Separation Quantification HPLC-UV Quantification (Supernatant Analysis) Separation->Quantification Data Solubility Profile Generation (mg/mL & Log S) Quantification->Data

Step-by-step thermodynamic shake-flask methodology for solubility profiling.

Quantitative Solubility Data (Predictive Profile)

Based on the structural descriptors of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole and empirical data from structurally analogous nitropyrazoles, the following table summarizes the predicted thermodynamic solubility profile at 25°C.

SolventSolvent ClassApprox. Dielectric Constant (

)
Predicted Solubility (mg/mL)USP Solubility Category
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 100Freely Soluble
Dichloromethane (DCM) Polar Aprotic / Halogenated8.950 - 100Soluble
Ethyl Acetate (EtOAc) Polar Aprotic6.030 - 50Soluble
Methanol (MeOH) Polar Protic32.710 - 30Sparingly Soluble
Toluene Non-polar Aromatic2.41 - 10Slightly Soluble
Hexane Non-polar Aliphatic1.9< 1.0Practically Insoluble
Water (pH 7.4) Aqueous80.1< 0.1Practically Insoluble

Strategic Solvent Selection for Downstream Applications

Understanding this solubility profile allows chemists to engineer highly efficient reaction and purification workflows:

  • Reaction Optimization (Nitro Reduction): The next logical step for this intermediate is often the reduction of the 4-nitro group to an amine. Because the compound is only sparingly soluble in pure alcohols at room temperature, using a co-solvent system (e.g., EtOAc/EtOH) or applying mild heat during catalytic hydrogenation (Pd/C or Raney Nickel) will ensure the starting material remains fully dissolved, preventing catalyst poisoning by precipitated substrate [1].

  • Workup & Recrystallization: The stark contrast in solubility between Ethyl Acetate (soluble) and Hexane (practically insoluble) makes this an ideal binary solvent system for recrystallization. The crude product can be dissolved in a minimal volume of hot EtOAc, followed by the dropwise addition of Hexane as an anti-solvent until turbidity is achieved, yielding high-purity crystalline material.

References

  • Determination of Thermodynamic Solubility Source: Bio-protocol URL:[Link][3]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: SciSpace URL:[Link][2]

Sources

Thermodynamic Stability of Nitro-Pyrazole Derivatives: A Technical Guide for Scale-Up and Formulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitro-pyrazoles represent a privileged, highly versatile class of heterocyclic compounds characterized by their remarkable thermodynamic stability and high energy density. In my experience bridging the gap between high-energy density materials (HEDMs) and pharmaceutical drug development, the dual nature of these molecules requires rigorous thermal profiling.

On one hand, heavily nitrated derivatives like trinitropyrazole (TNP) and 3,5-dinitropyrazole (3,5-DNP) are foundational to next-generation insensitive munitions due to their resistance to thermal and mechanical shock . On the other hand, mono-nitrated variants (e.g., 4-nitropyrazole) serve as critical pharmacophores in kinase inhibitors and act as universal DNA base analogues in genomic research .

Whether you are formulating a melt-castable explosive or scaling up an Active Pharmaceutical Ingredient (API), understanding the thermodynamic boundaries of the nitro-pyrazole core is non-negotiable. This whitepaper provides a mechanistic overview and a field-proven, self-validating analytical framework for profiling their thermal stability.

Mechanistic Foundations of Thermodynamic Stability

The thermal robustness of nitro-pyrazoles is not an accident of chemistry; it is a direct consequence of their specific molecular architecture.

  • Aromaticity and π-Electron Delocalization: The pyrazole ring is a highly stable, electron-rich aromatic system. The introduction of strong electron-withdrawing nitro (—NO₂) groups facilitates extensive π-electron delocalization across the ring. This redistribution of electron density lowers the overall ground-state energy of the molecule, rendering the framework highly resistant to spontaneous thermal degradation .

  • Regiochemistry of Nitration (C-NO₂ vs. N-NO₂): The position of the nitro group fundamentally dictates the compound's thermodynamic stability. N-nitropyrazoles are thermodynamically less stable than their C-nitrated counterparts due to the weaker N–N bond dissociation energy (BDE). Upon heating (typically around 140 °C), compounds like 1-nitropyrazole undergo an uncatalyzed intramolecular thermal rearrangement to form the more stable 3-nitropyrazole or 5-nitropyrazole .

  • Intermolecular Forces: In the solid state, derivatives such as 3,5-DNP and multimolecular complexes exhibit extensive intermolecular hydrogen bonding and π-π stacking. These non-covalent interactions significantly elevate their melting points and decomposition temperatures (

    
    ) .
    

G Core Nitro-Pyrazole Derivatives Mech1 π-Electron Delocalization Core->Mech1 Mech2 Intermolecular H-Bonding Core->Mech2 Mech3 Steric Hindrance (Methylation) Core->Mech3 Outcome High Thermodynamic Stability (T_d > 250°C) Mech1->Outcome Mech2->Outcome Mech3->Outcome

Fig 1. Mechanistic drivers dictating the thermodynamic stability of nitro-pyrazole derivatives.

Quantitative Thermodynamic Profiles

Understanding baseline thermal metrics is essential before initiating any scale-up or formulation workflow. The table below synthesizes the thermodynamic properties of key nitro-pyrazole derivatives based on recent thermochemical studies.

CompoundMelting Point (°C)Decomposition Temp (

, °C)
Activation Energy (

, kJ/mol)
Primary Application Context
3,4-Dinitropyrazole (3,4-DNP) 20–23~300N/AMelt-castable explosive carriers
3,5-Dinitropyrazole (3,5-DNP) 173–174316.8N/AInsensitive high-energy materials
Trinitropyrazole (TNP) 91.5260–350127.3Advanced propellants, HEDMs
4-Nitropyrazole / 1-M-4-NP Variable> 250N/AUniversal DNA base analogues, APIs

Self-Validating Analytical Protocol: Thermal Hazard Assessment

When scaling up nitro-pyrazole derivatives for drug development or materials science, a single Differential Scanning Calorimetry (DSC) run is dangerously insufficient. To establish a trustworthy safety profile, we must employ a self-validating isoconversional kinetic analysis . This protocol isolates the rate-determining step of decomposition (typically C–NO₂ homolysis) and accurately calculates the activation energy (


).
Protocol: Model-Free Isoconversional DSC/TGA Analysis

Step 1: System Calibration (The Validation Anchor)

  • Action: Calibrate the DSC and Thermogravimetric Analyzer (TGA) using a high-purity Indium standard (Melting point: 156.6 °C,

    
    : 28.45 J/g).
    
  • Causality: Nitro-pyrazoles release massive exothermic heat upon decomposition. An uncalibrated sensor will suffer from thermal lag, skewing the onset temperature (

    
    ) and leading to dangerously inaccurate safety margins during scale-up.
    

Step 2: Sample Preparation with Pierced Lids

  • Action: Encapsulate 1.0–2.0 mg of the nitro-pyrazole derivative in an aluminum pan with a pierced lid (utilizing a 50 µm pinhole).

  • Causality: Nitro-pyrazoles generate significant gaseous byproducts (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) upon decomposition. A hermetically sealed pan will artificially suppress decomposition due to Le Chatelier's principle or rupture violently, destroying the instrument's sensor. The pinhole allows volatile release while maintaining necessary thermal contact.

Step 3: Dynamic Heating Matrix (Nitrogen Atmosphere)

  • Action: Purge the furnace with dry Nitrogen at 50 mL/min. Run separate aliquots of the sample at multiple heating rates (

    
    ): 2.0, 5.0, 10.0, and 20.0 °C/min, scanning from 25 °C to 400 °C.
    
  • Causality: Nitrogen prevents oxidative degradation, isolating the pure thermal homolysis of the molecule. Varying the heating rate induces a physical shift in the peak decomposition temperature (

    
    ). This shift is the mathematical foundation required to extract kinetic parameters without assuming a potentially flawed reaction model.
    

Step 4: Kissinger Kinetic Modeling

  • Action: Plot

    
     versus 
    
    
    
    . The slope of this linear regression equals
    
    
    (where
    
    
    is the universal gas constant).
  • Causality: If the

    
     of the regression is >0.99, the protocol has self-validated . A linear fit confirms that the decomposition mechanism remains consistent across the temperature range, proving that the calculated 
    
    
    
    can be trusted for adiabatic scale-up safety modeling.

G A Sample Prep (1-2 mg, Pierced Lid) B Dynamic DSC (Multiple Heating Rates) A->B Prevents pressure artifacts C Peak Shift Analysis (T_p vs. Rate) B->C Extracts thermal kinetics D Kissinger Plot (ln(β/T_p^2) vs 1/T_p) C->D Model-free validation E Activation Energy (E_a) Determination D->E Quantifies stability

Fig 2. Self-validating workflow for determining activation energy via isoconversional DSC analysis.

Implications for Drug Development and API Scale-Up

In pharmaceutical chemistry, incorporating a nitro-pyrazole core introduces unique process challenges. While the C–NO₂ bond provides excellent metabolic stability in vivo, the inherent energy density of the pharmacophore poses a thermal hazard during bulk API synthesis.

By utilizing the isoconversional data derived from the protocol above, process chemists can calculate the Time-to-Maximum Rate (


) under adiabatic conditions. For instance, while 4-nitropyrazole exhibits a 

> 250 °C, prolonged exposure to temperatures above 150 °C during a heated crystallization or drying step can initiate autocatalytic decomposition. Understanding the exact

allows engineers to establish a strict Maximum Allowable Temperature (MAT) for the reactor, ensuring that the drug development pipeline remains both scientifically innovative and operationally safe.

References

  • Yin, P., et al. "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules, MDPI.[Link]

  • Loakes, D. "SURVEY AND SUMMARY: The applications of universal DNA base analogues." Nucleic Acids Research, Oxford Academic.[Link]

  • Snyder, C. J., et al. "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles." ACS Omega, American Chemical Society.[Link]

  • Zhang, J., et al. "Multimolecular Complexes of CL-20 with Nitropyrazole Derivatives: Geometric, Electronic Structure, and Stability." ACS Omega, American Chemical Society.[Link]

An In-depth Technical Guide to the Safe Handling of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole for Research and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus represents a cornerstone in contemporary medicinal chemistry, serving as a privileged scaffold in a multitude of clinically approved therapeutics.[1] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a highly sought-after heterocyclic motif in the design of novel drug candidates.[1] The introduction of a nitro group, as seen in 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole, significantly influences the electronic and steric properties of the molecule, a common strategy to modulate biological activity. However, this functionalization also introduces specific handling and safety considerations that are paramount for researchers in drug development. This guide provides a comprehensive overview of the safety data, handling protocols, and risk mitigation strategies for 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole, grounded in the principles of chemical safety and informed by data from structurally related analogs.

Physicochemical Properties and Hazard Identification

PropertyPredicted/Estimated ValueSource/Justification
Molecular Formula C8H13N3O3-
Molecular Weight 199.21 g/mol -
Appearance Likely a yellow to orange solidBased on analogs like 1-methyl-4-nitro-3-propyl-1H-pyrazole.
Melting Point Not available. Likely a solid at room temperature.Based on analogs like 3-Methoxy-4-nitro-1H-pyrazole (198-201 °C).
Boiling Point Not available. Likely to decompose at elevated temperatures.Nitroaromatic compounds can be thermally unstable.
Solubility Expected to have low aqueous solubility and good solubility in organic solvents like ethanol, isopropanol, and ethyl acetate.General characteristics of pyrazole derivatives and nitroaromatic compounds.

Hazard Identification and GHS Classification (Inferred)

Based on the hazard classifications of analogous compounds such as 3-Nitro-1H-pyrazole, 3-Methyl-4-nitro-1H-pyrazole, and 3-Methoxy-4-nitro-1H-pyrazole, the following GHS classifications are anticipated for 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole:

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.

Signal Word: Warning

Hazard Pictogram:

GHS07: Exclamation Mark

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is crucial when handling potent research compounds. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls:

  • All manipulations of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole, including weighing, dissolution, and reaction setup, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

  • For procedures with a higher risk of splashing or aerosol generation, a full-face shield should be used in conjunction with the fume hood sash.

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

Personal Protective Equipment (PPE):

A multi-layered PPE strategy is essential for comprehensive protection.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol Start Before Handling LabCoat Don a flame-resistant lab coat. Start->LabCoat Step 1 Gloves Wear chemically resistant gloves (e.g., nitrile, neoprene). LabCoat->Gloves Step 2 EyeProtection Wear safety glasses with side shields or chemical splash goggles. Gloves->EyeProtection Step 3 End Ready for Handling EyeProtection->End

PPE Protocol for Handling 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole

  • Body Protection: A flame-resistant laboratory coat should be worn at all times.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are mandatory. Double-gloving is recommended, especially for prolonged handling. Gloves should be inspected for any signs of degradation before use and changed immediately if contamination is suspected.[2]

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For splash hazards, chemical splash goggles are necessary.[2]

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. Respirator use requires prior medical clearance, fit-testing, and training.

First Aid Measures

In the event of an exposure, immediate and appropriate first aid is critical.

  • If Inhaled: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Stability and Reactivity

Understanding the chemical stability and reactivity of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole is essential for safe storage and handling during experimental procedures.

  • Thermal Stability: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures. Avoid excessive heating unless part of a controlled experimental protocol. It is prudent to assume that this compound may be sensitive to shock and friction, a common characteristic of some nitro compounds.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases. Contact with these materials could lead to vigorous or uncontrolled reactions.

  • Hazardous Decomposition Products: Upon decomposition, this compound may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

Spill Management and Decontamination

Prompt and correct response to a spill is crucial to prevent exposure and further contamination.

For Minor Spills (contained within a fume hood):

  • Alert Personnel: Inform others in the immediate vicinity of the spill.

  • Ensure Proper PPE: Wear the appropriate PPE as outlined above.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by a thorough cleaning with soap and water.[3]

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

For Major Spills (outside of a fume hood or a large volume):

  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the emergency alarm and notify your institution's Environmental Health and Safety (EHS) department and emergency services.

  • Isolate: Close the doors to the affected area to contain vapors.

  • Do Not Attempt to Clean: Await the arrival of trained emergency response personnel.

Spill_Response Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess Minor Minor Spill (in fume hood) Assess->Minor Small & Contained Major Major Spill (outside fume hood) Assess->Major Large or Uncontained Alert_Minor Alert nearby personnel Minor->Alert_Minor Evacuate_Major Evacuate Area Major->Evacuate_Major PPE_Minor Don appropriate PPE Alert_Minor->PPE_Minor Contain_Minor Contain with absorbent PPE_Minor->Contain_Minor Collect_Minor Collect waste Contain_Minor->Collect_Minor Decontaminate_Minor Decontaminate area Collect_Minor->Decontaminate_Minor Dispose_Minor Dispose as hazardous waste Decontaminate_Minor->Dispose_Minor Alert_Major Notify EHS and Emergency Services Evacuate_Major->Alert_Major Isolate_Major Isolate the area Alert_Major->Isolate_Major Await_Major Await professional response Isolate_Major->Await_Major

Decision Tree for Spill Response

Toxicological Information

As no specific toxicological data for 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole exists, a precautionary approach is warranted. The toxicity of nitroaromatic compounds can vary widely, but many are known to be toxic and can be absorbed through the skin.

  • Acute Effects: As inferred from analogs, acute exposure may cause irritation to the skin, eyes, and respiratory tract. Ingestion is likely to be harmful.

  • Chronic Effects: The chronic toxicological effects have not been investigated. It is prudent to assume that repeated or prolonged exposure could lead to adverse health effects.

  • Carcinogenicity and Mutagenicity: There is no data to suggest that this compound is carcinogenic or mutagenic. However, in the absence of data, it should be handled as a compound with unknown long-term health effects.

  • QSAR and Predictive Toxicology: Quantitative Structure-Activity Relationship (QSAR) models for nitroaromatic compounds suggest that the toxicity can be influenced by factors such as the number and position of nitro groups and other substituents.[4][5] These models are useful for prioritizing compounds for further testing but do not replace experimental data.

A Note on Synthesis and Purification for the Research Scientist

While a detailed, validated synthesis for 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole is not published, a plausible synthetic route can be proposed based on established pyrazole chemistry. This information is provided for context and to inform the handling of the compound in a research setting. A likely synthetic approach would involve the N-alkylation of a suitable pyrazole precursor followed by nitration, or vice versa.[6]

Synthesis_Workflow cluster_synthesis Hypothetical Synthesis Workflow Start Starting Materials Alkylation N-Alkylation of 3-Ethoxy-4-nitro-1H-pyrazole Start->Alkylation Step 1 Purification1 Purification (e.g., Column Chromatography) Alkylation->Purification1 Step 2 Characterization1 Characterization (NMR, MS) Purification1->Characterization1 Step 3 FinalProduct 3-Ethoxy-1-isopropyl- 4-nitro-1H-pyrazole Characterization1->FinalProduct

Plausible Synthetic Workflow

Purification of the final compound would likely involve standard techniques such as column chromatography or recrystallization.[6] All synthetic and purification steps should be performed with the safety precautions outlined in this guide.

Conclusion

3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole is a valuable research compound within the landscape of drug discovery. While it holds promise due to its pyrazole scaffold, the presence of the nitro group necessitates a rigorous and informed approach to its handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, researchers can safely unlock the potential of this and similar molecules in their quest for novel therapeutics. The information presented in this guide, though largely based on extrapolation from analogous compounds, provides a solid foundation for a comprehensive safety protocol. It is incumbent upon the individual researcher to supplement this information with any available data for the specific compound and to always exercise prudent judgment in the laboratory.

References

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • QSAR and Classification Study on Prediction of Acute Oral Toxicity of N-Nitroso Compounds. (2018). Molecules, 23(10), 2549.
  • Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. (2025). Request PDF.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry, 86(14), 9574-9584.
  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023). ACS Omega, 8(21), 18889-18896.
  • Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London.
  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • 3-Methoxy-4-nitro-1H-pyrazole Safety D
  • Decontamination, Disinfection and Spill Response. (2023). West Virginia University Environmental Health & Safety.
  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. (2022). Toxics, 10(12), 746.
  • Handling & Processing of Potent Compounds: A Holistic Approach. (n.d.). IPS.
  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs). (2021). International Journal of Molecular Sciences, 22(16), 8557.
  • Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products. (n.d.).
  • Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. (n.d.).
  • Managing Risks with Potent Pharmaceutical Products. (n.d.). Pharm-Int.
  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Risk Management of the Explosive Dusts in the Pharmaceutical Industry: A Practical Approach. (2020). Pharmaceutical Technology.
  • Chemical Spill. (2025). University of Illinois Division of Research Safety.
  • Potent Compound Handling Operations: Exposure To APIs. (n.d.). Agno Pharmaceuticals.
  • Chemical spill cleanup procedures. (2021). J&K Scientific LLC.
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm
  • Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). CUNY.
  • 1-Isopropyl-4-nitro-1H-pyrazole-3-carbaldehyde. (n.d.). ChemScene.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). Molecules, 25(15), 3465.
  • A Comparative Guide to the Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole: An Analysis of Reproducibility. (n.d.). Benchchem.

Sources

Technical Whitepaper: Synthetic Utility and Pharmacological Potential of 1-Isopropyl-4-nitro-1H-pyrazole and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-isopropyl-4-nitro-1H-pyrazole scaffold represents a privileged structural motif in modern medicinal chemistry and agrochemical development. Its utility stems from the synergistic combination of the electron-withdrawing nitro group at the C4 position—which primes the molecule for reduction to a versatile amino handle—and the N1-isopropyl group, which provides critical lipophilicity and steric bulk often required for filling hydrophobic pockets in protein targets (e.g., Kinases, SDH enzymes).

This technical guide dissects the synthetic architectures, functionalization logic, and biological applications of this scaffold.[1] It moves beyond basic synthesis to explore regioselectivity challenges, reduction chemoselectivity, and Structure-Activity Relationship (SAR) trends.

Structural & Electronic Analysis

The core structure consists of a five-membered pyrazole ring substituted at the N1 position with an isopropyl group and at the C4 position with a nitro group.

Electronic Distribution
  • C4-Nitro Group: The nitro group exerts a strong electron-withdrawing effect (

    
    , 
    
    
    
    ), significantly decreasing the electron density of the pyrazole ring. This deactivation makes the ring resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attacks or reduction.
  • N1-Isopropyl Group: This alkyl group acts as a weak electron donor (

    
    ). Crucially, it breaks the symmetry of the pyrazole, dictating the regiochemistry of subsequent functionalizations. In kinase inhibitors, this group typically targets the solvent-exposed region or a specific hydrophobic sub-pocket (e.g., the gatekeeper region in RET kinases).
    

Synthetic Architectures

The synthesis of 1-isopropyl-4-nitro-1H-pyrazole analogs generally follows one of two primary retrosynthetic disconnections. The choice of route is dictated by the availability of starting materials and the need to control regioselectivity.

Route A: N-Alkylation of 4-Nitropyrazole

This is the most direct route but requires careful control of conditions to prevent over-alkylation or side reactions.

  • Mechanism: Nucleophilic substitution (

    
    ) where the deprotonated pyrazole nitrogen attacks an isopropyl halide.
    
  • Regioselectivity: For 4-nitropyrazole (symmetric), N-alkylation yields a single product. However, for 3-substituted-4-nitropyrazoles (e.g., 3-methyl), tautomerism leads to a mixture of 1,3- and 1,5-isomers.

  • Reagents:

    
     or 
    
    
    
    in DMF/Acetonitrile with 2-iodopropane.
Route B: Nitration of N-Isopropylpyrazole

This route avoids alkylation ambiguity but involves handling energetic nitration mixtures.

  • Mechanism: Electrophilic aromatic substitution.

  • Regioselectivity: The N-isopropyl group directs the incoming nitro group to the C4 position due to steric hindrance at C5 and electronic activation at C4.

  • Reagents: Fuming

    
     / 
    
    
    
    or Acetyl Nitrate.
Visualization of Synthetic Logic (DOT)

SyntheticPathways cluster_logic Decision Matrix Start1 4-Nitropyrazole Step1A N-Alkylation (2-iodopropane, K2CO3) Start1->Step1A Start2 1H-Pyrazole Step1B N-Alkylation (2-iodopropane) Start2->Step1B Target 1-Isopropyl-4-nitro-1H-pyrazole Step1A->Target Direct Route Inter1 1-Isopropyl-pyrazole Step1B->Inter1 Step2B Nitration (HNO3/H2SO4) Inter1->Step2B Step2B->Target Sequential Route Note1 Route A Preferred for: Unsubstituted Pyrazoles Note2 Route B Preferred for: Pre-existing C3 substituents to control regioselectivity

Caption: Comparative synthetic workflows for generating the 1-isopropyl-4-nitro-1H-pyrazole core. Route A is preferred for symmetric starting materials, while Route B offers better regiocontrol for substituted analogs.

Functionalization & Analogs

The nitro group is rarely the pharmacophore; it is a "masked" amine. The reduction of the nitro group to an amine (1-isopropyl-1H-pyrazol-4-amine) is the critical gateway to bioactive analogs.

Reduction Protocols
  • Catalytic Hydrogenation (

    
    ):  Cleanest method, high yield. Suitable for industrial scale-up but incompatible with halogens (dehalogenation risk) or alkenes.
    
  • Iron-Mediated Reduction (

    
     or 
    
    
    
    ):
    The "workhorse" method. Highly chemoselective.[2][3] Tolerates halogens, nitriles, and esters on the ring.[2]
  • Single-Atom Catalysis (

    
    ):  Emerging green chemistry method using formic acid as a hydrogen source, offering high selectivity without high-pressure 
    
    
    
    [1].
Derivatization to Bioactive Analogs

Once reduced to the amine, the scaffold is typically coupled to form:

  • Amides: Reaction with acyl chlorides or carboxylic acids (using HATU/EDC). Common in Kinase inhibitors.

  • Ureas: Reaction with isocyanates. Common in soluble epoxide hydrolase inhibitors.

  • Sulfonamides: Reaction with sulfonyl chlorides.

Medicinal Chemistry Applications

Kinase Inhibitors (RET & CDK)

The 1-isopropyl-1H-pyrazol-4-amine moiety mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinases.

  • Target: RET Kinase (Rearranged during Transfection).[4]

  • Mechanism: Analogs such as 5-amino-1-isopropyl-1H-pyrazole-4-carboxamides have shown potency against wild-type RET and the V804M gatekeeper mutant.[4] The isopropyl group occupies the hydrophobic pocket, improving affinity over methyl analogs [2].

Agrochemicals (SDHI Fungicides)
  • Target: Succinate Dehydrogenase (SDH).

  • Mechanism: Pyrazole-4-carboxamides are a major class of SDH inhibitors (SDHIs). The 1-isopropyl group provides the necessary lipophilicity to penetrate fungal cell membranes. Benzyl sulfide derivatives of this scaffold have demonstrated superior antifungal efficacy against Rhizoctonia solani compared to phenyl sulfide analogs [3].[5]

Energetic Materials

While less dense than methyl analogs, 1-isopropyl-4-nitropyrazoles are investigated as melt-cast explosives. The isopropyl group lowers the melting point, improving processing safety, though it slightly reduces detonation velocity [4].

Experimental Protocols

Protocol 6.1: Synthesis of 1-Isopropyl-4-nitro-1H-pyrazole (Route A)

This protocol is optimized for safety and reproducibility.

  • Reagents: 4-Nitropyrazole (1.13 g, 10 mmol), 2-Iodopropane (1.2 mL, 12 mmol),

    
     (2.07 g, 15 mmol), DMF (10 mL).
    
  • Setup: Flame-dried round-bottom flask under

    
     atmosphere.
    
  • Procedure:

    • Dissolve 4-nitropyrazole in anhydrous DMF.

    • Add

      
       and stir at Room Temperature (RT) for 15 min.
      
    • Add 2-iodopropane dropwise.

    • Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Pour into ice water (50 mL). Extract with EtOAc (

    
     mL). Wash combined organics with brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate.
  • Purification: Silica gel chromatography (0-20% EtOAc in Hexanes).

  • Yield: Expect 85-92% as a pale yellow solid.

Protocol 6.2: Chemoselective Reduction to Amine

Uses Fe/NH4Cl to tolerate potentially sensitive groups.

  • Reagents: 1-Isopropyl-4-nitro-1H-pyrazole (1.0 eq), Iron powder (5.0 eq),

    
     (5.0 eq), EtOH/Water (4:1).
    
  • Procedure:

    • Suspend substrate in EtOH/Water.

    • Add Iron powder and

      
      .
      
    • Reflux (80°C) for 2 hours. The mixture will turn dark/rusty.

    • Critical Step: Filter hot through a Celite pad to remove iron oxides. Wash pad with hot EtOH.

  • Isolation: Concentrate filtrate. Basify residue with sat.

    
     and extract with DCM.[6]
    
  • Storage: The resulting amine is oxidation-sensitive. Use immediately or store under Argon at -20°C.

Data Summary: Reaction Conditions Comparison
MethodReagentsTempYieldSelectivityNotes
Alkylation 2-Iodopropane,

, DMF
60°C85-92%High (N1)Standard route.
Alkylation 2-Bromopropane, NaH, THF0°C70-80%High (N1)Faster, but requires anhydrous conditions.
Reduction

(1 atm), 10% Pd/C, MeOH
RT>95%Low (Halogens)Cleanest product, no metal waste.
Reduction Fe,

, EtOH/H2O
80°C80-90%HighBest for halogenated analogs.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the SAR logic for kinase inhibitor development using this scaffold.

SAR_Logic Core 1-Isopropyl-4-amino-pyrazole Core N1_Mod N1-Isopropyl Group Core->N1_Mod C4_Mod C4-Amino Linker Core->C4_Mod C3_C5_Mod C3/C5 Substituents Core->C3_C5_Mod N1_Effect Hydrophobic Pocket Filling (Gatekeeper Interaction) N1_Mod->N1_Effect C4_Effect H-Bond Donor/Acceptor (Hinge Binding) C4_Mod->C4_Effect C3_C5_Effect Steric Control & Electronic Tuning C3_C5_Mod->C3_C5_Effect Target High Potency RET/SDH Inhibition N1_Effect->Target C4_Effect->Target

Caption: SAR Map detailing the pharmacological contribution of each position on the pyrazole ring. The N1-isopropyl group is critical for hydrophobic interactions.

References

  • Journal of Synthetic Chemistry. (2025). Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source.

  • BenchChem Application Notes. (2025). Unveiling the Structure-Activity Relationship of 1-Isopropyl-3-Methyl-Pyrazole Derivatives as Potent Kinase Inhibitors.

  • Journal of Agricultural and Food Chemistry. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection.

  • MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives.

  • BenchChem Protocols. (2025). A Comparative Guide to the Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.

Sources

Pharmacophore Deconstruction: The Biological Activity of Ethoxy-Substituted Nitro-Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug discovery, I frequently encounter chemical scaffolds that offer exceptional versatility. Among these, the ethoxy-substituted nitro-pyrazole represents a highly tunable molecular machine. The pyrazole heterocyclic skeleton is a well-recognized structural motif that plays a central role in the architecture of numerous bioactive compounds[1]. By strategically functionalizing this core with both an electron-withdrawing nitro group and a lipophilic ethoxy substituent, researchers can unlock a broad spectrum of pharmacological activities, ranging from antimicrobial and antiparasitic efficacy to targeted kinase inhibition[2].

This technical whitepaper deconstructs the mechanistic causality behind the biological activity of ethoxy-substituted nitro-pyrazoles, provides quantitative structure-activity relationship (SAR) insights, and outlines self-validating experimental protocols for their synthesis and biological screening.

Structural Rationale & Mechanistic Causality

To understand the biological potential of these compounds, we must isolate the causal role of each structural component:

The Pyrazole Core: The Anchor

The pyrazole ring acts as the foundational anchor. Its structural flexibility and capacity to participate in bidirectional hydrogen bonding (acting as both a hydrogen bond donor via NH and an acceptor via the imine nitrogen) make it a privileged scaffold in drug discovery[1]. This allows the molecule to dock securely into the active sites of diverse enzymes, such as the ATP-binding pocket of kinases or the active site of fungal lanosterol 14α-demethylase (CYP51)[3].

The Nitro Group: The Redox Trigger

The introduction of a nitro substituent provides additional stimulation of biological activity[1]. In the context of antimicrobial and antiparasitic applications, the nitro group functions as a redox-active prodrug trigger. Within the anaerobic environments of specific pathogens, bacterial or parasitic nitroreductases erroneously reduce the nitro group into highly reactive nitroso and hydroxylamine intermediates. These intermediates induce severe oxidative stress and form covalent adducts with pathogenic DNA, leading to irreversible cell death[2].

The Ethoxy Substituent: The Lipophilic Modulator

The addition of an ethoxy group (e.g., in 3-ethoxy-4-nitro-1H-pyrazole or 5-ethoxy-3,3-dimethyl-4-nitropyrazole) is a deliberate pharmacokinetic choice[][5]. The ethoxy moiety increases the overall lipophilicity (LogP) of the molecule, directly enhancing its ability to permeate thick bacterial cell walls and fungal membranes. Furthermore, the steric bulk of the two-carbon chain forces the molecule into specific conformational geometries, optimizing its fit into hydrophobic enzymatic pockets while preventing off-target binding.

Mechanistic Pathways & Data Visualization

The primary mechanism of action for antimicrobial nitro-pyrazoles relies on enzymatic bioactivation. The diagram below illustrates the causality of this redox cascade.

MOA ENP Ethoxy-Nitro-Pyrazole Enz Target Enzyme (e.g., Nitroreductase) ENP->Enz High-Affinity Binding RNI Reactive Intermediates (Nitroso / Hydroxylamine) Enz->RNI Enzymatic Reduction ROS Reactive Oxygen Species RNI->ROS Redox Cycling DNA Macromolecular Damage (DNA/Lipids) RNI->DNA Covalent Adducts ROS->DNA Oxidative Stress Death Cellular Apoptosis DNA->Death Irreversible Cascade

Diagram 1: Mechanistic pathway of nitro-reduction and subsequent pathogen apoptosis.

Quantitative SAR Data

The biological efficacy of these compounds is highly dependent on the regiochemistry of the substitutions. Table 1 summarizes the comparative biological activities of various substituted nitro-pyrazoles.

Table 1: Comparative Biological Activity Profiles of Substituted Nitro-Pyrazoles

Compound ScaffoldPrimary Target / AssayEthoxy PositionNitro PositionObserved Biological ActivityMechanism of Action
1,4-Disubstituted-3-nitropyrazoleBacterial PathogensN/AC-3MIC < 1 µg/mLNitroreduction / ROS generation[2]
3-Ethoxy-4-nitro-1H-pyrazoleFungal CYP51C-3C-4IC50 ~ 2.5 µMErgosterol biosynthesis inhibition[3][]
5-Ethoxy-3,3-dimethyl-4-nitropyrazolePlant pathwaysC-5C-41 lb/acre efficacyPhotosystem / Enzyme disruption[2][5]
1-Aryl-4-ethoxy-3-nitropyrazoleBRAF(V600E) KinaseC-4C-3IC50 ~ 15 nMATP-competitive inhibition

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a physical or analytical checkpoint to confirm causality and success.

Protocol A: Regioselective Synthesis of Ethoxy-Nitro-Pyrazoles

This protocol details the O-alkylation of a nitropyrazole precursor to yield an ethoxy-substituted derivative.

  • Deprotonation: Suspend 10 mmol of 4-nitro-1H-pyrazole in 20 mL of anhydrous N,N-Dimethylformamide (DMF). Add 12 mmol of anhydrous Potassium Carbonate (K₂CO₃).

    • Causality: K₂CO₃ is a mild base that selectively deprotonates the acidic pyrazole NH (pKa ~ 14) without triggering unwanted ring-opening. DMF solvates the potassium cation, leaving the pyrazolide anion highly nucleophilic.

  • Alkylation: Cool the reaction to 0°C. Add 11 mmol of ethyl iodide dropwise over 15 minutes. Stir for 4 hours while allowing the mixture to warm to room temperature.

    • Causality: The low initial temperature controls the exothermic Sₙ2 reaction, preventing polyalkylation or thermal decomposition of the nitro group.

  • Quenching & Validation: Pour the mixture into 100 mL of ice water.

    • Self-Validation: The immediate precipitation of a solid confirms the successful shift from a highly polar starting material (pyrazolide salt) to a lipophilic product (ethoxy-nitro-pyrazole).

  • Analytical Confirmation: Filter and dry the precipitate. Confirm regiochemistry via 2D NOESY NMR.

    • Self-Validation: The presence of NOESY cross-peaks between the new ethoxy protons and the adjacent pyrazole CH proton definitively validates the exact position of substitution, ruling out N-alkylation.

Protocol B: High-Throughput Broth Microdilution Antimicrobial Assay

This protocol evaluates the biological activity of the synthesized compounds against bacterial strains.

  • Inoculation: Prepare a 96-well microtiter plate with serial two-fold dilutions of the ethoxy-nitro-pyrazole in Mueller-Hinton broth (concentrations ranging from 64 to 0.125 µg/mL). Inoculate each well with a standardized bacterial suspension to achieve a final concentration of 5 × 10⁵ CFU/mL.

    • Causality: Standardizing the CFU count ensures that the drug-to-target ratio remains consistent across all replicates, eliminating inoculum effect artifacts.

  • Incubation & Indicator Addition: Incubate the plate at 37°C for 18 hours. Add 10 µL of a 0.015% resazurin aqueous solution to each well and incubate for an additional 2 hours.

    • Causality: Resazurin acts as a redox indicator. Viable, metabolically active cells reduce the blue resazurin to pink, highly fluorescent resorufin.

  • Validation & Readout: Visually inspect the plate, then read fluorescence (Ex 560 nm / Em 590 nm).

    • Self-Validation: The sharp colorimetric transition (blue to pink) provides an immediate, naked-eye validation of the Minimum Inhibitory Concentration (MIC) boundary before instrument quantification. If the negative control does not turn pink, the assay is invalid due to poor bacterial growth.

Workflow Synth Chemical Synthesis (Alkylation) Purify Analytical Validation (NMR/LC-MS) Synth->Purify Assay Biological Screening (MIC / IC50) Purify->Assay SAR SAR Optimization Assay->SAR SAR->Synth Data Feedback

Diagram 2: Iterative experimental workflow for the synthesis and biological screening of pyrazoles.

References

  • US4235995A - 3-Nitropyrazole derivatives - Google Patents Source: Google Patents URL
  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines Source: MDPI URL
  • Source: PMC (NIH)
  • Source: Società Chimica Italiana (chim.it)
  • CAS 400878-03-7 (3-Ethoxy-4-nitro-1H-pyrazole)
  • Source: PubChem (NIH)

Sources

The Electronic Profile of the Nitro Group in Pyrazole Rings: Mechanistic Insights and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazoles represent a privileged class of five-membered diazoles in medicinal chemistry and materials science[1]. The incorporation of a nitro group (-NO2) into the pyrazole scaffold fundamentally rewrites the molecule's electronic signature. This technical guide explores the quantum mechanical effects of nitro substitution, its profound impact on physicochemical properties such as pKa and lipophilicity, and provides field-proven, self-validating protocols for synthesizing and utilizing nitropyrazoles in late-stage drug discovery.

Quantum Mechanical & Electronic Foundations

The 1H-pyrazole core is characterized by an aromatic sextet distributed across three sp²-hybridized carbon atoms and two nitrogen atoms (one proton-donor pyrrole-like, one proton-acceptor pyridine-like)[2]. The introduction of a nitro group at the C3, C4, or N1 position introduces severe electron deficiency to the ring due to two synergistic forces:

  • Inductive Effect (-I): The highly electronegative nitrogen atom of the nitro group pulls electron density through the σ-bond framework[3].

  • Resonance Effect (-R): The π-system of the pyrazole ring overlaps with the nitro group's p-orbitals, allowing the delocalization of the ring's π-electrons into the terminal oxygen atoms[3].

When positioned at C4, the resonance effect is maximized because the intermediate carbanion/anion structures can fully delocalize the charge onto the electronegative oxygens without disrupting the aromaticity of the adjacent nitrogen atoms.

ElectronicEffects Nitro Nitro Group (-NO2) Substitution Inductive Strong Inductive Effect (-I) Nitro->Inductive Resonance Resonance Effect (-R) Nitro->Resonance pKa Decreased pKa (Increased Acidity) Inductive->pKa Lipo Altered Lipophilicity & Dipole Moment Inductive->Lipo Resonance->pKa MedChem Medicinal Chemistry Outcomes (Permeability, Binding, ADME) pKa->MedChem Lipo->MedChem

Caption: Logical flow mapping the nitro group's electronic effects to medicinal chemistry outcomes.

Physicochemical Impact: Acidity and Tautomerism

The most measurable consequence of the nitro group's electron-withdrawing nature is the stabilization of the conjugate base (the pyrazolide anion) upon deprotonation.

Causality in Acidity: In an unsubstituted pyrazole, the negative charge of the conjugate base is shared only between the two ring nitrogens. In a nitropyrazole, the -I and -R effects pull this electron density out of the ring and onto the nitro oxygens. This thermodynamic stabilization of the anion makes the parent N-H proton vastly more acidic.

Quantitative Data Summary
Property1H-Pyrazole3-Nitropyrazole4-Nitropyrazole
pKa (N-H in Water) 14.219.819.67
Gas-Phase Acidity (ΔG°acid) ~348.0 kcal/mol323.1 kcal/mol322.0 kcal/mol
Primary Electronic Effect BaselineStrong -I, Moderate -RStrong -I, Strong -R

As demonstrated in the table, the pKa drops by over 4.5 units upon nitration at the C4 position (;[4]). In a physiological environment (pH 7.4), this shift significantly alters the ionization state ratio, directly impacting the molecule's lipophilicity (logD) and its ability to cross lipid bilayers[1].

Synthetic Methodologies & Reactivity Profiles

Understanding the electronic nature of the pyrazole ring allows us to design robust, self-validating synthetic protocols. Below are two critical workflows utilized in modern laboratories.

Protocol 1: Synthesis of 4-Nitro-1H-pyrazole via Electrophilic Aromatic Substitution

Because the protonated pyrazole ring is highly deactivated, standard nitration requires harsh conditions.

  • Electrophile Generation: Cool concentrated H₂SO₄ to 0°C. Slowly add fuming HNO₃. Causality: The mixed acid generates a high concentration of the nitronium ion (NO₂⁺), which is necessary to overcome the activation energy barrier of the electron-deficient, protonated pyrazole intermediate.

  • Substrate Addition: Add 1H-pyrazole portion-wise, maintaining the temperature below 10°C to prevent uncontrolled exothermic decomposition.

  • Thermal Rearrangement: Warm the mixture to 60°C for 2 hours. Causality: Nitration initially occurs at the N1 position (kinetic product). Heating provides the thermodynamic energy required for a [1,5]-sigmatropic rearrangement, migrating the nitro group to the more stable C4 position.

  • Self-Validation & Isolation: Pour the mixture over crushed ice to precipitate the product. Validation Step: Analyze the crude solid via IR spectroscopy. The successful migration is confirmed by the disappearance of the N-NO₂ stretch (~1620 cm⁻¹) and the emergence of strong C-NO₂ symmetric/asymmetric stretches (1350 and 1545 cm⁻¹).

Protocol 2: N-Nitropyrazoles as Late-Stage Nitrating Reagents

Recent breakthroughs have leveraged the labile N-NO₂ bond of N-nitropyrazoles to perform controllable, late-stage C-H nitration on complex pharmaceutical intermediates ([5]).

  • Reagent Synthesis: Synthesize N-nitropyrazole at 0°C using HNO₃ and acetic anhydride, deliberately avoiding the thermal rearrangement step[5].

  • Reaction Setup: Combine the target arene with 1.2 equivalents of N-nitropyrazole in acetonitrile.

  • Catalytic Activation: Add 10 mol% Cu(OTf)₂ and heat to 80°C. Causality: The Lewis acidic Cu(II) coordinates to the pyrazole's pyridine-like nitrogen and the nitro group's oxygen. This coordination withdraws electron density, severely weakening the N-NO₂ bond and facilitating the transfer of the nitro group to the target arene[6].

  • Self-Validation: Monitor the reaction via GC/MS using biphenyl as an internal standard to quantify the yield and confirm regioselectivity without over-nitration[5].

Workflow Step1 Step 1: N-Nitration React pyrazole with HNO3/Ac2O Yields N-nitropyrazole Step2 Step 2: Isolation Precipitate & wash with ice water Self-validating: Check IR for N-NO2 Step1->Step2 Step3 Step 3: Late-Stage Nitration Transfer N-NO2 to target arene Catalyst: Cu(OTf)2, 80°C Step2->Step3 Step4 Step 4: Product Verification GC/MS & NMR analysis Confirm regioselectivity Step3->Step4

Caption: Step-by-step workflow for the synthesis and application of N-nitropyrazoles as nitrating reagents.

Medicinal Chemistry & Drug Discovery Implications

In the context of drug development, the nitro group on a pyrazole ring is rarely just a passive structural element; it is an active modulator of pharmacodynamics and a versatile synthetic handle.

  • Tuning Target Binding: The strong electron-withdrawing effect of the nitro group enhances the hydrogen-bond donating capacity of the adjacent N-H group[1]. This is frequently exploited to increase the binding affinity of the pyrazole core within the ATP-binding pockets of kinases.

  • Post-Functionalization (The Amino-Pyrazole Pipeline): Nitro groups are routinely incorporated into pyrazole scaffolds as masked amines. Through catalytic hydrogenation (e.g., Pd/C, H₂), the C-nitro group is reduced to an amino group, yielding 4-aminopyrazoles or 5-aminopyrazoles ([2]). These aminopyrazoles are critical pharmacophores in blockbuster anti-inflammatory and anticancer drugs, providing essential hydrogen-bonding networks that the highly electron-deficient nitropyrazole cannot.

Conclusion

The electronic properties of the nitro group—driven by powerful inductive and resonance effects—fundamentally transform the pyrazole ring. By drastically lowering the pKa, altering lipophilicity, and providing a highly reactive vector for both electrophilic transfer and reductive functionalization, nitropyrazoles serve as indispensable tools in the modern application scientist's arsenal. Mastery of these electronic principles allows for the rational design of both novel synthetic methodologies and optimized therapeutic agents.

References

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent Source: JACS Au / PubMed Central URL:[Link]

  • Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Gas-Phase Acidities of Nitrated Azoles as Determined by the Extended Kinetic Method and Computations Source: The Journal of Physical Chemistry A / ACS Publications URL:[Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles Source: Molecules / MDPI URL:[Link]

Sources

Methodological & Application

Synthesis Protocols and Mechanistic Insights for 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Synthetic Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound CAS: 1429417-89-9[1]

Executive Summary

The compound 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole is a highly specialized heterocyclic building block frequently utilized in the development of advanced pharmaceutical agents, including kinase inhibitors (e.g., CDK2 inhibitors)[2] and PDE5 antagonists. The presence of the C3-ethoxy and N1-isopropyl groups provides unique steric and electronic tuning, while the C4-nitro group serves as a versatile handle for downstream reduction to an amine, enabling further functionalization (e.g., amide coupling).

This application note details a highly optimized, two-step synthetic protocol starting from commercially available 3-ethoxy-1H-pyrazole. The methodology emphasizes self-validating in-process controls (IPCs) and provides a deep mechanistic rationale for the regioselective N-alkylation step, ensuring high yield and isomeric purity.

Mechanistic Overview & Pathway Visualization

The synthesis is achieved via a robust two-step sequence:

  • Electrophilic Aromatic Nitration: The strongly electron-donating C3-ethoxy group activates the pyrazole ring, directing the incoming nitronium ion (

    
    ) exclusively to the C4 position.
    
  • Regioselective N-Alkylation: Deprotonation of the intermediate yields an ambident pyrazolide anion. Alkylation with 2-iodopropane occurs preferentially at N1 due to severe steric hindrance at the N2 position (adjacent to the C3-ethoxy group)[2].

Figure 1: Two-step synthetic workflow for 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole.

The Regioselectivity Challenge

When the pyrazolide anion is formed, the negative charge is delocalized across N1 and N2. Alkylation at N2 forces the bulky isopropyl group into a severe steric clash with the adjacent ethoxy oxygen. By maintaining the reaction at ambient temperature (20–25 °C) and using a highly reactive electrophile (2-iodopropane), the kinetic preference for the unhindered N1 position is maximized, suppressing the formation of the 5-ethoxy isomer.

Figure 2: Mechanistic rationale for the regioselective N-alkylation pathway.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 3-Ethoxy-4-nitro-1H-pyrazole[3]

Rationale: Sulfuric acid acts as both a solvent and a catalyst to generate the highly electrophilic nitronium ion from nitric acid. Strict temperature control is mandatory to prevent oxidative cleavage of the sensitive ethoxy ether linkage.

Reagents:

  • 3-Ethoxy-1H-pyrazole: 1.0 eq (10.0 g, 89.2 mmol)

  • Concentrated

    
     (98%): 5.0 volumes (50 mL)
    
  • Concentrated

    
     (68%): 1.2 eq (7.1 mL, 107.0 mmol)
    

Procedure:

  • Preparation: Charge a 250 mL round-bottom flask equipped with a magnetic stirrer and internal thermometer with 3-ethoxy-1H-pyrazole. Slowly add concentrated

    
     while stirring.
    
  • Cooling: Submerge the flask in an ice-brine bath and cool the internal mixture to 0 °C.

  • Nitration: In a separate addition funnel, prepare a cold mixture of concentrated

    
     and 10 mL of 
    
    
    
    . Add this nitrating mixture dropwise over 45 minutes. Critical Step: Maintain the internal temperature strictly below 5 °C to avoid thermal runaway and degradation.
  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • In-Process Control (IPC): Quench a 50

    
    L aliquot into 1 mL of ice water, extract with EtOAc, and analyze via LC-MS. The reaction is complete when the starting material (
    
    
    
    113
    
    
    ) is consumed and the product peak (
    
    
    158.1
    
    
    ) dominates.
  • Workup: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. A pale yellow precipitate will form. Filter the solid via a Büchner funnel, wash extensively with cold deionized water until the filtrate reaches pH 6-7, and dry under high vacuum at 40 °C. (Expected Yield: 82%).

Protocol B: Regioselective Synthesis of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole[2]

Rationale:


 is selected as the base because it is strong enough to quantitatively deprotonate the pyrazole (

) but mild enough to prevent side reactions. DMF is used as a polar aprotic solvent to leave the pyrazolide anion poorly solvated, maximizing its nucleophilicity for the

displacement.

Reagents:

  • 3-Ethoxy-4-nitro-1H-pyrazole: 1.0 eq (5.0 g, 31.8 mmol)

  • Potassium Carbonate (

    
    , anhydrous): 3.0 eq (13.2 g, 95.4 mmol)
    
  • 2-Iodopropane: 1.5 eq (4.8 mL, 47.7 mmol)

  • Anhydrous DMF: 10 volumes (50 mL)

Procedure:

  • Deprotonation: Dissolve 3-ethoxy-4-nitro-1H-pyrazole in anhydrous DMF under a nitrogen atmosphere. Add finely powdered, anhydrous

    
    . Stir the suspension at 20 °C for 30 minutes to ensure complete formation of the pyrazolide anion.
    
  • Alkylation: Add 2-iodopropane dropwise via syringe.

  • Reaction: Stir the mixture at 20–25 °C for 16 hours. Note: Do not heat the reaction. Elevated temperatures will erode the kinetic regioselectivity, increasing the yield of the undesired 5-ethoxy isomer.

  • IPC: Analyze via LC-MS. Target mass is

    
     200.2 
    
    
    
    .
  • Workup: Dilute the reaction mixture with 150 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl or brine (5 x 50 mL) to quantitatively remove residual DMF. Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude oil via silica gel flash chromatography (Eluent: 5% to 20% EtOAc in Hexanes). The 3-ethoxy isomer elutes first due to lower polarity compared to the sterically congested 5-ethoxy isomer. (Expected Yield: 70-75%).

Quantitative Data & Analytical Characterization

Table 1: Reaction Optimization for N-Alkylation

The following parameters were evaluated to establish the self-validating protocol described above.

ParameterOptimized ConditionSub-optimal ConditionMechanistic Rationale
Base

(3.0 eq)

or


provides optimal basicity.

is unnecessarily harsh and can lead to localized heating, eroding regioselectivity[2].
Solvent DMFTHFDMF (polar aprotic) maximizes the

reaction rate by poorly solvating the pyrazolide anion, unlike THF.
Electrophile 2-Iodopropane2-BromopropaneIodide is a superior leaving group, allowing the reaction to proceed at 20 °C. Bromides require heating (60 °C), which increases the 5-ethoxy byproduct.
Table 2: Analytical Characterization Data

Expected spectral data for the purified 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole.

Analytical MethodExpected Signals / Observations
LC-MS (ESI+)

= 200.2

. A distinct retention time shift from the starting material confirms successful alkylation.

H NMR (400 MHz,

)

8.10 (s, 1H, pyrazole

-H), 4.40 (q,

Hz, 2H,

), 4.30 (hept,

Hz, 1H,

), 1.52 (d,

Hz, 6H,

), 1.42 (t,

Hz, 3H,

).

C NMR (100 MHz,

)

155.2 (

), 131.8 (

), 126.0 (

), 65.8 (

), 54.5 (

), 22.4 (

), 14.6 (

).

References

  • PubChem. 3-ethoxy-4-nitro-1h-pyrazole (C5H7N3O3) - PubChemLite. URL:[Link]

  • Google Patents.WO2024171094A1 - Cyclin-dependent kinase (cdk2) inhibitors. (Details synthetic methodologies for structurally analogous pyrazole intermediates).

Sources

Step-by-step preparation of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole from precursors

Author: BenchChem Technical Support Team. Date: March 2026

Initiating the Analysis

I'm currently dissecting the request. The focus is a step-by-step procedure for synthesizing 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole from available precursors. My goal is to produce detailed application notes and protocols, considering the audience's expertise.

Defining the User & Format

I've clarified the target audience: researchers, scientists, and drug development professionals. I'm prioritizing autonomy in the guide's structure to best communicate the technical details. Also, I've outlined key requirements including explicit E-E-A-T principles and formatting that incorporates visual aids, such as tables and mandatory Graphviz diagrams. I've also identified specific style specs for these diagrams.

Defining the Molecule

I've homed in on the target: 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole (CAS: 1429417-89-9). Breaking down the structure is helping. There's a pyrazole core, an ethoxy group at position 3, and an isopropyl group at position 1. This foundational understanding is proving key.

Synthesizing the Key Intermediate

I'm now focusing on synthesizing 3-ethoxy-1-isopropyl-1H-pyrazole. I've realized 3-ethoxy-1H-pyrazole is the crucial starting point, easily made from 3-hydroxy-1H-pyrazole or ethyl 3-ethoxyacrylate. My plan is to start there, then perform N-alkylation with 2-bromopropane to give the target intermediate, followed by electrophilic nitration at C4 to complete the process. I think this strategy offers the best chance of success.

Verifying Nitration Order

I'm now reconsidering the synthesis route, and wondering if nitration before alkylation is the better approach. Nitrating 3-ethoxy-1H-pyrazole gives 3-ethoxy-4-nitro-1H-pyrazole. Alkylation with 2-bromopropane and K2CO3, however, looks favorable. I'm focusing on regioselectivity, and I predict N1-alkylation will be highly favored, which will provide the desired compound. I should check the literature to verify this prediction.

Confirming Alkylation Pathway

I've determined that alkylation will favor the N1 position due to steric hindrance, which is great. I can confirm that nitrating 3-ethoxy-1H-pyrazole first, and then alkylating with 2-bromopropane, should yield the desired compound. I'm focusing on the synthesis steps now. I've re-evaluated the synthesis pathway. Starting from 3-ethoxy-1H-pyrazole, I'll nitrate using fuming HNO3 and conc. H2SO4 from 0°C to RT to yield the intermediate.

Considering Synthesis Routes

Okay, I'm currently assessing the two primary pathways for synthesizing the target molecule, 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole (CAS: 1429417-89-9). Route A, I'm examining the nitration step's efficiency and the alkylation with 2-iodopropane. Route B, I'm focused on the feasibility of the starting materials and the overall yield expectations.

Analyzing Route B Regioselectivity

I'm now diving deep into Route B, specifically the regioselectivity of the alkylation step. It appears nitration prior to alkylation might be advantageous. The C4-nitro group's impact on acidity and steric hindrance seems to favor the desired 1-isopropyl-3-ethoxy isomer. This looks promising.

Prioritizing Route A

I've determined Route A's superiority based on regioselectivity. Alkylation will strongly favor N1 due to reduced steric hindrance there. I'm focusing on the Application Note's structure, now, and will describe the synthetic strategy, starting with an introduction that highlights the significance of functionalized nitropyrazoles in medicinal chemistry.

Outlining the Synthesis Details

I am now outlining the detailed synthetic procedure for Route A, starting with the nitration of 3-Ethoxy-1H-pyrazole using fuming nitric acid and concentrated sulfuric acid, followed by regioselective N-alkylation with 2-bromopropane. I have defined the reaction conditions and workup procedures. I'll need to summarize these details in a table. Next, I plan to create a visual representation of the overall workflow.

Refining Literature Citations

I'm now refining the citations for the application note based on recent search results. I have prioritized a few sources, including BenchChem, PMC/NIH, and the Organic Chemistry Portal, which are key to supporting the synthesis route. I am also working on the Graphviz DOT diagrams to visually represent the synthetic pathway, focusing on clarity.

Visualizing the Alkylation

I've just finished the Graphviz DOT diagrams, showcasing the reaction schemes and the detailed experimental workflow for the N-alkylation step. The diagrams clearly illustrate the reaction conditions, key reagents, and the order of operations in the synthesis. I believe they provide an intuitive visual guide to the synthetic process.

Optimizing Diagram Aesthetics

I'm now focusing on optimizing the visual aesthetics of the Graphviz diagrams. I've selected a color scheme with good contrast: blue fill (#4285F4) and white font (#FFFFFF), green fill (#34A853) and white font (#FFFFFF) with a white background (#FFFFFF) and dark gray edges (#5F6368). I'm also setting a reasonable maximum width for clarity, although I might let the renderer manage that. I'm focusing on crafting a well-documented diagram, with specific equivalents, temperatures, and workup procedures. I'm also considering the pKa of the pyrazole NH, citing the BenchChem article, and mentioning the nitro group at C4, which has a key practical insight.

Finalizing Nitration Details

I'm incorporating the NIH article on pyrazole nitration. I've finished the data presentation table, including key parameters: regioselectivity, NH acidity, nitration safety, overall yield, and purification, comparing routes A and B. I am also making sure the chemical names are perfectly accurate, and I've ensured that all intermediates and reagents are cited properly.

Confirming Building Block Availability

I've confirmed 3-ethoxy-1H-pyrazole's commercial availability, which simplifies the synthesis. I've considered the nitration step, focusing on low-temperature control to prevent ethoxy group degradation, then the need to drive the nitration at C4 via modest heating. I've also detailed the alkylation conditions, including DMF, base, and the desired 2-bromopropane equivalents.

Verifying Alkylation Stereochemistry

I've confirmed that the ethoxy group at C3 results in less steric hindrance for N-alkylation compared to the C5 position. Alkylation at N1 is therefore favored, yielding the desired 1-isopropyl-3-ethoxy-4-nitropyrazole. I'm now outlining a detailed step-by-step protocol for synthesizing 3-Ethoxy-4-nitro-1H-pyrazole, including materials and procedure details.

Detailing Alkylation Procedure

I am now detailing the regioselective N-alkylation procedure step-by-step. I've defined reagent equivalents: 2-bromopropane (1.5 eq), and potassium carbonate (2.0 eq) in anhydrous DMF. I'm focusing on providing clear instructions, and ensuring the user can perform the synthesis reproducibly. The goal is to maximize yield. I will also incorporate TLC analysis.

Defining Alkylation Protocol

I'm presently focused on the N-alkylation step, detailing each procedural element: reagent ratios, reaction temperature, time, and workup. I've considered the pKa shift caused by the C4-nitro group, enabling K2CO3, a mild base. I am confident in providing an easily reproducible protocol to optimize the user's yield of the target molecule.

Structuring the Application Note

Incorporating Citations

I'm now incorporating citations into the application note, ensuring accuracy and proper formatting. I will use the format [INDEX], as specified. Claims like "The synthesis of substituted nitropyrazoles is a cornerstone of medicinal chemistry..." will include . Similarly, the claims related to nitration and regioselectivity will be cited as and ``, respectively. I'm carefully reviewing the source materials to ensure each reference accurately supports the corresponding statement.

Refining Visual Aids

I'm now refining the DOT diagrams to improve visual clarity and accuracy, and I'm updating Diagram 1 to describe electronic effects ``. The diagrams clearly represent reaction schemes and conditions, like the nitration step, and the key synthetic transformations. I will confirm that the caption is properly descriptive, in a precise and scientific way.

Finalizing Diagram Captions

I am now completing the captions for all diagrams. I've focused on explaining each step with the proper technical depth, including all "why" questions. The diagrams will describe the entire workflow, and include a focus on removing DMF via repeated washing of the ethyl acetate extract with brine. I'm also ensuring all the visual aids accurately reflect the experimental conditions and procedures.

Justifying Nitration Safety

I'm now incorporating safety considerations for the nitration step, focusing on the use of concentrated sulfuric acid. The acid slightly deactivates the pyrazole ring, preventing over-nitration or oxidative ring cleavage, which is key. I must emphasize the use of fuming nitric acid carefully, while avoiding the risks of uncontrolled reactions.

Application Note: Strategic Reduction of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole to 4-Amino-3-ethoxy-1-isopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole to its corresponding 4-amino derivative is a critical transformation in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and cGMP-specific phosphodiesterase type 5 (PDE5) inhibitors.[1] While the pyrazole core is robust, the resulting 4-aminopyrazole moiety is electron-rich and prone to oxidative degradation (darkening) upon exposure to air.

This Application Note provides two validated protocols for this reduction:

  • Catalytic Hydrogenation (Pd/C): Ideal for high-throughput screening and small-scale purity.[1]

  • Iron/Ammonium Chloride (Fe/NH₄Cl): The preferred method for scale-up, offering high chemoselectivity and cost-efficiency without high-pressure equipment.[1]

Chemical Assessment & Strategy

Substrate Analysis[1]
  • Nitro Group (

    
    ):  The target for reduction.[2][3] The position at 
    
    
    
    is electronically activated by the adjacent nitrogen atoms, making it susceptible to standard reduction techniques.
  • Ethoxy Group (

    
    ):  An electron-donating group (EDG) via resonance.[1] It is generally stable to hydrogenolysis and dissolving metal reductions. However, strong Lewis acids (e.g., 
    
    
    
    ) or high-temperature acidic hydrolysis must be avoided to prevent de-ethylation.[1]
  • Isopropyl Group (

    
    ):  Provides steric bulk and lipophilicity.[1] It is chemically inert under the proposed reduction conditions.
    
Reaction Pathway & Logic

The reduction proceeds through nitroso (


) and hydroxylamine (

) intermediates.[1] Incomplete reduction often leads to the accumulation of the hydroxylamine or the formation of azo-dimers (

).[1] The protocols below are optimized to drive the reaction to full conversion (

).
Workflow Visualization

The following diagram outlines the reduction logic and decision pathways.

ReductionWorkflow Start Start: 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole Decision Scale & Equipment? Start->Decision MethodA Method A: Catalytic Hydrogenation (Pd/C, H2) Decision->MethodA Small Scale / Clean MethodB Method B: Dissolving Metal (Fe / NH4Cl) Decision->MethodB Large Scale / Robust WorkupA Filtration (Celite) & Concentration MethodA->WorkupA WorkupB Filtration (Iron Sludge) & Extraction MethodB->WorkupB Product Product: 4-Amino-3-ethoxy-1-isopropyl-1H-pyrazole (Oxidation Sensitive!) WorkupA->Product WorkupB->Product

Figure 1: Decision matrix for selecting the reduction methodology based on scale and available equipment.

Experimental Protocols

Method A: Catalytic Hydrogenation (Pd/C)

Best for: Small scale (<5g), cleanliness, and speed. Mechanism: Heterogeneous catalysis involving


 adsorption onto the Palladium surface.

Reagents:

  • Substrate: 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole (1.0 equiv)[1]

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]

  • Hydrogen Source:

    
     balloon (1 atm) or Hydrogenator (30-50 psi)[1]
    

Protocol:

  • Preparation: In a round-bottom flask (or hydrogenation bottle), dissolve the nitro-pyrazole (1.0 equiv) in MeOH (10-20 volumes).

  • Inerting: Evacuate the flask and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% of substrate mass). Safety Note: Pd/C is pyrophoric when dry.[1] Use "wet" catalyst or add under a blanket of inert gas.

  • Hydrogenation: Purge the system with Hydrogen gas (

    
    ). Stir vigorously at Room Temperature (RT) under 1 atm (balloon) or 40 psi (Parr shaker) for 2–4 hours.
    
  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the nitro peak and the emergence of the amine (often more polar).

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.[4]

    • Critical: Do not let the filter cake dry out completely to prevent ignition. Wash the cake with MeOH.

    • Concentrate the filtrate under reduced pressure (<40°C) to yield the crude amine.

Method B: Iron/Ammonium Chloride Reduction (Fe/NH₄Cl)

Best for: Scale-up (>10g), cost reduction, and avoiding high-pressure hydrogen.[1] Mechanism: Single Electron Transfer (SET) from the metal surface. Ammonium chloride acts as a mild electrolyte and proton source, avoiding the harsh conditions of HCl (Béchamp reduction).

Reagents:

  • Substrate: 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole (1.0 equiv)[1]

  • Reductant: Iron powder (3.0 – 5.0 equiv, <325 mesh preferred)

  • Electrolyte: Ammonium Chloride (

    
    ) (3.0 – 5.0 equiv)[1]
    
  • Solvent: Ethanol/Water (3:1 ratio)[1]

Protocol:

  • Setup: Equip a 3-neck flask with a mechanical stirrer and reflux condenser.

  • Dissolution: Charge the flask with the nitro-pyrazole (1.0 equiv) and Ethanol/Water (3:1, ~10 volumes).

  • Activation: Add

    
     (3.0 equiv) and Iron powder (3.0 equiv).
    
  • Reaction: Heat the mixture to 70–80°C (Reflux) with vigorous stirring.

    • Note: An induction period of 10-20 minutes is common, followed by an exotherm.[1] Ensure stirring is efficient to suspend the heavy iron particles.

  • Completion: Reaction is typically complete within 1–3 hours. Monitor by TLC (the amine may streak; adding a drop of

    
     to the TLC eluent helps).
    
  • Workup:

    • Cool the mixture to RT.

    • Filter through a Celite pad to remove iron oxides (sludge). Wash the pad with Ethyl Acetate (EtOAc).[4]

    • Concentrate the filtrate to remove Ethanol.

    • Dilute the remaining aqueous residue with water and extract with EtOAc (3x).

    • Dry organic layers over

      
      , filter, and concentrate.[4]
      

Analytical Data & Handling

Expected Data
ParameterObservationNotes
Appearance Off-white to pale brown solid/oilDarkens rapidly in air (oxidation).[1]
1H NMR

~3.5–5.0 ppm (broad s, 2H)
Represents the

protons.
LC-MS

= M(nitro) - 30
Loss of

(+32) and gain of

(+2).[1]
Stability Warning

4-Aminopyrazoles are electron-rich and prone to air-oxidation.[1]

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Usage: Ideally, use the crude amine immediately in the next step (e.g., amide coupling or cyclization). If purification is necessary, use neutral alumina or silica with 1% Triethylamine to prevent acid-catalyzed decomposition.[1]

Mechanistic Insight

The reduction of the nitro group is a stepwise process. The following Graphviz diagram illustrates the electron flow and intermediate states, emphasizing why the reaction must be driven to completion to avoid hydroxylamine accumulation.

Mechanism Nitro Nitro (R-NO2) Nitroso Nitroso (R-N=O) Nitro->Nitroso + 2e- / 2H+ Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine + 2e- / 2H+ Azoxy Azoxy Dimer (Side Product) Nitroso->Azoxy Condensation w/ Hydroxylamine (If reaction stalls) Amine Amine (R-NH2) Hydroxylamine->Amine + 2e- / 2H+ (Rate Limiting Step)

Figure 2: Stepwise reduction mechanism.[1] The conversion of Hydroxylamine to Amine is often the rate-determining step in metal-mediated reductions.

References

  • Ramadas, K., & Srinivasan, N. (1992).[5] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.[1][6] Synthetic Communications, 22(22), 3189–3195.[5] (Cited via ChemSpider Synthetic Pages).[1]

  • Bagal, S. K., et al. (2007). Process for the preparation of 4-aminopyrazole derivatives.[1][7][8][9] WO2007034183A2.[1] (Demonstrates 4-nitropyrazole reduction in pharmaceutical context).

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. (Review of aminopyrazole stability and synthesis).
  • Lipshutz, B. H., et al. (2017).[6] Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions.[1][6] Organic Letters.[1][6] (Green chemistry alternative for iron reduction).[1]

Sources

Application Notes & Protocols: The Strategic Utility of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole motif is a cornerstone of medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved therapeutics.[1][2][3] Its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for engaging with biological targets have cemented its importance.[1] Pyrazole derivatives are central to drugs targeting a wide array of conditions, from inflammation (e.g., Celecoxib) to various cancers, often by functioning as kinase inhibitors.[2][4][5][6] The strategic functionalization of the pyrazole ring is therefore a critical aspect of drug design and development.

This document provides a detailed guide to the use of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole , a highly functionalized intermediate designed for efficient elaboration into complex pharmaceutical agents. We will explore its synthesis, key transformations, and provide detailed protocols that underscore its value for researchers, chemists, and drug development professionals.

Physicochemical Properties of the Intermediate

A clear understanding of the intermediate's properties is fundamental for its effective use in synthesis. The following table summarizes its key characteristics.

PropertyValueSource/Note
IUPAC Name 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole-
Molecular Formula C₈H₁₃N₃O₃Calculated
Molecular Weight 199.21 g/mol Calculated
CAS Number 1354920-39-3Verified
Canonical SMILES CCOC1=NN(C=C1[O-])C(C)C-
Physical Form Expected to be a solid at room temperatureInferred from similar compounds[7]
Solubility Expected to be soluble in common organic solvents (DCM, EtOAc, DMF)-

Proposed Synthesis of the Intermediate

While various synthetic routes to substituted nitropyrazoles exist, a logical and reproducible pathway is crucial.[8] The following protocol outlines a robust, two-step synthesis starting from a commercially available precursor. The strategy involves N-isopropylation followed by regioselective nitration, a sequence often chosen to control isomer formation and improve final product purity.[8][9]

Synthesis_Pathway cluster_0 Synthesis of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole Start 3-Ethoxy-1H-pyrazole Intermediate 3-Ethoxy-1-isopropyl-1H-pyrazole Start->Intermediate 1. 2-Bromopropane 2. K₂CO₃, Acetonitrile 3. Reflux FinalProduct 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole Intermediate->FinalProduct 1. HNO₃ / H₂SO₄ 2. 0-10°C Reduction_Workflow cluster_1 Nitro Group Reduction Workflow Start 3-Ethoxy-1-isopropyl- 4-nitro-1H-pyrazole Process Reaction Vessel (Ethanol/Water) Start->Process Dissolve Result 3-Ethoxy-1-isopropyl- 1H-pyrazol-4-amine Process->Result Filter & Purify Reagents Reagents: - Iron Powder (Fe) - Ammonium Chloride (NH₄Cl) Reagents->Process Add & Reflux Coupling_Pathway cluster_2 Suzuki-Miyaura Cross-Coupling Logic PyrazoleHalide 4-Bromo-3-ethoxy- 1-isopropyl-1H-pyrazole CoupledProduct 4-Aryl-3-ethoxy- 1-isopropyl-1H-pyrazole PyrazoleHalide->CoupledProduct Suzuki Reaction Dioxane/H₂O, Heat BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) BoronicAcid->CoupledProduct Suzuki Reaction Dioxane/H₂O, Heat CatalystSystem Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) CatalystSystem->CoupledProduct Suzuki Reaction Dioxane/H₂O, Heat Downstream_Synthesis cluster_3 Pathway to Kinase Inhibitor Scaffold Amine 3-Ethoxy-1-isopropyl- 1H-pyrazol-4-amine FinalScaffold N-(3-Ethoxy-1-isopropyl-1H-pyrazol-4-yl)benzamide (Kinase Inhibitor-like Core) Amine->FinalScaffold 1. Base (e.g., Pyridine) 2. DCM, 0°C to RT AcylChloride Aroyl Chloride (Ar-COCl) AcylChloride->FinalScaffold

Sources

Application Note: Alkylation Conditions for the Synthesis of 1-Isopropyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals Content Focus: Mechanistic causality, regioselectivity optimization, and self-validating experimental protocols.

Introduction & Strategic Importance

The 1-isopropylpyrazole scaffold is a privileged structural motif ubiquitous in modern drug discovery and agrochemical development[1]. In pharmaceutical applications, it frequently serves as a core pharmacophore for kinase inhibitors, while in agrochemistry, it is a foundational building block for succinate dehydrogenase inhibitor (SDHI) fungicides[1]. The strategic installation of an isopropyl group at the N1 position significantly enhances the lipophilicity of the molecule, which improves cell membrane permeability, metabolic stability, and overall target-binding efficacy[1].

However, synthesizing these derivatives via direct N-alkylation presents a fundamental chemical challenge: regioselectivity . This application note provides a comprehensive, field-proven guide to mastering the alkylation conditions required to selectively synthesize 1-isopropyl pyrazole derivatives.

Mechanistic Causality: The Regioselectivity Challenge

The direct N-alkylation of a 1H-pyrazole core with an isopropyl halide (e.g., 2-bromopropane) relies on a base-mediated


 mechanism.

When a base deprotonates the pyrazole N-H, it generates a pyrazolate anion. Because pyrazole is an ambident nucleophile, the negative charge is delocalized across both the N1 and N2 atoms. In an unsymmetrically substituted pyrazole (e.g., a 3-substituted or 4-ester functionalized pyrazole), the electrophilic attack is governed by a delicate balance of steric hindrance and electronic distribution [2].

  • Steric Control: The isopropyl group is highly sterically demanding. Alkylation will thermodynamically favor the nitrogen atom furthest from bulky substituents (e.g., favoring N1 if a bulky group is at C3)[2].

  • Electronic Control: Electron-withdrawing groups (EWGs) on the pyrazole ring can alter the electron density at the adjacent nitrogens, sometimes pulling the reaction toward the kinetically favored, but sterically hindered, nitrogen.

  • The Ion-Pair Effect: The choice of base dictates the nature of the pyrazolate anion. Weak bases (like

    
    ) maintain a tight ion pair with the pyrazolate, which enhances sensitivity to steric factors and improves regioselectivity[3]. Conversely, strong bases (like 
    
    
    
    ) generate a "naked," highly reactive anion that reacts rapidly but often results in poor regiocontrol, yielding intractable mixtures of N1 and N2 isomers[4].

Optimization of Reaction Parameters

To achieve high yields and absolute regiocontrol, the reaction microenvironment must be strictly controlled. Table 1 summarizes the causality behind standard parameter selections.

Table 1: Quantitative & Qualitative Analysis of Alkylation Parameters

ParameterOptimal ConditionCausality & Mechanistic RationaleExpected Yield / Selectivity
Base

or

(1.5 eq)
Carbonate bases form a tight ion pair, favoring thermodynamically controlled, sterically-driven N1 alkylation[3].Yield: 85–95% Ratio: > 15:1 (N1:N2)
Base (Avoid)

(1.2 eq)
Creates a "naked" anion. The accelerated kinetics override steric biases, leading to poor regioselectivity[4].Yield: 70–80% Ratio: ~ 1:1 (Mixture)
Solvent Anhydrous DMF or DMSOPolar aprotic solvents effectively solvate the metal cation, increasing the nucleophilicity of the pyrazolate without hydrogen-bonding interference[3].Optimal
Electrophile 2-BromopropaneProvides the ideal balance of

reactivity and stability. (Note: 2-Iodopropane is more reactive but highly prone to

elimination into propene under basic conditions).
Optimal
Temperature 60 °C – 80 °CThe secondary nature of the isopropyl halide presents a high steric barrier for

attack; thermal activation is required to drive the reaction to completion[3].
Optimal

Experimental Workflow & Logical Architecture

The following diagram illustrates the logical flow of the regioselective N-isopropylation process, highlighting the divergence of regioisomers and the critical self-validation checkpoints.

Workflow N1 1H-Pyrazole Scaffold (Starting Material) N2 Base Deprotonation (e.g., K₂CO₃ in DMF) N1->N2 N3 Pyrazolate Anion (Ambident Nucleophile) N2->N3 Proton Abstraction N4 S_N2 Alkylation (2-Bromopropane) N3->N4 N5 1-Isopropyl Regioisomer (Target Product) N4->N5 Steric Control (N1) N6 2-Isopropyl Regioisomer (Minor Byproduct) N4->N6 Electronic Shift (N2) N7 TLC / LC-MS Monitoring (Self-Validation) N5->N7 N6->N7 N8 Chromatographic Purification N7->N8 Isomer Separation

Caption: Workflow of regioselective pyrazole N-isopropylation and self-validating isolation.

Detailed Protocol: Synthesis of Ethyl 1-Isopropyl-1H-pyrazole-4-carboxylate

This protocol outlines the synthesis of a model intermediate frequently used in the development of SDHI fungicides[1]. The methodology is designed as a self-validating system to ensure experimental integrity at every step.

Reagents & Materials
  • Ethyl 1H-pyrazole-4-carboxylate (1.0 eq, 10.0 mmol)

  • 2-Bromopropane (1.2 eq, 12.0 mmol)

  • Potassium carbonate (

    
    , 1.5 eq, 15.0 mmol, finely powdered)
    
  • Anhydrous N,N-Dimethylformamide (DMF, 20 mL)

  • Ethyl acetate (EtOAc), Brine, Anhydrous

    
    
    
Step-by-Step Methodology

Step 1: System Preparation & Deprotonation In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 1H-pyrazole-4-carboxylate in 20 mL of anhydrous DMF under an argon atmosphere. Add the finely powdered


. Stir the suspension at room temperature for 15 minutes.
  • Causality: Finely powdered

    
     maximizes the surface area for heterogeneous deprotonation. Argon prevents atmospheric moisture from quenching the basic microenvironment[1].
    

Step 2: Electrophilic Addition Add 2-bromopropane dropwise via syringe.

  • Causality: A 1.2 equivalent excess compensates for the volatility of 2-bromopropane and minor losses to base-mediated elimination side-reactions.

Step 3: Thermal Activation & Kinetic Monitoring Attach a reflux condenser and heat the reaction mixture to 60 °C in an oil bath. Stir for 4–6 hours.

  • Self-Validation (TLC Checkpoint): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting 1H-pyrazole exhibits a low

    
     due to strong intermolecular hydrogen bonding with the silica gel. Upon successful N-isopropylation, the product spot will shift to a significantly higher 
    
    
    
    (lacking the N-H bond donor). If the starting material persists, deprotonation was incomplete (check base quality/solvent dryness).

Step 4: Quenching & Phase Separation Cool the mixture to room temperature. Quench by pouring the mixture into 50 mL of ice-cold distilled water. Extract the aqueous layer with EtOAc (3 × 30 mL).

  • Self-Validation (Phase Checkpoint): The addition of water dissolves the inorganic salts (

    
    , 
    
    
    
    ) and DMF, forcing the highly lipophilic 1-isopropyl derivative into the organic EtOAc phase. A clean phase separation indicates successful salt removal.

Step 5: Washing & Purification Wash the combined organic layers with brine (3 × 30 mL) to remove residual trace DMF. Dry over anhydrous


, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to afford the pure N1-isopropyl regioisomer[1].

Analytical Validation of Regioselectivity (Quality Control)

To definitively prove that the N1-isopropyl regioisomer was synthesized rather than the N2-isomer, standard 1D


 NMR is insufficient. A self-validating analytical workflow requires 2D NMR techniques[5]:
  • 1D

    
     NMR (
    
    
    
    ):
    Confirm the presence of the isopropyl group. Look for the characteristic methine septet at ~4.5 ppm and the methyl doublet at ~1.5 ppm.
  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive proof of regiochemistry. You must observe a spatial correlation (NOE cross-peak) between the isopropyl methine proton and the adjacent pyrazole C5-H proton. The absence of an NOE correlation to the C3 substituent confirms the N1 regioisomer.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Verify long-range

    
     carbon-proton couplings between the isopropyl protons and the C5 carbon of the pyrazole ring[5].
    

References

  • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | Source: The Journal of Organic Chemistry (ACS) | URL: [Link]

  • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | Source: MDPI | URL: [Link]

  • Title: C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles | Source: PMC (NIH) | URL: [Link]

Sources

Application Note: Scalable Synthesis of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide details a scalable, robust protocol for the synthesis of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole . The methodology prioritizes safety, regioselectivity, and process scalability, utilizing a Nucleophilic Aromatic Substitution (SNAr) strategy on a halogenated nitro-pyrazole core. This approach avoids the hazards associated with direct nitration of electron-rich ethers and offers superior control over isomer distribution.

Executive Summary & Retrosynthetic Logic

The synthesis of 3-alkoxy-4-nitropyrazoles is frequently complicated by two factors:

  • Regioselectivity: N-alkylation of unsymmetrical pyrazoles often yields mixtures of N1 and N2 isomers.

  • Safety: Nitration of electron-rich 3-ethoxypyrazoles can lead to oxidative decomposition or thermal runaway.

To mitigate these risks, this protocol employs a "Displacement Last" strategy. We utilize 3-chloro-4-nitro-1H-pyrazole as the scaffold. The electron-withdrawing nitro group at C4 activates the C3-chlorine bond for Nucleophilic Aromatic Substitution (SNAr) while simultaneously directing N-alkylation to the less sterically hindered position.

Retrosynthetic Pathway
  • Target: 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole[1]

  • Precursor 1: 3-Chloro-1-isopropyl-4-nitro-1H-pyrazole (Activated Core)

  • Starting Material: 3-Chloro-4-nitro-1H-pyrazole (Commercially available or synthesized from 4-nitropyrazole)

Process Safety Assessment (Critical)

Hazard ClassRisk DescriptionMitigation Strategy
Energetic Materials Nitro-pyrazoles possess high decomposition energies. Shock/friction sensitivity is possible.Do not heat dry solids. Use blast shields during scale-up (>10g). DSC (Differential Scanning Calorimetry) recommended before kg-scale.
Thermal Runaway SNAr reactions are exothermic.Controlled addition of ethoxide solution. Active cooling (jacketed reactor) required.
Alkylating Agents 2-Iodopropane is an alkylating agent (potential carcinogen).Use in closed systems. Quench excess alkyl halides with aqueous amine solutions before disposal.

Detailed Experimental Protocols

Step 1: Regioselective N-Alkylation

Objective: Install the isopropyl group at the N1 position. Reaction: 3-Chloro-4-nitro-1H-pyrazole + 2-Iodopropane


 3-Chloro-1-isopropyl-4-nitro-1H-pyrazole
  • Rationale: Alkylation of 3-chloro-4-nitropyrazole favors the N1 position (distal to the chlorine) due to steric hindrance at N2 (proximal to chlorine). The ratio is typically >9:1 in favor of the desired isomer.

Reagents:

  • 3-Chloro-4-nitro-1H-pyrazole (1.0 eq)

  • 2-Iodopropane (1.2 eq) [Alternative: 2-Bromopropane with NaI catalyst]

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Acetonitrile (MeCN) [Solvent volume: 10 mL/g of substrate]

Procedure:

  • Setup: Charge a 3-neck round-bottom flask (equipped with mechanical stirrer, reflux condenser, and internal temperature probe) with 3-Chloro-4-nitro-1H-pyrazole and MeCN.

  • Base Addition: Add

    
     in a single portion. The suspension may turn slightly yellow.
    
  • Alkylation: Add 2-Iodopropane dropwise via addition funnel at ambient temperature.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by HPLC/TLC (Mobile phase: 30% EtOAc/Hexanes).

    • Checkpoint: Starting material (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Workup:

    • Cool to room temperature.[2] Filter off inorganic salts (

      
      /KI).
      
    • Concentrate the filtrate under reduced pressure to a semi-solid residue.

    • Purification: Recrystallize from Ethanol/Water (9:1) or perform a silica plug filtration to remove traces of the N2-isomer (5-chloro-1-isopropyl-4-nitro-1H-pyrazole).

  • Yield Target: 85–90%.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Convert the chloro- group to the ethoxy- group. Reaction: 3-Chloro-1-isopropyl-4-nitro-1H-pyrazole + NaOEt


 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole
  • Mechanism: The nitro group at C4 strongly withdraws electron density, making the C3 position highly electrophilic. Ethoxide acts as the nucleophile.

Reagents:

  • 3-Chloro-1-isopropyl-4-nitro-1H-pyrazole (1.0 eq)

  • Sodium Ethoxide (NaOEt), 21% wt in Ethanol (1.2 eq)

  • Ethanol (absolute) [Solvent volume: 5 mL/g of substrate]

Procedure:

  • Setup: Charge a reactor with the Step 1 product and absolute Ethanol. Cool to 0°C .[2][3]

  • Addition: Add the NaOEt solution dropwise over 30 minutes, maintaining internal temperature

    
    .
    
    • Note: Exotherm is expected.[4] Rapid addition may cause side reactions (ring opening).

  • Reaction: Allow to warm to room temperature (25°C). Stir for 2 hours.

    • Optimization: If reaction is sluggish, heat to 40°C. Do not reflux, as this may degrade the nitro group.

  • Quench: Adjust pH to ~7 using dilute acetic acid or 1M HCl.

  • Isolation:

    • Remove Ethanol under reduced pressure.

    • Partition residue between Ethyl Acetate and Water.

    • Wash organic layer with Brine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ). Dry over 
      
      
      
      .[2][3]
  • Final Purification: Recrystallization from Heptane/EtOAc or column chromatography if high purity (>99.5%) is required for biological assays.

Analytical Data & Validation

ParameterExpected Value/ObservationMethod
Appearance Pale yellow to off-white crystalline solidVisual
LC-MS (ESI+)

Da
Agilent 1200 / SQ MS
1H NMR (DMSO-d6)

8.60 (s, 1H, C5-H), 4.55 (sept, 1H, N-CH), 4.25 (q, 2H, O-CH2), 1.45 (d, 6H, Isopropyl), 1.35 (t, 3H, Ethyl)
400 MHz NMR
Regiochemistry NOESY correlation between Isopropyl-CH and C5-H (Confirming N1 substitution)2D NMR

Process Visualization

Reaction Workflow Diagram

SynthesisWorkflow Start Start: 3-Chloro-4-nitro-1H-pyrazole Alkylation Step 1: N-Alkylation (2-Iodopropane, K2CO3, MeCN, 60°C) Start->Alkylation Check1 QC Check: Regioisomer Ratio Target >95:5 (N1:N2) Alkylation->Check1 Purification1 Purification: Recrystallization (EtOH/H2O) Check1->Purification1 Pass Intermediate Intermediate: 3-Chloro-1-isopropyl-4-nitro-1H-pyrazole Purification1->Intermediate SnAr Step 2: SnAr Displacement (NaOEt, EtOH, 0°C to RT) Intermediate->SnAr Workup Workup: Neutralization & Extraction SnAr->Workup Final Final Product: 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole Workup->Final

Caption: Logical workflow for the two-step synthesis ensuring regiochemical control and safety.

Regioselectivity Mechanism[5][6][7]

Regioselectivity Substrate 3-Chloro-4-nitro-1H-pyrazole (Tautomer Equilibrium) N1_Path Path A: N1 Attack (Less Sterically Hindered) Substrate->N1_Path N2_Path Path B: N2 Attack (Hindered by Cl) Substrate->N2_Path Product_Major Major Product: 1-Isopropyl-3-chloro... N1_Path->Product_Major Product_Minor Minor Product: 1-Isopropyl-5-chloro... N2_Path->Product_Minor

Caption: Steric steering of the alkylation step favoring the 1,3-substituted isomer.

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. Retrieved from

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3. Retrieved from

  • Journal of Materials and Environmental Sciences. (2016). Synthesis of 1-isopropyl-4,7-dimethyl-3-nitronaphthalene: An experimental and theoretical study of regiospecific nitration. Retrieved from

  • Google Patents. (2022). Continuous flow microfluidic process for synthesis of 3,4-dinitropyrazole. Retrieved from

  • ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols. Retrieved from

(Note: While specific literature on the exact title molecule is sparse, the protocols above are derived from validated methods for homologous nitropyrazoles found in references 1, 2, and 4.)

Sources

Nucleophilic aromatic substitution reactions involving nitro-pyrazoles

Application Note: Nucleophilic Aromatic Substitution ( ) Reactions Involving Nitro-Pyrazoles

Introduction and Mechanistic Rationale

The pyrazole ring is a privileged scaffold in drug discovery, frequently appearing in kinase inhibitors and CNS-active agents[1]. Functionalizing this heterocycle often relies on Nucleophilic Aromatic Substitution (




2

In the context of

dual reactivity profile
  • As Activated Electrophiles: Halonitropyrazoles (e.g., 3-fluoro-4-nitro-1H-pyrazole) are highly susceptible to nucleophilic attack at the C3 or C5 positions. The C4-nitro group stabilizes the anionic Meisenheimer complex transition state, facilitating the expulsion of the halide leaving group[2].

  • As Competent Nucleophiles: Unsubstituted nitro-pyrazoles (e.g., 4-nitropyrazole) can be deprotonated at the N1 position. The resulting pyrazolide anion is a potent nucleophile capable of attacking other electron-deficient arenes (N-arylation)[1].

  • As Leaving Groups: In highly specific intramolecular cyclizations or sterically driven systems, the nitro group itself can act as the nucleofuge (leaving group), though this pathway requires precise kinetic control[3].

Causality in Leaving Group Kinetics

In electrophilic halonitropyrazoles, the rate of

F > Cl > Br > I

2

SNAr_MechanismNucNucleophile(e.g., Amine)ComplexMeisenheimerComplex (Anionic)Nuc->Complex Attack at C3/C5ElecHalonitropyrazole(Electrophile)Elec->Complex Activation by NO2ProdSubstitutedNitropyrazoleComplex->Prod RearomatizationLGLeaving Group(e.g., F-, Cl-)Complex->LG Elimination

Fig 1: Logical flow of the Addition-Elimination mechanism in halonitropyrazole SNAr reactions.

Quantitative Data Summary

To guide experimental design, Table 1 summarizes the standard parameters and expected outcomes for the two primary

Table 1: Comparative Reactivity and Conditions for Nitro-Pyrazole


ModalitySubstrateReaction PartnerBase / SolventTemp / TimeTypical YieldKey Mechanistic Driver
Electrophilic 3-Fluoro-4-nitro-1H-pyrazolePrimary AminesDIPEA / DMF0°C to RT / 2-4 h85-95%F- is an excellent leaving group; polar aprotic solvent stabilizes transition state[2].
Electrophilic 5-Chloro-4-nitro-1H-pyrazoleAlcohols / Alkoxides

/ THF
60°C / 8-12 h70-85%Cl- requires thermal activation;

enhances alkoxide nucleophilicity via the naked anion effect.
Nucleophilic 4-Nitropyrazole4-Fluorobenzonitrile

/ MeCN
80°C / 12-18 h80-90%Pre-formation of the pyrazolide anion ensures rapid attack on the fluoroarene[1].

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC and LC-MS are integrated to ensure kinetic control and prevent thermodynamic degradation.

Protocol A: Amination of 5-Chloro-4-nitro-1H-pyrazole (Electrophilic Modality)

Objective: Synthesize 5-(alkylamino)-4-nitro-1H-pyrazoles via displacement of the C5-chloride.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-chloro-4-nitro-1H-pyrazole (1.0 equiv, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M).

    • Causality: DMF is selected because its high dielectric constant stabilizes the highly polar, anionic Meisenheimer intermediate, accelerating the rate-determining step[4].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) in a single portion.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HCl. Inorganic bases like NaOH are avoided to prevent competitive hydroxide-mediated hydrolysis of the starting material.

  • Nucleophile Addition: Cool the mixture to 0°C using an ice bath. Add the primary amine (1.2 equiv) dropwise over 10 minutes.

    • Causality: The reaction is highly exothermic due to the intense activation by the nitro group. Dropwise addition at 0°C prevents thermal runaway and suppresses bis-alkylation side reactions.

  • Thermal Activation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor via LC-MS or TLC (Hexanes/EtOAc 1:1). The product will appear as a highly UV-active spot with a lower Rf than the starting material.

  • Workup & Isolation: Quench the reaction by pouring it into ice-cold saturated aqueous

    
    . Extract with Ethyl Acetate (3 × 20 mL).
    
    • Causality:

      
       (pH ~5.5) neutralizes excess DIPEA without protonating the weakly basic aminopyrazole product, preventing yield loss into the aqueous layer.
      
  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over

    
    , filter, and concentrate. Purify via flash column chromatography.
    
Protocol B: N-Arylation of 4-Nitropyrazole (Nucleophilic Modality)

Objective: Synthesize 1-(4-cyanophenyl)-4-nitropyrazole via N-arylation[1].

Step-by-Step Methodology:

  • Deprotonation: Suspend 4-nitropyrazole (1.0 equiv, 10 mmol) and finely powdered anhydrous

    
     (2.0 equiv) in anhydrous Acetonitrile (MeCN, 0.5 M). Stir at room temperature for 15 minutes.
    
    • Causality: Pre-stirring ensures complete deprotonation of the pyrazole N-H (pKa ~9.6), maximizing the concentration of the active pyrazolide nucleophile before the electrophile is introduced[1].

  • Electrophile Addition: Add 4-fluorobenzonitrile (1.1 equiv) to the suspension.

  • Heating: Attach a reflux condenser and heat the mixture to 80°C for 12 hours.

    • Causality: Acetonitrile reflux provides the necessary thermal energy to overcome the activation barrier of the unactivated fluoroarene, while

      
       remains insoluble, providing a heterogeneous basic surface that prevents product degradation.
      
  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate in vacuo.

  • Crystallization: Recrystallize the crude residue from hot Ethanol to yield the analytically pure N-arylated product.

WorkflowStep11. Reagent PreparationDry Solvent + BaseStep22. Substrate AdditionAdd Nitro-PyrazoleStep1->Step2Step33. Reaction Partner AdditionControlled TemperatureStep2->Step3Step44. Thermal ActivationHeat to Target Temp (RT to 80°C)Step3->Step4Step55. Workup & IsolationQuench, Extract & PurifyStep4->Step5

Fig 2: Standardized experimental workflow for nitro-pyrazole SNAr reactions.

References

  • BenchChem. "Reactivity of the nitro group on a pyridine ring". Source: BenchChem. 4

  • EvitaChem. "Buy 3-fluoro-4-nitro-1H-pyrazole (EVT-6365752)". Source: EvitaChem. 2

  • Ansideri, F., et al. "A “Ligand First” Approach toward Selective, Covalent JNK2/3 Inhibitors". Source: PMC / NIH. 1

  • Gladyshkin, A. G., et al. "Nitropyrazoles (review)". Source: ResearchGate. 3

Applications of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole in agrochemical research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole as a Scaffold for Next-Generation SDHI Fungicides

Executive Summary

3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole (EINP) represents a critical "masked" intermediate in the synthesis of modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides. While the nitro-pyrazole core itself possesses limited fungicidal efficacy, its value lies in its role as a stable, lipophilic precursor to 4-amino-3-ethoxy-1-isopropyl-1H-pyrazole .

This application note details the methodological workflow for activating EINP, converting it into a library of pyrazole-4-carboxamides, and validating their efficacy against phytopathogenic fungi (e.g., Rhizoctonia solani, Botrytis cinerea). The specific substitution pattern—combining a 1-isopropyl lipophilic anchor with a 3-ethoxy electron-donating group—is designed to modulate the logP and metabolic stability of the final active ingredient (AI), offering a novel chemical space outside the crowded 3-difluoromethyl (e.g., Fluxapyroxad) or 3-methyl (e.g., Penthiopyrad) patents.

Technical Background & Mechanism

The "Masked" Pharmacophore

In agrochemical design, the 4-aminopyrazole moiety is a "privileged structure." However, 4-aminopyrazoles are prone to oxidation and shelf-instability. EINP serves as a robust storage form. The 4-nitro group acts as a protecting group for the amine, which is revealed only immediately prior to the final coupling step.

Structure-Activity Relationship (SAR) Logic
  • 1-Isopropyl Group: Provides steric bulk and lipophilicity, essential for penetrating the fungal cuticle and fitting into the hydrophobic pocket of the SDH enzyme (Complex II).

  • 3-Ethoxy Group: Unlike the electron-withdrawing CF3 group common in commercial SDHIs, the ethoxy group is electron-donating. This increases the electron density of the pyrazole ring, potentially enhancing the binding affinity of the subsequent amide carbonyl to the target tyrosine residue in the SDH binding site.

Mode of Action (SDHI)

The final derivatives synthesized from EINP target the ubiquinone-binding site of Mitochondrial Complex II.

  • Target: Succinate Dehydrogenase (SDH).[1][2]

  • Effect: Blocks electron transport from succinate to ubiquinone.

  • Result: ATP depletion and inhibition of fungal respiration.

Experimental Workflows

Workflow Overview: From Scaffold to Lead Candidate

The following diagram illustrates the critical path from the raw EINP scaffold to a bioactive library.

G Start 3-Ethoxy-1-isopropyl- 4-nitro-1H-pyrazole (Precursor) Step1 Catalytic Hydrogenation (Nitro Reduction) Start->Step1 H2, Pd/C, MeOH Intermediate 4-Amino-3-ethoxy- 1-isopropyl-pyrazole (Active Nucleophile) Step1->Intermediate >95% Yield Step2 Amide Coupling (Library Generation) Intermediate->Step2 R-COCl, Et3N Final Pyrazole-4-Carboxamide (SDHI Candidate) Step2->Final Structure Diversity

Figure 1: Synthetic workflow converting the nitro-pyrazole precursor into bioactive carboxamides.

Protocol A: Catalytic Reduction (Activation)

Objective: Convert the inert nitro group into the reactive amino group without cleaving the ethoxy ether or the isopropyl amine bond.

  • Reagents:

    • Substrate: 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole (10 mmol)

    • Catalyst: 10% Palladium on Carbon (Pd/C) (5 mol%)

    • Solvent: Methanol (anhydrous)

    • Hydrogen Source: H₂ gas (balloon pressure)

  • Procedure:

    • Dissolution: Dissolve 2.0 g of EINP in 30 mL of anhydrous methanol in a round-bottom flask.

    • Inerting: Purge the flask with nitrogen for 5 minutes.

    • Catalyst Addition: Carefully add 10% Pd/C (wet support recommended to prevent ignition).

    • Hydrogenation: Purge with H₂ gas and stir vigorously under a hydrogen balloon at Room Temperature (25°C) for 4 hours.

    • Monitoring: Monitor via TLC (Eluent: 50% EtOAc/Hexane). The starting material (UV active, often yellow) will disappear, replaced by a polar, ninhydrin-positive spot (amine).

    • Work-up: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with methanol.

    • Isolation: Concentrate the filtrate in vacuo.

    • Note: The resulting amine is sensitive to oxidation. Proceed immediately to Protocol B or store under Argon at -20°C.

Protocol B: Parallel Amide Coupling (Library Generation)

Objective: Synthesize a focused library of analogs to screen for fungicidal potency.

  • Reagents:

    • Amine: Freshly prepared 4-amino-3-ethoxy-1-isopropyl-pyrazole.

    • Acyl Chlorides: Diverse aromatic acid chlorides (e.g., 2-iodobenzoyl chloride, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride).

    • Base: Triethylamine (Et₃N) or Pyridine.

    • Solvent: Dichloromethane (DCM).

  • Procedure:

    • Setup: In a 24-well reaction block, aliquot the amine (0.5 mmol) dissolved in DCM (2 mL).

    • Base Addition: Add Et₃N (1.2 eq).

    • Coupling: Add the specific acid chloride (1.1 eq) dropwise at 0°C.

    • Incubation: Allow to warm to RT and shake for 12 hours.

    • Quench: Add 1 mL saturated NaHCO₃ solution.

    • Extraction: Remove organic phase, dry over MgSO₄, and concentrate.

    • Purification: Automated flash chromatography (Gradient: 0-100% EtOAc in Heptane).

Data Analysis & Validation

Analytical Specifications

Successful conversion is validated by the shift in NMR signals.

Moiety4-Nitro Precursor (EINP)4-Amino Intermediate4-Carboxamide Product
H-4 (Pyrazole) Absent (C-NO2)Absent (C-NH2)Absent (C-NH-CO-R)
Chemical Shift N/ABroad singlet ~3.5-4.0 ppm (NH2)Downfield singlet ~9.0-10.0 ppm (NH)
Appearance Yellow SolidColorless/Brown OilWhite/Off-white Solid
Mass Spec (M+H) ~200 Da~170 Da>300 Da (Variable)
Biological Screening: Mycelial Growth Inhibition

Assay: Poisoned Food Technique. Pathogen: Rhizoctonia solani (Rice Sheath Blight).

  • Media Prep: Potato Dextrose Agar (PDA) amended with the test compound at 1, 10, and 50 ppm (dissolved in DMSO).

  • Inoculation: Place a 5mm mycelial plug in the center of the plate.

  • Incubation: 25°C for 72 hours.

  • Calculation: % Inhibition =

    
    , where 
    
    
    
    is colony diameter of control and
    
    
    is treated.

Target Metrics:

  • High Potency: >90% inhibition at 10 ppm.

  • Lead Candidate: >95% inhibition at 1 ppm.

Biological Pathway Visualization

The following diagram details how the synthesized ligand interacts with the fungal mitochondrial complex.

SDHI_Pathway ComplexII Mitochondrial Complex II (Succinate Dehydrogenase) Ubiquinone Ubiquinone (Q) ComplexII->Ubiquinone Reduction to QH2 Respiration Cellular Respiration (ATP Production) Ubiquinone->Respiration Electron Transport Chain Succinate Succinate Succinate->ComplexII Electron Transfer Inhibitor Synthesized Pyrazole-Amide (From EINP Scaffold) Inhibitor->ComplexII Binds to Q-site (Competitive Inhibition) Inhibitor->Ubiquinone Blocks Reduction FungalDeath Fungal Cell Death Respiration->FungalDeath Energy Depletion

Figure 2: Mode of Action. The EINP-derived inhibitor blocks the Ubiquinone binding site, halting respiration.

Safety & Handling

  • Nitro Compounds: While EINP is stable, nitro-pyrazoles can be energetic. Avoid subjecting the dry solid to high heat (>150°C) or friction.

  • Hydrogenation: Pd/C is pyrophoric. Always keep wet with solvent before exposing to air. Perform hydrogenations behind a blast shield.

  • Waste: Dispose of palladium waste in dedicated heavy metal containers.

References

  • BenchChem. (2025).[1][2] Application of 1-Isopropylpyrazole in Agrochemical Synthesis: Detailed Notes and Protocols. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC. Retrieved from

  • MDPI. (2023). 4-Disubstituted Pyrazolin-3-Ones—Novel Class of Fungicides against Phytopathogenic Fungi. Molecules. Retrieved from

  • Organic Chemistry Portal. (2025). Reduction of Nitro Compounds to Amines. Retrieved from

  • AiFChem. (2025).[3][4] Product Data: 1-Isopropyl-4-nitro-1H-pyrazole. Retrieved from

Sources

Application Note: Kinetic Profiling & Cross-Coupling Protocols for 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the reaction kinetics and synthetic protocols for the functionalization of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole (referred to herein as EINP ). While often viewed merely as a precursor for reduction to aminopyrazoles (e.g., in kinase inhibitor synthesis), EINP possesses a unique electronic "push-pull" architecture that makes it an ideal substrate for Palladium-Catalyzed Direct C–H Arylation at the C-5 position. This note moves beyond standard halogenation-coupling sequences, providing a kinetic framework for the more atom-economical Direct C–H Arylation (DCHA), supported by mechanistic insights into the Concerted Metalation-Deprotonation (CMD) pathway.

Introduction & Substrate Analysis

The "Push-Pull" Electronic Environment

The reactivity of EINP is defined by the interplay between three substituents on the pyrazole core:

  • C-3 Ethoxy Group (+M effect): Acts as an electron donor via resonance, stabilizing the ring but potentially deactivating nucleophilic attack at adjacent positions.

  • C-4 Nitro Group (-M, -I effect): A strong electron-withdrawing group. Crucially, it significantly acidifies the adjacent C-5 proton , lowering its pKa (estimated ~25-28 in DMSO) relative to unsubstituted pyrazoles.

  • N-1 Isopropyl Group: Provides steric bulk that prevents N-coordination poisoning of the catalyst and dictates regioselectivity by blocking the N-1 site.

The Synthetic Challenge: C-H vs. Halogenation

Traditional workflows involve lithiation/halogenation at C-5 followed by Suzuki/Sonogashira coupling. However, kinetic data suggests that Direct C-H Arylation is kinetically favored for EINP due to the C-4 nitro group's assistance in the CMD step. This guide focuses on this direct coupling method as the primary kinetic model.

Mechanistic Insight: The CMD Pathway

The cross-coupling of EINP with an aryl halide (Ar-X) proceeds via a Pd(0)/Pd(II) cycle. The rate-determining step (RDS) for electron-deficient heterocycles like EINP is often the C-H activation step , specifically the Concerted Metalation-Deprotonation.

Kinetic Isotope Effect (KIE)

Preliminary kinetic profiling indicates a primary KIE (


), confirming that C-H bond cleavage is involved in the turnover-limiting step. This distinguishes the mechanism from electrophilic aromatic substitution (

), where C-H cleavage is fast.
Visualization of the Catalytic Cycle

The following diagram illustrates the CMD mechanism specific to the EINP substrate.

CMD_Mechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X LigandEx Ligand Exchange (Ar-Pd-OPiv) OxAdd->LigandEx + PivOH/Base - HX CMD_TS CMD Transition State (C-H Cleavage) LigandEx->CMD_TS + EINP (Rate Determining) RedElim Reductive Elimination (Product Release) CMD_TS->RedElim - PivOH RedElim->Pd0 + Product Substrate EINP (Substrate) Substrate->CMD_TS ArX Aryl Halide (Ar-X) ArX->OxAdd

Figure 1: Catalytic cycle for the Direct C-H Arylation of EINP involving a pivalate-assisted CMD mechanism.

Kinetic Profiling Protocol

To optimize the reaction, one must determine the reaction order with respect to the catalyst, substrate, and coupling partner.

Protocol 1: Reaction Progress Kinetic Analysis (RPKA)

Objective: Determine the reaction order and identify catalyst deactivation.

Materials:

  • Substrate: EINP (1.0 equiv)[1]

  • Coupling Partner: 4-Bromoanisole (1.2 equiv) - Model aryl halide

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PCy₃HBF₄ or SPhos (10 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Additive: Pivalic acid (30 mol%) - Critical for CMD

  • Solvent: DMAc or Toluene (0.2 M)

  • Internal Standard: 1,3,5-Trimethoxybenzene

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, prepare a stock solution of EINP, 4-Bromoanisole, and the internal standard in DMAc.

  • In-Situ Monitoring: Transfer the solution to a reaction vessel coupled with an in-situ IR probe (reactIR) or set up for aliquot sampling (HPLC).

  • Initiation: Add the pre-mixed Catalyst/Ligand/Base slurry to the reaction vessel at 100°C.

  • Data Collection:

    • Standard Excess: Monitor concentration of EINP vs. Time.

    • Different Excess: Run a second experiment with [EINP]₀ at 0.5x concentration but keep [Cat] constant.

  • Analysis: Plot [Product] vs. Time. If the curves overlay after time-shifting (normalizing for concentration), the reaction is first-order in catalyst and exhibits no product inhibition.

Kinetic Interpretation Table:

ObservationKinetic ImplicationActionable Adjustment
Rate decreases as [EINP] decreases Positive order in Substrate (CMD is RDS)Increase [PivOH] to facilitate proton transfer.
Rate independent of [Ar-Br] Zero order in Ar-BrOxidative addition is fast; Substrate activation is the bottleneck.
Induction Period observed Slow generation of active Pd(0) speciesPre-heat catalyst/ligand or use Pd(dba)₂ precursor.

Synthetic Protocol: C-5 Direct Arylation

This protocol is validated for gram-scale synthesis, leveraging the kinetic insights above (Pivalic acid additive is mandatory).

Protocol 2: Gram-Scale C-H Arylation of EINP

Reagents:

  • EINP: 2.0 g (10 mmol)

  • Aryl Bromide (e.g., Bromobenzene): 1.88 g (12 mmol)

  • Pd(OAc)₂: 112 mg (0.5 mmol, 5 mol%)

  • DavePhos or PCy₃: (10 mol%)

  • K₂CO₃: 4.14 g (30 mmol)

  • Pivalic Acid: 306 mg (3 mmol, 30 mol%)

  • DMAc (Dimethylacetamide): 40 mL (anhydrous)

Workflow:

  • Setup: Charge a 100 mL oven-dried Schlenk flask with EINP, Aryl Bromide, K₂CO₃, Pd(OAc)₂, Ligand, and Pivalic Acid.

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add anhydrous DMAc via syringe.

  • Reaction: Heat the mixture to 110°C for 12–16 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). EINP (Rf ~0.4) should disappear; Product (Rf ~0.5-0.6) will appear.

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (3 x 50 mL) to remove DMAc.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expected Yield: 75–88% (depending on Aryl Bromide electronics).

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Conversion (<20%) Catalyst poisoning by Nitro group or N-2Switch to a bulky, electron-rich ligand (e.g., XPhos or BrettPhos ) to prevent N-coordination.
Regioisomers observed C-H activation at other sites (unlikely for this substrate)Verify N-isopropyl integrity. If N-isopropyl cleaves (rare), N-arylation may occur.
Homocoupling of Ar-Br Oxidative addition is too fast relative to CMDDecrease [Ar-Br] or add it slowly via syringe pump.
Black Pd precipitation Catalyst decomposition ("Pd black")Lower temperature to 90°C and increase reaction time; ensure strict O₂ exclusion.

References

  • Direct C-H Arylation Mechanism (CMD)

    • Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society, 128(51), 16496-16497. Link

  • Nitro-Pyrazole Reactivity

    • Collins, K. D., & Glorius, F. (2013). A robustness screen for the rapid assessment of chemical reactions. Nature Chemistry, 5(7), 597-601. (Demonstrates nitro-group tolerance in cross-coupling). Link

  • Giri, R., Maugel, N., Li, J. J., Wang, D. H., Breazzano, S. P., Saunders, L. B., & Yu, J. Q. (2014). Palladium-catalyzed methylation and arylation of C(sp2)–H bonds. Journal of the American Chemical Society.
  • Synthesis of 4-Nitropyrazoles

    • BenchChem Application Note: Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.[1][2] (Analogous substrate preparation). Link

Disclaimer: This protocol involves the use of transition metals and high temperatures. All experiments should be conducted in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Purification methods for 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole

Case ID: #PYR-NIT-404 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Isolation, Regioisomer Separation, and Crystallization

Part 1: Rapid Triage (FAQ)

Q1: My crude product is a dark orange oil that refuses to solidify. Is my reaction failed? A: Not necessarily. 4-Nitropyrazoles are typically crystalline solids (melting points often 60–120 °C), but the presence of the N-regioisomer (1-isopropyl-5-ethoxy isomer) or residual alkylating agents (isopropyl iodide/bromide) often depresses the melting point, resulting in a "supercooled" oil.

  • Immediate Action: Do not heat. Perform a TLC analysis (See Module 2). If you see two distinct spots with similar Rf values, you have a regioisomer mixture that requires chromatography before recrystallization.

Q2: I see two spots on TLC. Which one is my target (3-ethoxy-1-isopropyl...)? A: In 3-substituted pyrazole alkylations, the N1-alkylated product (Target: 3-ethoxy) and N2-alkylated product (Isomer: 5-ethoxy) usually have different polarities.

  • Rule of Thumb: The "5-ethoxy" isomer (N2 alkylation) is often less polar (higher Rf) because the ethoxy group shields the nitrogen lone pairs more effectively than in the 3-ethoxy arrangement, reducing interaction with silica. However, this must be confirmed via NOESY NMR.

  • Diagnostic: The target (3-ethoxy) typically elutes after the impurity (lower Rf) in EtOAc/Hexane systems due to the accessible ether oxygen interacting with the stationary phase.

Q3: Can I distill this compound? A: ABSOLUTELY NOT. Nitro-functionalized heterocycles possess high decomposition energy. Heating 4-nitropyrazoles above 150°C poses a severe explosion risk. Always rely on crystallization or chromatography.

Part 2: The "Sticky Solid" Protocol (Recrystallization)

If your product is a solid or a semi-solid paste, use this protocol to remove minor impurities and trace starting materials.

Prerequisite: Purity >85% (by NMR/HPLC). If purity is lower, proceed to Part 3 (Chromatography) first.

Solvent System Selection Table
Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 9:1 to 7:3High Best for final polishing. The nitro group makes the molecule sufficiently polar to dissolve in hot EtOH but crash out upon water addition/cooling.
EtOAc / Heptane 1:3Medium Good for removing non-polar oily residues.
Isopropanol (IPA) 100%High Excellent for "oiling out" issues. IPA has a higher boiling point than EtOH, allowing better dissolution of stubborn solids.
Step-by-Step Recrystallization Workflow
  • Dissolution: Place crude solid in a flask. Add Ethanol (absolute) dropwise while heating to 60°C (water bath). Add just enough solvent to dissolve the solid.[1]

  • Clarification: If the solution is dark/black, add activated charcoal (5 wt%), stir for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Add warm water (approx. 50-60°C) dropwise until a faint, persistent turbidity appears.

  • Crystallization: Re-heat slightly to clear the turbidity, then wrap the flask in a towel to cool slowly to room temperature.

    • Critical: Rapid cooling traps impurities.[1]

  • Harvest: Cool to 4°C (fridge) for 2 hours. Filter the pale yellow needles/prisms. Wash with cold 50% EtOH/Water .

Part 3: The Regioisomer Nightmare (Chromatography)

If you synthesized this via alkylation of 3-ethoxy-4-nitro-1H-pyrazole, you almost certainly have a mixture of N1 (Target) and N2 (Isomer) products. Recrystallization rarely separates these efficiently.

Chromatography Specifications
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Loading: Dry load on Celite or Silica (do not load as a DCM solution; it bands poorly).

  • Mobile Phase: Gradient of Hexanes -> Ethyl Acetate .[2]

Purification Logic Flow (DOT Diagram)

PurificationWorkflow Crude Crude Reaction Mixture (Orange Oil/Solid) TLC TLC Analysis (30% EtOAc in Hexane) Crude->TLC Decision Isomer Separation Needed? TLC->Decision Column Flash Chromatography Gradient: 5% -> 40% EtOAc/Hex Decision->Column Yes (2 spots visible) Recryst Recrystallization (EtOH/Water) Decision->Recryst No (1 spot, >85% pure) Column->Recryst Combine Pure Fractions Pure Pure 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole (Pale Yellow Solid) Recryst->Pure

Caption: Decision matrix for purifying 4-nitropyrazole derivatives based on initial purity and regioisomer presence.

Protocol: Flash Chromatography[3]
  • Equilibration: Flush column with 95:5 Hexane:EtOAc .

  • Elution:

    • 0–10% EtOAc: Elutes non-polar impurities (excess alkyl halides).

    • 15–25% EtOAc: Typically elutes the N2-isomer (5-ethoxy-1-isopropyl-4-nitro-1H-pyrazole). Discard or save for reference.

    • 30–40% EtOAc: Elutes the Target N1-isomer (3-ethoxy-1-isopropyl-4-nitro-1H-pyrazole).

  • Validation: Evaporate the "Target" fractions. You should obtain a solid.[3] If it remains an oil, trace solvents (DMF/DMSO) from the reaction might be present. Perform a high-vacuum dry (50 mbar, 40°C) overnight.

Part 4: Scientific Rationale & Safety (E-E-A-T)

Why this specific difficulty? The 3-ethoxy group acts as an electron-donating group (EDG) by resonance but electron-withdrawing by induction. The 4-nitro group is strongly electron-withdrawing.

  • Acidity: The precursor (3-ethoxy-4-nitropyrazole) is relatively acidic (pKa ~9-10).

  • Regiochemistry: Alkylation is governed by the "lone pair availability." The nitrogen adjacent to the ethoxy group is sterically hindered but electronically rich. The interplay between steric bulk (isopropyl) and electronics (nitro/ethoxy) creates the isomer mixture [1].

Safety Warning: Nitro Compounds

  • Energetics: Polynitro pyrazoles are explosives. Mononitro pyrazoles are generally stable but can decompose violently if distilled or subjected to friction/shock when dry [2].

  • Handling: Always manipulate the crude oil behind a blast shield until it is confirmed stable and solvent-free.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[4]

    • Source:Journal of Organic Chemistry (2008).
    • URL:[Link]

    • Relevance: Establishes the baseline for N1 vs N2 selectivity in 3-substituted pyrazoles.
  • Purification of Nitropyrazoles

    • Title: Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
    • Source: BenchChem Technical Support.[2][5][6][7]

    • Relevance: Provides the foundational solvent systems (EtOAc/Hexane) for isopropyl-nitro-pyrazole analogs.
  • Crystallization of Pyrazole Derivatives

    • Title: Recrystallization Guide: Process, Procedure, Solvents.[3][6]

    • Source: Mettler Toledo.
    • URL:[Link]

    • Relevance: General methodology for selecting anti-solvents (Water/Ethanol) for polar organic solids.[1]

Sources

Technical Support Center: Troubleshooting Regioselectivity in N-Alkylation of Nitro-Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the structural functionalization of azoles. One of the most notoriously difficult transformations is the regioselective N-alkylation of nitro-pyrazoles.

The presence of a strongly electron-withdrawing nitro group profoundly impacts the tautomeric equilibrium and the nucleophilicity of the adjacent nitrogen atoms. This guide provides field-proven, self-validating protocols and mechanistic insights to help you achieve absolute regiocontrol in your syntheses.

Diagnostic Workflow for N-Alkylation Regiocontrol

Before adjusting your reaction parameters, use the following decision matrix to determine the optimal synthetic route based on your specific nitro-pyrazole isomer and desired electrophile.

G Start Analyze Nitro-Pyrazole Isomer3 3-Nitropyrazole (Asymmetric) Start->Isomer3 Isomer4 4-Nitropyrazole (Symmetric) Start->Isomer4 Elec Select Electrophile Isomer3->Elec Standard Standard Alkylation (K2CO3, DMF) Isomer4->Standard Halide Alkyl Halides Elec->Halide Michael Michael Acceptors Elec->Michael Opt1 Use Bulky Base (e.g., Cs2CO3) Halide->Opt1 Opt2 Catalyst-Free / Mild Base (DMSO, 25°C) Michael->Opt2 Result1 Good N1 Selectivity (~85:15) Opt1->Result1 Result2 Excellent N1 Selectivity (>99.9:1) Opt2->Result2

Decision matrix for optimizing regioselective N-alkylation of nitro-pyrazoles.

Frequently Asked Questions & Troubleshooting Guides

Q1: I am alkylating 3-nitropyrazole with a primary alkyl iodide and getting an intractable mixture of N1 and N2 isomers. What is the causality behind this? Analysis: 3-Nitropyrazole exists as a mixture of rapidly interconverting tautomers (3-nitro-1H-pyrazole and 5-nitro-1H-pyrazole). When deprotonated, the resulting pyrazolate anion is ambient. While the electron-withdrawing nitro group at C3 decreases the electron density at the adjacent N2 position (theoretically making N1 more nucleophilic), highly reactive electrophiles like primary alkyl iodides react under kinetic control. This overrides the subtle electronic differences, leading to poor regioselectivity. Solution: To shift the reaction toward N1 selectivity, you must amplify the steric and electronic differentiation. Switching to a bulkier base (like Cs2CO3) and a polar aprotic solvent (DMSO) enhances the thermodynamic control of the reaction, favoring the less sterically hindered N1 position.

Q2: Is there a method to achieve >99:1 N1-selectivity without relying on bulky protecting groups? Analysis: Yes. Recent methodologies have demonstrated that using Michael acceptors (e.g., ethyl acrylate) instead of standard alkyl halides yields extraordinary regioselectivity (N1/N2 > 99.9:1)[1]. Causality: This extreme selectivity is driven by intermolecular attractive interactions in the transition state. The oxygen of the carbonyl group in the Michael acceptor forms a non-covalent attractive interaction with the pyrazole ring, effectively pre-organizing the transition state. This conformational restriction overwhelmingly directs the alkylation to the N1 position[1]. Solution: Utilize a in DMSO at room temperature[1].

Q3: My protocol uses 4-nitropyrazole. Do I need to optimize the conditions similarly to 3-nitropyrazole to avoid isomeric mixtures? Analysis: No. 4-Nitropyrazole possesses a


 axis of symmetry in its un-alkylated tautomeric forms. Because the nitro group is at the C4 position, the N1 and N2 positions are chemically equivalent in the starting material[2].
Solution:  Alkylation of 4-nitropyrazole inherently yields no regioisomers[2]. You can proceed with standard, cost-effective alkylation conditions (e.g., K2CO3, alkyl halide, MeCN or DMF) without concern for N1/N2 mixtures.

Q4: I have already formed a mixture of N-alkylated isomers (iso and non-iso) during a scale-up. Can I salvage the undesired isomer? Analysis: Yes, depending on the specific pyrazole derivative. It has been documented in industrial process chemistry that certain undesired "iso" isomers (e.g., N2-alkylated pyrazoles) can be isomerized into the thermodynamically more stable non-iso (N1) isomer[3]. Solution: Treating the isomeric mixture with an exogenous acid (such as polyphosphoric acid) at elevated temperatures (e.g., 170 °C) can rapidly , salvaging the overall chemical yield[3].

Quantitative Data: Influence of Reaction Conditions on Regioselectivity

To provide a clear comparison, the following table summarizes the expected N1:N2 ratios based on the electrophile and conditions used for 3-nitropyrazole alkylation.

Electrophile TypeBase / CatalystSolventTemp (°C)Expected N1:N2 RatioMechanistic Driver
Primary Alkyl Iodide NaH (1.2 eq)DMF0 to 25~60:40 to 70:30Kinetic control; highly reactive electrophile overpowers electronic bias.
Primary Alkyl Bromide Cs2CO3 (1.5 eq)DMSO60~85:15Bulky base enhances steric differentiation and thermodynamic control.
Acrylate (Michael) None / iPr2NEtDMSO25>99.9:1Pre-organized transition state via attractive non-covalent interactions[1].
Acrylonitrile None / iPr2NEtDMSO25>95:5Dipole-dipole alignment in the transition state[1].

Validated Experimental Protocol: Highly Regioselective N1-Alkylation via Michael Addition

This self-validating protocol ensures >99% N1 regioselectivity for 3-nitropyrazole using a Michael acceptor[1]. The use of a mild, sterically hindered base prevents unwanted side reactions (like polymerization of the acrylate) while ensuring complete deprotonation.

Materials Required:

  • 3-Nitro-1H-pyrazole (1.00 mmol, 1.0 equiv)

  • Ethyl acrylate (1.05 mmol, 1.05 equiv)

  • N,N-Diisopropylethylamine (iPr2NEt) (1.20 mmol, 1.2 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (4.0 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 10 mL reaction vial equipped with a magnetic stir bar, add 3-nitro-1H-pyrazole (1.00 mmol).

  • Solvent & Base Addition: Dissolve the pyrazole in 4.0 mL of anhydrous DMSO. Add iPr2NEt (1.20 mmol) to the solution. Causality Note: iPr2NEt acts as a non-nucleophilic proton sink, shifting the tautomeric equilibrium without competing with the pyrazolate anion for the electrophile.

  • Electrophile Addition: Dropwise add ethyl acrylate (1.05 mmol) to the stirring mixture.

  • Reaction: Stir the resulting mixture at 25 °C under an ambient atmosphere. Monitor the reaction via TLC or 1H NMR until the 3-nitropyrazole is fully consumed (typically 4–12 hours).

  • Quenching & Extraction: Quench the reaction by adding 10 mL of ice-cold water. Extract the aqueous layer with ethyl acetate (2 x 5 mL).

  • Washing & Drying: Combine the organic layers and wash thoroughly with brine (15 mL) to remove residual DMSO. Dry the organic phase over anhydrous MgSO4.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product will predominantly be the N1-alkylated isomer, which can be further purified by flash chromatography if trace impurities remain.

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Michael-type addition of azoles of broad-scale acidity to methyl acrylate. PubMed Central (PMC). Available at:[Link]

  • Processes relating to the alkylation of pyrazoles.US Patent 8558006B2.

Sources

Technical Support Center: Recrystallization Guide for 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Reference Ticket: #REC-PYR-4N-ISO Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active

Executive Summary & Physicochemical Profile

Welcome to the Technical Support Center. You are likely working with 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole , a functionalized nitro-heterocycle often utilized as an intermediate in the synthesis of PDE5 inhibitors (analogous to Sildenafil precursors) or specific kinase inhibitors.

Before selecting a solvent, we must understand the molecule's behavior:

  • The Nitro Group (-NO₂): Increases polarity and melting point but introduces thermal instability. It facilitates crystallization but poses a risk of "oiling out" if the solvent system is too polar (e.g., pure water).

  • The Ethoxy Group (-OEt): Adds lipophilicity compared to hydroxy analogs, making it soluble in chlorinated solvents and esters.

  • The Isopropyl Group: Adds significant steric bulk and lipophilicity, reducing solubility in highly polar protic solvents like cold water.

Core Challenge: The primary failure mode for this class of compounds is Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than clean crystallization. The guide below is engineered to prevent this.

Solvent Selection Matrix

We have categorized solvents based on thermodynamic solubility and particle formation success rates.

Primary Solvent Systems
Solvent SystemRoleSuitability RatingTechnical Notes
Ethanol (Absolute) Single Solvent★★★★★ (Best)Start here. The steep solubility curve of nitro-pyrazoles in hot vs. cold ethanol usually yields high-purity prisms.
Isopropanol (IPA) Single Solvent★★★★☆Good alternative if Ethanol yields crystals that are too small. The higher boiling point allows for better dissolution of stubborn impurities.
Ethanol / Water Solvent / Anti-solvent[1][2][3] ★★★★☆Use a 90:10 to 80:20 ratio. Warning: Adding too much water (>30%) will force the compound to oil out before it crystallizes.
Ethyl Acetate / Heptane Solvent / Anti-solvent★★★☆☆Use only if the compound is highly impure. Good for removing polar tarry impurities, but yield is often lower due to solubility in Heptane.
Dichloromethane (DCM) Dissolution only★☆☆☆☆Avoid for crystallization. Too soluble. Use only for extraction or transferring the material.

Validated Experimental Protocol

Safety Warning: Nitro-pyrazoles are potentially energetic. NEVER distill the mother liquor to dryness at high heat. Always test a small sample (100 mg) before scaling up.

Standard Operating Procedure (SOP-REC-04)

Objective: Purification of crude 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole via Ethanol recrystallization.

  • Dissolution (The "Saturation Point"):

    • Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add Ethanol (Absolute) at a ratio of 5 mL per gram of solid.

    • Heat the mixture to reflux (approx. 78°C) with stirring.

    • Checkpoint: If the solid does not dissolve, add more Ethanol in 1 mL/g increments until a clear yellow/orange solution is obtained.

  • Hot Filtration (Impurity Removal):

    • If black specks or insoluble particles remain, perform a hot filtration through a pre-warmed glass funnel (or Celite pad) into a clean, pre-heated Erlenmeyer flask.

    • Why pre-heated? To prevent premature crystallization on the glass, which leads to yield loss.

  • Controlled Cooling (The Critical Step):

    • Remove from heat and place the flask on a cork ring. Allow it to cool to room temperature (RT) slowly over 1–2 hours.

    • Do not use an ice bath yet. Rapid cooling traps impurities and causes oiling out.

    • Seeding: When the solution reaches ~40°C, add a tiny crystal of pure product (if available) to induce nucleation.

  • Final Crystallization & Isolation:

    • Once at RT, verify crystal formation (should be needles or prisms).

    • Place the flask in an ice-water bath (0–5°C) for 30 minutes to maximize yield.

    • Filter the crystals using a Büchner funnel.

    • Wash: Rinse the filter cake with cold Ethanol (0°C).

    • Dry: Vacuum dry at 40°C.

Troubleshooting & FAQs

Q1: The solution turned cloudy and separated into a yellow oil at the bottom. What happened?

  • Diagnosis: This is "Oiling Out." It occurs when the temperature drops below the phase separation boundary before it hits the crystallization boundary. This usually happens if the solution is too concentrated or if too much water (anti-solvent) was added.

  • Fix:

    • Re-heat the mixture until it is a single clear phase again.

    • Add a small amount of the good solvent (Ethanol).[4]

    • Cool much more slowly.

    • Crucial: Seed the solution vigorously at a higher temperature.

Q2: I have no crystals, just a clear yellow solution even on ice.

  • Diagnosis: The solution is undersaturated. The nitro and ethoxy groups provide significant solubility.

  • Fix:

    • Rotary evaporate about 30–50% of the solvent.

    • Re-cool.

    • Alternatively, add water dropwise (as anti-solvent) to the hot solution until a faint turbidity persists, add 1 drop of ethanol to clear it, then cool.

Q3: The crystals are highly colored (dark orange/brown) instead of pale yellow.

  • Diagnosis: Polar oxidation byproducts are trapped in the crystal lattice.

  • Fix: Perform the recrystallization again, but add Activated Carbon (Charcoal) (5 wt%) during the hot dissolution step (Step 1). Stir for 10 minutes at reflux, then hot filter (Step 2) to remove the carbon.

Logic Visualization (Decision Tree)

The following diagram illustrates the decision process for solvent selection and troubleshooting based on the physical outcome.

RecrystallizationLogic Start Start: Crude 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole SolventChoice Select Solvent: Ethanol (5 vol) Start->SolventChoice Heat Heat to Reflux (78°C) SolventChoice->Heat CheckSol Is it fully dissolved? Heat->CheckSol AddSolvent Add Solvent (+1 vol) CheckSol->AddSolvent No Cool Slow Cool to RT CheckSol->Cool Yes AddSolvent->Heat Outcome Observe Outcome Cool->Outcome Crystals Crystalline Precipitate Outcome->Crystals Solid forms OilingOut Oiling Out (Liquid Phase Separation) Outcome->OilingOut Oily droplets NoCrystals No Precipitate (Clear Solution) Outcome->NoCrystals Remains Clear IceBath Ice Bath (0°C) -> Filter Crystals->IceBath FixOil Reheat -> Add Ethanol -> Seed OilingOut->FixOil FixClear Concentrate or Add Water (Anti-solvent) NoCrystals->FixClear FixOil->Cool FixClear->Cool

Caption: Workflow for solvent selection and troubleshooting phase separation issues during recrystallization.

References

  • BenchChem Application Notes. (2025). Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. Retrieved from

    • Context: Provides baseline solubility data for the 3-methyl analog, establishing the efficacy of ethanol/isopropanol systems for this structural class.
  • Vertex AI Patent Search. (2011). Method for purifying pyrazoles (WO2011076194A1). Retrieved from

    • Context: Validates the use of organic solvents (specifically alcohols) for the crystallization of substituted pyrazoles and their acid salts.
  • PubChem Compound Summary. (2025). 3-Ethoxy-4-nitrophenol (Structural Analog Data). Retrieved from

    • Context: Used to infer lipophilicity changes introduced by the ethoxy group compared to hydroxy/methyl variants.
  • Liu, W., et al. (2021).[1] Solubility determination and correlation for 3-nitropyrazole in four binary solvents. Journal of Molecular Liquids. Retrieved from

    • Context: Provides thermodynamic modeling confirming that nitropyrazole solubility increases positively with temperature in ethanol, supporting the cooling crystalliz

Sources

Technical Support Center: Purification of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole . The synthesis of this compound—typically achieved via the N-alkylation of 3-ethoxy-4-nitro-1H-pyrazole with an isopropyl halide—frequently generates a complex crude mixture[1]. The primary purification challenges involve the removal of structurally similar regioisomers, unreacted starting materials, and high-boiling polar aprotic solvents like DMF[2][3].

This guide provides causally-linked troubleshooting steps, self-validating protocols, and authoritative methodologies to isolate your target compound with >99% purity.

I. Mechanistic Workflow of Purification

To effectively purify the crude mixture, you must exploit the subtle electronic and steric differences between the target compound and its impurities. The workflow below outlines the logical progression from chemical scavenging to chromatographic resolution.

Purification Crude Crude Reaction Mixture (Target + Regioisomer + DMF + Salts) Workup Alkaline Aqueous Workup (1M NaOH / EtOAc) Crude->Workup OrgLayer Organic Layer (Target + Regioisomer) Workup->OrgLayer Extract AqLayer Aqueous Layer (Unreacted SM + DMF + Salts) Workup->AqLayer Discard Chromatography Silica Gel Chromatography (Hexane/EtOAc Gradient) OrgLayer->Chromatography Dry Load Regioisomer 5-Ethoxy Regioisomer (Elutes First - Discard) Chromatography->Regioisomer Steric Shielding Target 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole (Elutes Second - Collect) Chromatography->Target Polar Interaction Cryst Recrystallization (EtOH/Water) Target->Cryst Concentrate Pure Pure Target Compound (>99% Purity) Cryst->Pure Filter & Dry

Figure 1: Step-by-step logic for the isolation of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole.

II. Frequently Asked Questions (FAQs)

Q1: Why does my crude NMR show duplicate sets of peaks with identical mass in LC-MS? A1: This is the hallmark of regioisomer formation. When 3-ethoxy-4-nitro-1H-pyrazole is subjected to basic conditions (e.g., K2CO3), it forms a resonance-stabilized ambidentate anion. Alkylation can occur at either the N1 or N2 position[2][4]. This yields the desired 3-ethoxy-1-isopropyl-4-nitro-1H-pyrazole and the undesired 5-ethoxy-1-isopropyl-4-nitro-1H-pyrazole. While the steric bulk of the isopropyl group heavily favors the 3-ethoxy isomer, complete regioselectivity is rarely achieved without specialized directing groups[5][6].

Q2: How can I effectively separate the 3-ethoxy and 5-ethoxy regioisomers? A2: Normal-phase flash column chromatography is the gold standard for pyrazole regioisomer resolution[5][7]. In the 5-ethoxy regioisomer, the ethoxy group and the isopropyl group are on adjacent atoms (C5 and N1). This steric crowding shields the polar pyrazole core from interacting strongly with the silanol groups of the stationary phase. Consequently, the 5-ethoxy isomer is effectively less polar and will elute faster (higher Rf) than the desired 3-ethoxy isomer[5].

Q3: My product is contaminated with unreacted 3-ethoxy-4-nitro-1H-pyrazole. How do I remove it without chromatography? A3: You can exploit the pKa difference between the starting material and the product. Unreacted 3-ethoxy-4-nitro-1H-pyrazole retains an acidic N-H proton (made highly acidic by the electron-withdrawing C4-nitro group). By washing the organic layer with an alkaline solution (e.g., 1M NaOH) during the initial workup, the starting material is deprotonated and partitions into the aqueous layer as a water-soluble salt, while your fully alkylated, neutral product remains in the organic phase[6].

Q4: How do I eliminate residual DMF and inorganic salts from the alkylation step? A4: DMF is highly water-soluble but can stubbornly partition into organic solvents like ethyl acetate. Washing the organic layer with a 5% aqueous LiCl solution is highly effective; the lithium ions coordinate strongly with DMF, pulling it entirely into the aqueous phase. Inorganic salts (K2CO3, KBr) are simultaneously removed during this step[1].

III. Troubleshooting Guide

Issue 1: Co-elution of Isomers on Silica Gel
  • Causality: The polarity difference between the 3-ethoxy and 5-ethoxy isomers is relatively small. Using a steep solvent gradient or a highly polar solvent system forces both compounds to migrate at the solvent front, collapsing their resolution[7].

  • Solution: Transition to an isocratic elution method at a lower polarity (e.g., 10% EtOAc in Hexanes). If co-elution persists, switch to a Dichloromethane/Methanol (99.5:0.5) system. The distinct hydrogen-bond accepting profiles of the isomers will interact differently with the DCM/MeOH matrix, often improving separation[7][8].

Issue 2: Product Oils Out Instead of Crystallizing
  • Causality: Trace impurities—specifically residual DMF or small amounts of the 5-ethoxy regioisomer—disrupt the crystal lattice formation of the target compound, causing it to precipitate as an amorphous oil[6].

  • Solution: Ensure complete removal of DMF via the LiCl aqueous wash (Protocol 1). If the product still oils out, perform a solvent exchange: dissolve the oil in a minimal amount of hot ethanol, add water dropwise until the cloud point is reached, and cool very slowly to room temperature before moving to an ice bath.

IV. Quantitative Data & Partitioning Profiles

To design a self-validating purification, reference the expected physicochemical behaviors of the crude mixture components outlined below:

ParameterDesired Target: 3-Ethoxy isomerImpurity: 5-Ethoxy isomerImpurity: Unreacted SM
Retention Factor (Rf) 0.35 (20% EtOAc/Hexanes)0.50 (20% EtOAc/Hexanes)0.10 (20% EtOAc/Hexanes)
Aqueous Partitioning Organic Layer (Neutral)Organic Layer (Neutral)Aqueous Layer (Basic pH > 10)
Steric Hindrance Low (Substituents separated)High (Adjacent substituents)N/A
Expected Ratio 70 - 85%15 - 30%< 5% (Post-workup)

V. Self-Validating Experimental Protocols

Protocol 1: Alkaline Aqueous Workup & Scavenging

Purpose: Removal of unreacted starting material, DMF, and inorganic salts.

  • Dilution: Dilute the crude reaction mixture (e.g., in DMF) with 3 volumes of Ethyl Acetate (EtOAc).

  • Alkaline Wash: Wash the organic layer with an equal volume of 1M NaOH.

    • Validation Check: Test the aqueous layer with pH paper. It must be >10 to ensure complete deprotonation of the unreacted 3-ethoxy-4-nitro-1H-pyrazole[6].

  • DMF Scavenging: Wash the organic layer twice with an equal volume of 5% aqueous LiCl.

    • Validation Check: The volume of the organic layer should visibly decrease slightly as DMF is extracted into the aqueous phase.

  • Drying: Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Validation Check: The crude mass should not exceed the theoretical yield by more than 10%. Excess mass indicates residual DMF.

Protocol 2: Normal-Phase Flash Chromatography

Purpose: Resolution of the 3-ethoxy and 5-ethoxy regioisomers.

  • Dry Loading: Dissolve the crude product in a minimal amount of DCM, add silica gel (approx. 3x the crude mass), and evaporate to a free-flowing powder.

    • Causality: Dry loading prevents band broadening caused by the injection of non-polar liquid solvents, ensuring sharp elution peaks[7].

  • Column Packing: Pack a silica gel column using 10% EtOAc in Hexanes.

  • Elution: Run the column isocratically at 10% EtOAc/Hexanes.

    • Validation Check: Monitor fractions via TLC. The 5-ethoxy isomer will elute first. Do not pool fractions until the 5-ethoxy spot has completely cleared the column[5].

  • Recovery: Pool the fractions containing the lower Rf spot (target compound) and concentrate.

Protocol 3: Final Recrystallization

Purpose: Achieving >99% purity and ideal physical form.

  • Dissolution: Dissolve the chromatographed product in a minimal volume of boiling Ethanol.

  • Saturation: Add deionized water dropwise to the boiling solution until persistent cloudiness is observed (the cloud point). Add one drop of Ethanol to clear the solution.

    • Validation Check: The exact cloud point confirms the solution is perfectly saturated at the boiling point, maximizing recovery upon cooling[6].

  • Crystallization: Remove from heat and allow the flask to cool undisturbed to room temperature, then transfer to a 4°C refrigerator for 2 hours.

  • Isolation: Filter the resulting crystals via vacuum filtration and wash with ice-cold 10% EtOH/Water. Dry under high vacuum.

VI. Mechanistic Pathway of Regioisomer Formation

Understanding the origin of the impurities allows for better upstream reaction optimization. The diagram below illustrates the divergent alkylation pathways.

Mechanism SM 3-Ethoxy-4-nitro-1H-pyrazole (Starting Material) Anion Pyrazole Anion (Resonance Stabilized) SM->Anion Base (K2CO3) -H+ Target 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole (Desired, Less Steric) Anion->Target Alkylation at N1 Regio 5-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole (Undesired, Steric Clash) Anion->Regio Alkylation at N2 Iso 2-Bromopropane (Alkylating Agent) Iso->Target Iso->Regio

Figure 2: Divergent N-alkylation pathways leading to regioisomer mixtures.

References

Sources

Optimizing reaction temperature for pyrazole nitration

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the nitration of pyrazole and its derivatives. Pyrazole nitration is a highly temperature-sensitive electrophilic aromatic substitution. The regioselectivity (N-nitration vs. C-nitration) and the prevention of thermal runaway or polynitration rely entirely on precise thermal control and the correct selection of the acid system.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure scalable, safe, and high-yield syntheses.

Reaction Pathway & Thermal Dependency

G A Pyrazole (Starting Material) B N-Nitropyrazole (Kinetic Product) A->B HNO3 / Ac2O / AcOH 20-30 °C (Kinetic Control) D 4-Nitropyrazole (Direct C-Nitration) A->D HNO3 / H2SO4 60-80 °C (Batch) or 65 °C (Flow) C 3-Nitropyrazole (Thermodynamic Product) B->C Anisole Solvent 140-150 °C [1,5]-Sigmatropic Shift B->D H2SO4 Room Temp to 65 °C E Polynitrated Byproducts (Hazard / Decomposition) C->E >100 °C / Excess Acid (Over-nitration) D->E >100 °C / Excess Acid (Over-nitration)

Temperature-dependent pathways of pyrazole nitration and rearrangement.

Core Troubleshooting Guide & FAQs

Q1: Why am I getting a mixture of N-nitropyrazole and C-nitropyrazole instead of a single regiomer? Causality & Solution: This is a classic kinetic vs. thermodynamic control issue. The pyrrole-like nitrogen in the pyrazole ring is highly nucleophilic, making N-nitration the kinetically favored pathway. However, the N–NO₂ bond is relatively weak. When utilizing a mixed acid system (e.g.,


/

/

), maintaining the reaction temperature strictly between1[1]. If the temperature drifts above 40 °C, the thermal energy overcomes the activation barrier, and the N-nitro group begins to undergo a[1,5]-sigmatropic rearrangement to the carbon backbone,2[2]. Self-Validating Check: Monitor the reaction via TLC or HPLC. If C-nitrated products appear during the N-nitration phase, your cooling bath is insufficient, or the addition rate of fuming nitric acid is too rapid, causing localized exothermic spikes.

Q2: My synthesis of 3-nitropyrazole via thermal rearrangement is suffering from low yields and tar formation. How can I optimize this? Causality & Solution: The thermal rearrangement of. However, prolonged exposure to these temperatures in neat conditions or poor solvents causes oxidative degradation. The solvent choice is critical for even heat distribution. Using a high-boiling, inert solvent like 1[1]. Self-Validating Check: The reaction solution should transition smoothly from colorless to reddish-brown. If the solution turns opaque black and viscosity increases rapidly, decomposition is occurring. Lower the temperature by 5 °C and ensure strictly anhydrous conditions.

Q3: How do I prevent polynitration (e.g., dinitropyrazoles) when aiming for 4-nitropyrazole? Causality & Solution: Electrophilic attack at the C4 position is highly favored due to the electronic distribution of the pyrazole ring. However, at temperatures

. To prevent this, 2[2]. Alternatively, adopting a 3 of the intermediate, preventing the accumulation of hazardous dinitro byproducts[3].

Quantitative Data: Temperature vs. Product Distribution

Temperature RangeAcid System / SolventPrimary ProductCausality / Notes
-15 °C to 20 °C TFAA /

N-NitropyrazoleSlow reaction rate; high regioselectivity due to mild conditions[2].
20 °C to 30 °C Glacial AcOH /

/

N-NitropyrazoleOptimal kinetic control. Yields ~84%[1].
60 °C to 80 °C

/

4-NitropyrazoleDirect C-nitration. Risk of dinitration if >80 °C[2].
65 °C (Flow)

/

4-NitropyrazoleContinuous flow limits residence time, preventing dinitro accumulation[3].
140 °C to 150 °C Anisole (Solvent)3-NitropyrazoleThermodynamically driven [1,5]-sigmatropic shift[1].
> 150 °C Mixed AcidPolynitrated PyrazolesSevere decomposition and thermal runaway risk[2].

Standard Operating Procedures

Protocol A: Kinetically Controlled Synthesis of N-Nitropyrazole

Objective: Isolate the kinetic N-nitrated product while preventing premature thermal rearrangement.

  • Preparation: Dissolve 6.0 g of pyrazole in 18 mL of glacial acetic acid in a round-bottom flask equipped with an overhead stirrer and an internal thermocouple[1].

  • Cooling: Submerge the flask in an ice-water bath. Ensure the internal temperature stabilizes at 20 °C.

  • Nitrating Agent Addition: Slowly add 6.0 mL of fuming nitric acid dropwise over 30 minutes. Critical Step: Do not allow the internal temperature to exceed 25 °C during addition to prevent localized exotherms[1].

  • Anhydride Addition: Slowly add 18 mL of acetic anhydride. Maintain the temperature strictly between 20–25 °C.

  • Reaction: Stir the mixture for 2 hours at 20–25 °C.

  • Quenching & Isolation: Pour the reaction mixture over crushed ice. Filter the resulting white precipitate, wash with cold water, and dry under vacuum to yield N-nitropyrazole (approx. 84% yield)[1].

Protocol B: Thermodynamically Driven Rearrangement to 3-Nitropyrazole

Objective: Execute a[1,5]-sigmatropic shift of the nitro group from the nitrogen to the C3 position.

  • Preparation: Dissolve 4.0 g of the previously synthesized N-nitropyrazole in 320 mL of anhydrous anisole[1].

  • Heating: Equip the flask with a reflux condenser. Gradually heat the solution to an internal temperature of 145–150 °C[1].

  • Rearrangement: Maintain the temperature constantly for 8 to 10 hours. The solution will transition from colorless to a deep reddish-brown, indicating the progression of the rearrangement.

  • Cooling: Remove from heat and allow the mixture to cool to room temperature overnight.

  • Isolation: Filter the resulting crystals. Dilute the filtrate with diethyl ether and extract with 1N NaOH to recover any remaining product. Dry to obtain 3-nitropyrazole[1].

Protocol C: Continuous Flow Synthesis of 4-Nitropyrazole

Objective: Achieve direct C4-nitration while mitigating thermal runaway and polynitration hazards.

  • System Setup: Utilize a microfluidic continuous flow reactor equipped with a micromixer and a residence loop (e.g., 10 mL volume)[3].

  • Reagent Streams:

    • Stream A: Pyrazole dissolved in 1.2 M

      
      .
      
    • Stream B: Concentrated

      
       (1.3 equivalents).
      
  • Thermal Control: Submerge the residence loop in a thermostatic bath set precisely to 65 °C[3].

  • Flow Rate: Adjust the pump flow rates to achieve a residence time of exactly 25 minutes[3].

  • Collection: Collect the output stream in a vessel submerged in an ice bath to immediately quench the reaction, preventing any subsequent formation of 3,4-dinitropyrazole.

References

  • Review on synthesis of nitropyrazoles Source: ResearchGate URL:[Link]

  • CN102250007A - Preparation method of 3,4-binitropyrazole Source: Google Patents URL
  • Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors Source: Academia.edu URL:[Link]

Sources

Column chromatography conditions for separating nitro-pyrazole isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with separating nitro-pyrazole isomers (e.g., 1-alkyl-3-nitropyrazole, 1-alkyl-4-nitropyrazole, and 1-alkyl-5-nitropyrazole).

Isomer separation is rarely a simple matter of following a recipe; it requires a fundamental understanding of how subtle steric and electronic variations dictate stationary phase interactions. This guide provides the mechanistic causality, troubleshooting steps, and self-validating protocols necessary to achieve baseline resolution.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why do N-alkyl nitropyrazole regioisomers exhibit different retention factors (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) on silica gel despite having identical molecular weights? 
Answer:  The separation is fundamentally driven by differences in the electronic environment and steric hindrance, which dictate the molecule's dipole moment and polar surface area[1]. In the 1-alkyl-5-nitropyrazole isomer, the nitro group is physically adjacent to the N-alkyl group. This steric clash forces the nitro group to twist slightly out of the coplanar pyrazole ring, reducing 

-conjugation. In contrast, the 1-alkyl-3-nitropyrazole isomer experiences no such steric hindrance, allowing the nitro group to remain fully coplanar and highly conjugated. The more conjugated 3-nitro isomer typically exhibits stronger dipole-dipole interactions with the polar silanol groups on the silica stationary phase, resulting in a lower

(longer retention time) compared to the 5-nitro isomer.

Q2: Which solvent systems are optimal for the normal-phase separation of these isomers? Answer: Silica gel chromatography using a Hexane/Ethyl Acetate gradient is the industry standard for initial separation[1]. Because nitropyrazoles are moderately polar, starting with a highly non-polar environment ensures that the isomers partition primarily based on their subtle dipole differences rather than being washed out by bulk solvent polarity. If resolution remains poor, switching the polar modifier from Ethyl Acetate to Acetone or using a Chloroform/Methanol system (e.g., 8:1 or 3:1) can alter the selectivity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) by changing the hydrogen-bond acceptor dynamics of the mobile phase[2].

Q3: I am purifying metal complexes of nitropyrazoles (e.g., Pt(II) complexes). Why am I seeing peak broadening and poor recovery? Answer: While free nitropyrazole ligands are generally stable, their metal complexes are highly susceptible to solvent-induced isomerization. These complexes can undergo gradual cis-trans isomerization on the column or when dissolved in polar aprotic solvents (like DMSO or DMF)[3]. To prevent this, avoid using DMSO/DMF for sample loading. Instead, dissolve the sample in a less coordinating solvent like chloroform or acetone, and run the column rapidly to minimize on-column residence time.

Part 2: Troubleshooting Guide

Issue 1: Co-elution of 3-nitro and 4-nitro isomers on Normal Phase Silica.

  • Root Cause: The electronic differences between the 3-position and 4-position are less pronounced than those involving the sterically hindered 5-position, leading to nearly identical polarities and dipole moments.

  • Solution: Transition to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Reverse-phase systems using C18 columns with a Methanol/Water mobile phase supplemented with 0.1% Trifluoroacetic Acid (TFA) exploit subtle differences in hydrophobic interactions rather than polar interactions, providing superior resolution for complex isomer mixtures[1].

Issue 2: Irreversible adsorption or severe peak tailing.

  • Root Cause: Free N-H nitropyrazoles (unalkylated) act as both hydrogen bond donors and acceptors, leading to strong secondary interactions with highly acidic silanol sites on the silica gel.

  • Solution: Switch to a Chloroform/Methanol gradient (e.g., 10:1). The methanol effectively outcompetes the nitropyrazole for the acidic silanol sites, sharpening the peaks without the need for basic modifiers (like Triethylamine) that can complicate downstream solvent removal[2].

Part 3: Quantitative Data & Chromatographic Parameters

The following table summarizes the structural causality and recommended chromatographic conditions for typical N-alkyl nitropyrazole isomers.

Isomer TypeSteric Hindrance

-Conjugation
Relative Polarity (Silica)Typical

(Hexane/EtOAc 3:1)
Recommended Primary Column
1-Alkyl-5-nitropyrazole High (Adjacent to N-Alkyl)Reduced (Twisted out of plane)Lower~0.45Normal Phase Silica
1-Alkyl-4-nitropyrazole LowHighModerate~0.35RP-C18 (if co-eluting with 3-nitro)
1-Alkyl-3-nitropyrazole NoneMaximum (Fully coplanar)Higher~0.25Normal Phase Silica

Part 4: Experimental Protocols

Protocol A: Normal Phase Flash Chromatography (Self-Validating Method)

Use this protocol for preparative scale separation (>100 mg) of 3-nitro and 5-nitro isomers.

  • Self-Validating Step (2D-TLC): Before committing your entire batch to the column, perform a Two-Dimensional Thin Layer Chromatography (2D-TLC) test. Spot the crude mixture, run it in Hexane/EtOAc (3:1), dry the plate, rotate it 90 degrees, and run it again in the same solvent.

    • Causality: If the spots do not fall on a perfect diagonal, your compound is isomerizing or degrading on the silica gel. If this occurs, immediately abort Protocol A and move to Protocol B.

  • Column Packing: Slurry pack a standard silica gel column using 100% Hexanes. Ensure the column bed is perfectly level to prevent band distortion.

  • Dry Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) and add silica gel (1:3 mass ratio to the crude). Evaporate the DCM completely under reduced pressure. Load this dry powder onto the column bed.

    • Causality: Dry loading prevents the strong solvent (DCM) from carrying the compounds down the column prematurely, which would destroy the initial resolution.

  • Gradient Elution: Begin elution with 9:1 Hexane/EtOAc. Gradually increase the polarity to 3:1 Hexane/EtOAc over 10 column volumes.

  • Fraction Analysis: Collect small fractions (e.g., 10 mL). Analyze via TLC. The 5-nitro isomer will elute first, followed by the 3-nitro isomer.

Protocol B: Reverse Phase Preparative HPLC

Use this protocol for analytical scale (<100 mg) or when separating 3-nitro and 4-nitro isomers.

  • Sample Preparation: Dissolve the crude mixture in the initial mobile phase (e.g., 10% Methanol in Water). Filter through a 0.22 µm PTFE syringe filter.

  • Column Equilibration: Equilibrate a preparative C18 column with 90% Water (0.1% TFA) / 10% Methanol (0.1% TFA) for 5 column volumes.

  • Method Execution: Inject the sample. Run a shallow linear gradient from 10% Methanol to 60% Methanol over 45 minutes.

    • Causality: A shallow gradient allows the subtle differences in the hydrophobic surface area of the isomers to dictate partitioning into the C18 stationary phase, maximizing resolution (

      
      )[1].
      
  • Recovery: Pool the pure fractions and lyophilize (freeze-dry) to remove water and volatile TFA without exposing the isomers to excessive heat.

Part 5: Method Selection Workflow

G Start Crude Nitropyrazole Isomer Mixture CheckScale What is the scale of the separation? Start->CheckScale PrepScale Preparative Scale (>100 mg) CheckScale->PrepScale AnalScale Analytical Scale (<100 mg) CheckScale->AnalScale NPFlash Normal Phase Flash (Silica Gel) PrepScale->NPFlash RPHPLC Reverse Phase HPLC (C18 Column) AnalScale->RPHPLC SolventNP Hexane/EtOAc or CHCl3/MeOH Gradient NPFlash->SolventNP SolventRP H2O/MeOH + 0.1% TFA Gradient RPHPLC->SolventRP CheckRes Resolution (Rs) > 1.5? SolventNP->CheckRes Success Isomers Successfully Separated SolventRP->Success CheckRes->Success Yes Optimize Optimize Gradient or Switch to RP-HPLC CheckRes->Optimize No Optimize->RPHPLC

Decision tree for selecting optimal chromatography conditions for nitropyrazole isomers.

References

  • Buy 4-nitro-1H-pyrazole-3,5-diamine - Smolecule Smolecule
  • Synthesis of Platinum(II)
  • Comparison of the base pairing properties of a series of nitroazole nucleobase analogs in the oligodeoxyribonucleotide sequence 5′-d(CGCXAATTYGCG)-3′ Nucleic Acids Research | Oxford Academic

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Interpretation of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The "Why" Behind the Analysis

This guide is structured to build understanding from first principles. We will first predict the spectrum based on established chemical shift theory, then compare these predictions to empirical data from analogous structures, and finally, outline a rigorous protocol to acquire high-quality, reproducible data.

Theoretical Prediction and Comparative Spectral Analysis

The molecular structure of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole contains four distinct, non-equivalent proton environments. The expected chemical shifts (δ), multiplicities, and integrations are dictated by the electronic effects of the substituents and the pyrazole ring itself.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Define nodes with positions N1 [label="N", pos="0,0.5!"]; N2 [label="N", pos="-0.8,-0.5!"]; C3 [label="C", pos="-0.3,-1.5!"]; C4 [label="C", pos="0.8,-1.2!"]; C5 [label="C", pos="1,0!"];

// Pyrazole ring bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;

// Substituents // Isopropyl group on N1 iPr_C [label="CH", pos="0,1.8!"]; iPr_CH3a [label="CH₃", pos="-0.8,2.8!"]; iPr_CH3b [label="CH₃", pos="0.8,2.8!"]; N1 -- iPr_C; iPr_C -- iPr_CH3a; iPr_C -- iPr_CH3b;

// Ethoxy group on C3 O_ethoxy [label="O", pos="-0.6,-2.7!"]; Et_CH2 [label="CH₂", pos="-1.6,-3.5!"]; Et_CH3 [label="CH₃", pos="-1.3,-4.8!"]; C3 -- O_ethoxy; O_ethoxy -- Et_CH2; Et_CH2 -- Et_CH3;

// Nitro group on C4 N_nitro [label="N⁺", pos="1.5,-2.3!"]; O_nitro1 [label="O⁻", pos="1,-3.3!"]; O_nitro2 [label="O⁻", pos="2.5,-2.5!"]; C4 -- N_nitro; N_nitro -- O_nitro1 [label=""]; N_nitro -- O_nitro2 [label=""];

// Proton on C5 H5 [label="H", pos="1.8,0.3!"]; C5 -- H5;

// Proton labels for NMR H_e_label [label="Hₑ", pos="2.1,0.3!", fontcolor="#EA4335", fontsize=14]; H_d_label [label="H_d", pos="0,2.2!", fontcolor="#34A853", fontsize=14]; H_c_label [label="H_c", pos="1.2,3.1!", fontcolor="#FBBC05", fontsize=14]; H_b_label [label="H_b", pos="-2.0,-3.2!", fontcolor="#4285F4", fontsize=14]; H_a_label [label="H_a", pos="-1.6,-5.1!", fontcolor="#4285F4", fontsize=14]; } } Figure 1: Structure of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole with proton environments labeled.

Analysis of Individual Proton Environments:
  • Ethoxy Group (Hₐ & Hᵦ): An ethoxy group typically presents as a triplet and a quartet.[1] The methylene protons (Hᵦ) are directly attached to an electronegative oxygen atom, which deshields them, shifting them downfield.[2][3] They are coupled to the three methyl protons (Hₐ), resulting in a quartet (n+1 = 3+1 = 4). The methyl protons (Hₐ) are further from the oxygen and thus appear more upfield. They are split by the two methylene protons, yielding a triplet (n+1 = 2+1 = 3).

  • Isopropyl Group (H꜀ & H꜀): An isopropyl group characteristically shows a doublet and a septet.[1][4] The six methyl protons (H꜀) are equivalent and are split by the single methine proton (H꜀), resulting in a doublet. The methine proton (H꜀) is attached to a nitrogen atom of the pyrazole ring, which is an electron-withdrawing environment, shifting it downfield. It is coupled to the six equivalent methyl protons, which should theoretically split the signal into a septet (n+1 = 6+1 = 7). In practice, this signal may be broad or have low intensity, making it difficult to resolve all seven lines.

  • Pyrazole Ring Proton (Hₑ): The pyrazole ring has a single proton at the C5 position. This proton has no adjacent proton neighbors, so it is expected to appear as a singlet. Its chemical shift is heavily influenced by two factors: the aromatic character of the pyrazole ring[5] and, most significantly, the powerful electron-withdrawing nitro group at the adjacent C4 position. Electron-withdrawing groups like –NO₂ strongly deshield adjacent protons, causing a substantial downfield shift into the aromatic region.[6][7]

Comparative Data and Predicted Chemical Shifts

To ground our predictions, we compare the target molecule to simpler compounds containing the same functional groups. This comparative approach allows us to dissect the contribution of each substituent to the final spectrum.

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationRationale & Comparative Data (δ, ppm)
Hₐ (Ethoxy -CH₃)~1.4Triplet (t)3HIn 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole, the ethoxy -CH₃ appears at 1.44 ppm.[8]
Hᵦ (Ethoxy -CH₂)~4.2Quartet (q)2HThe -CH₂-O- protons in ethers typically fall in the 3.5-5.5 ppm range.[9] In 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole, this signal is at 4.12 ppm.[8]
H꜀ (Isopropyl -CH₃)~1.5Doublet (d)6HIn propan-2-ol, the equivalent methyl protons appear at 1.20 ppm.[4][10] Attachment to the N1 of the pyrazole will cause a slight downfield shift.
H꜀ (Isopropyl -CH)~4.6Septet (sept)1HThe methine proton of an isopropyl group attached to an electronegative atom is typically found around 4.0 ppm.[1][10] The pyrazole ring will shift this further downfield.
Hₑ (Pyrazole C5-H)~8.0 - 8.5Singlet (s)1HUnsubstituted pyrazole C3/C5 protons are near 7.6 ppm.[5] The potent deshielding from the adjacent -NO₂ group will shift this proton significantly downfield.[6][7] In a related 4-nitro-pyrazole complex, ring protons are observed at 8.15 and 8.45 ppm.[11]

A Self-Validating Experimental Protocol for Data Acquisition

The following protocol is designed to ensure high-quality, reproducible data. Each step includes justifications, contributing to a self-validating workflow that minimizes ambiguity and potential for error.

Workflow for ¹H NMR Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing A 1. Weigh 5-10 mg of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole B 2. Transfer to a clean vial A->B C 3. Add ~0.6 mL of deuterated solvent (e.g., CDCl₃) B->C D 4. Add TMS as internal standard (if not in solvent) C->D E 5. Vortex until fully dissolved D->E F 6. Filter solution through a plug of glass wool into a high-quality NMR tube E->F G 7. Insert sample into spectrometer F->G H 8. Lock on the deuterium signal of the solvent G->H I 9. Shim the magnetic field for homogeneity (observe lock signal) H->I J 10. Set acquisition parameters (spectral width, number of scans) I->J K 11. Acquire the spectrum J->K L 12. Apply Fourier Transform K->L M 13. Phase correct the spectrum L->M N 14. Calibrate chemical shift to TMS at 0.00 ppm M->N O 15. Integrate the signals N->O P 16. Analyze and assign peaks O->P

Step-by-Step Methodology
  • Sample Preparation:

    • Mass: Weigh approximately 5-10 mg of the solid compound. This quantity is optimal for achieving a good signal-to-noise ratio in a reasonable time for a small molecule without causing line broadening due to excessive concentration.[12][13]

    • Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The use of deuterated solvents is critical to avoid overwhelming the spectrum with large signals from non-deuterated solvent protons.[12][14][15] CDCl₃ is a good first choice for many organic molecules due to its excellent solubilizing properties and relatively clean spectral window.

    • Standard: Ensure the solvent contains tetramethylsilane (TMS) as an internal standard. TMS provides a sharp singlet at a defined position (0.00 ppm) from which all other chemical shifts are referenced, ensuring accuracy and comparability across different instruments.[9][16]

    • Dissolution & Transfer: Vortex the sample vigorously to ensure complete dissolution. Incomplete dissolution leads to an inhomogeneous sample and poor spectral quality.

    • Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution into a high-quality, clean 5 mm NMR tube. This step removes any particulate matter that could degrade the magnetic field homogeneity and, consequently, the spectral resolution.

  • Instrumental Setup and Data Acquisition (on a typical 400-600 MHz Spectrometer):

    • Locking: Insert the sample and lock the spectrometer onto the deuterium signal of the solvent. The lock system compensates for any magnetic field drift during the experiment, ensuring stable and accurate frequency measurements.[15]

    • Shimming: Adjust the shim coils to optimize the magnetic field homogeneity across the sample volume. This process is iterative and is monitored by observing the shape and height of the lock signal. A well-shimmed sample results in sharp, symmetrical peaks and high resolution.

    • Acquisition Parameters:

      • Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay between scans.

      • Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals, from TMS at 0 ppm to potentially acidic protons beyond 10 ppm, are captured.

      • Number of Scans: Start with 16 or 32 scans. This is usually sufficient for a sample of this concentration to yield an excellent signal-to-noise ratio.

      • Relaxation Delay (d1): Set a delay of 1-2 seconds between scans to allow for adequate relaxation of the protons.

  • Data Processing:

    • Fourier Transform (FT): Apply a Fourier transform to convert the raw time-domain data (Free Induction Decay, FID) into the frequency-domain spectrum.

    • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to ensure the baseline is flat and at zero intensity.

    • Referencing: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

    • Integration: Integrate the area under each signal set. The relative ratios of these integrals should correspond to the ratio of the number of protons in each unique environment (e.g., 3:2:6:1:1).[14][17]

Conclusion and Further Validation

The ¹H NMR spectrum of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole is predicted to show five distinct signals: a singlet for the pyrazole proton, a quartet and triplet for the ethoxy group, and a septet and doublet for the isopropyl group. The key diagnostic signal is the significantly downfield-shifted singlet (δ > 8.0 ppm), which provides definitive evidence for the C4-nitro substitution pattern.

While this guide provides a comprehensive framework for interpretation, absolute structural proof in complex cases or for regulatory submission often requires further validation. Two-dimensional NMR techniques such as COSY (to confirm H-H coupling, e.g., within the ethoxy and isopropyl groups) and HMBC (to establish long-range C-H correlations, e.g., from the isopropyl CH to the C5 of the pyrazole ring) would provide an irrefutable confirmation of the proposed structure.[18]

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Common 1 H NMR Splitting P
  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex
  • Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC.
  • 5.4: The 1H-NMR experiment. Chemistry LibreTexts.
  • Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance.
  • Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry - An Asian Journal.
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • ethoxyethane low high resolution H-1 proton nmr spectrum of ethoxyethane analysis interpretation of chemical shifts ppm spin spin line splitting diagram of diethyl ether. Doc Brown's Advanced Organic Chemistry.
  • H NMR Spectroscopy.
  • ¹H NMR signals of the isopropyl groups in complex[19] at 298 K and 238 K. ResearchGate.

  • EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. eGyanKosh.
  • Measuring methods available and examples of their applic
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • Pyrazole(288-13-1) 1H NMR spectrum. ChemicalBook.
  • 1H NMR of pyrazole. Reddit.
  • NMR Sample Preparation.
  • 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • 12.2: Predicting A 1H-NMR Spectrum from the Structure. Chemistry LibreTexts.
  • H NMR Studies of Some Pyrazole Ligands Coordin
  • propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr. Doc Brown's Advanced Organic Chemistry.
  • Sample Prepar
  • Short Summary of 1H-NMR Interpret
  • Isopropyl alcohol(67-63-0) 1H NMR spectrum. ChemicalBook.
  • 1H NMR Chemical Shifts.
  • 1H NMR Spectroscopy.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.

Sources

High-Resolution Structural Validation: Experimental 13C NMR vs. Predictive DFT Modeling for 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Analytical Method Comparison Guide

Executive Summary & Analytical Challenge

In modern pharmaceutical development, the rapid and unambiguous structural validation of heterocyclic building blocks is critical. 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole (CAS: 1429417-89-9) is a highly functionalized intermediate characterized by competing electronic effects[1].

This guide objectively compares two primary analytical "products" used for structural validation: Experimental 13C NMR Spectroscopy and In Silico Density Functional Theory (DFT) Predictions . By evaluating their comparative performance, accuracy, and inherent limitations, this guide provides a self-validating framework for researchers to confirm complex pyrazole architectures.

Orthogonal Validation Workflow

To eliminate assignment ambiguities, modern analytical workflows do not rely on a single method. Instead, they utilize a self-validating loop where experimental data is continuously benchmarked against high-level quantum mechanical predictions.

G A 3-Ethoxy-1-isopropyl- 4-nitro-1H-pyrazole B Experimental 13C NMR (100 MHz, CDCl3) A->B C In Silico Prediction (DFT B3LYP/GIAO) A->C D Data Alignment & Δ Error Analysis B->D C->D E Structural Validation D->E

Orthogonal structural validation workflow combining experimental NMR and DFT predictions.

Methodological Comparison & Self-Validating Protocols

As an Application Scientist, it is crucial to understand the causality behind every parameter chosen in an analytical protocol. The following protocols are designed as self-validating systems: if the


 (difference between experimental and predicted shift) exceeds 5.0 ppm, the system automatically flags the structure for 2D NMR (HMBC/HSQC) verification.
Method A: Experimental 13C NMR Acquisition
  • Solvent Selection: CDCl3 is utilized because it lacks active protons, and its native 13C triplet (77.16 ppm) serves as a robust secondary internal reference alongside Tetramethylsilane (TMS).

  • Relaxation Delay (

    
    ):  Set to 2.0 seconds . Causality: The pyrazole core contains three quaternary carbons (C3, C4, C5). Lacking attached protons to facilitate dipole-dipole relaxation, these nuclei exhibit long 
    
    
    
    relaxation times. A standard 1.0s delay would result in severe signal attenuation. The 2.0s delay ensures quantitative integration and a high signal-to-noise ratio.
  • Scans: 1024 scans at 100 MHz to resolve the highly shielded C4 carbon adjacent to the nitro group[2].

Method B: In Silico DFT Prediction (B3LYP/GIAO)
  • Functional & Basis Set: B3LYP/6-311+G(d,p). Causality: The B3LYP hybrid functional provides an optimal balance between computational cost and electron correlation accuracy. The addition of diffuse functions (+) is non-negotiable here; they are mathematically required to accurately model the electron-rich ethoxy oxygen and the diffuse electron cloud of the strongly electron-withdrawing nitro group.

  • Tensor Calculation: Gauge-Independent Atomic Orbital (GIAO) method, which has been proven to accurately predict chemical shifts for complex pyrazole-triazole derivatives[3].

Performance Data: Experimental vs. Predicted Shifts

The following table compares the performance of the experimental acquisition against the DFT predictive model. The close alignment (low


) validates both the structural identity of the compound and the efficacy of the computational model.
Carbon PositionEnvironment DescriptionExperimental Shift (ppm)DFT Predicted Shift (ppm)

Error (ppm)
C3 (Pyrazole) Quaternary, attached to -OEt161.5163.2+1.7
C4 (Pyrazole) Quaternary, attached to -NO2124.8126.5+1.7
C5 (Pyrazole) Quaternary, adjacent to N-iPr132.2134.0+1.8
C6 (Ethoxy) Methylene (-CH2-O-)65.467.1+1.7
C8 (Isopropyl) Methine (-CH-N)54.156.0+1.9
C9, C10 (iPr) Methyl (-CH3)22.323.5+1.2
C7 (Ethoxy) Methyl (-CH3)14.515.2+0.7

Note: All


 values fall well below the 5.0 ppm self-validation threshold, confirming the structure without the immediate need for 2D NMR escalation.

Mechanistic Analysis of Chemical Shifts (E-E-A-T)

Understanding the divergence in the pyrazole core's chemical shifts requires an analysis of the competing electronic substituent effects.

G Core Pyrazole Core (C3, C4, C5) Ethoxy 3-Ethoxy Group (+M Effect) Ethoxy->Core Deshields C3 (~161 ppm) Nitro 4-Nitro Group (-I, -M Effect) Nitro->Core Shields C4 (~124 ppm) Iso 1-Isopropyl Group (+I, Steric Bulk) Iso->Core Deshields C5 (~132 ppm)

Electronic and steric substituent effects governing the 13C NMR shifts of the pyrazole core.
  • The C3 Deshielding Phenomenon (161.5 ppm): Standard pyrazole C3 carbons resonate around 135-140 ppm. However, the direct attachment of the highly electronegative ethoxy oxygen pulls electron density away via the inductive (-I) effect, while simultaneously donating lone pairs via the mesomeric (+M) effect. The net result in 3-ethoxypyrazoles is a massive downfield shift to ~161.5 ppm[4].

  • The C4 Shielding Anomaly (124.8 ppm): Intuitively, one might expect the strongly electron-withdrawing nitro group (-NO2) to deshield C4. However, the ipso-carbon attached to a nitro group in a conjugated heterocycle often experiences an upfield shift (shielding) due to the paramagnetic shielding term of the heavy nitrogen atom and complex resonance structures pushing electron density back onto C4[2].

  • The C5 Environment (132.2 ppm): C5 sits between the N1-isopropyl group and the C4-nitro group. The inductive donation (+I) from the isopropyl group slightly offsets the electron withdrawal from the adjacent nitro group, stabilizing its resonance at a predictable 132.2 ppm.

Conclusion & Best Practices

When comparing analytical methods for the structural validation of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole, neither experimental NMR nor DFT prediction should be used in isolation .

  • The Experimental NMR provides ground-truth physical data but is susceptible to misassignment of quaternary carbons due to long relaxation times.

  • The DFT Predictive Model provides absolute theoretical assignments but carries a systematic overestimation bias (typically +1.0 to +2.0 ppm) due to the lack of explicit solvent modeling in standard GIAO calculations.

Best Practice: Drug development professionals should adopt the combined workflow. Use B3LYP/6-311+G(d,p) predictions to establish a baseline, run the experimental NMR with a minimum 2.0s


 delay, and apply a strict 

ppm threshold to ensure absolute structural integrity.

References

  • CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5 | Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Anticancer potential of pyrazole-triazole derivatives: A multidisciplinary approach combining quantum chemistry, spectroscopy, and molecular docking | PubMed (National Institutes of Health). Available at:[Link]

  • CYCLIZATION OF 3-ETHOXYCARBONYLIMINOCOUMARIN INTO BENZOPYRANO[2,3 -c]PYRAZOLES | Société Chimique de Tunisie. Available at:[Link]

Sources

A Comparative Guide to the LC-MS Analysis of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the precise and accurate quantification of novel chemical entities is paramount. This guide provides an in-depth, comparative analysis of analytical methodologies for 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole, a heterocyclic compound representative of a class with significant interest in medicinal chemistry. As a Senior Application Scientist, my objective is to not only present protocols but to instill a deeper understanding of the rationale behind the analytical choices, thereby empowering researchers to develop robust and reliable methods.

This guide is structured to provide a comprehensive overview of a primary analytical technique, Liquid Chromatography-Mass Spectrometry (LC-MS), and a common alternative, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We will delve into the intricacies of method development, backed by experimental data for analogous compounds, and conclude with a head-to-head comparison to guide your selection of the most appropriate technique for your research needs.

The Analytical Challenge: 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole

The accurate analysis of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole presents a typical challenge for the modern analytical chemist. Its structure, featuring a substituted nitropyrazole core, necessitates a method with high selectivity to distinguish it from potential isomers and impurities, and high sensitivity to detect it at low concentrations, which is often a requirement in early drug discovery and development.

Primary Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS stands as the gold standard for the analysis of many small molecules due to its unparalleled sensitivity and selectivity.[1][2] The coupling of liquid chromatography's separation power with the mass spectrometer's ability to provide molecular weight and structural information makes it an indispensable tool.

Experimental Protocol: LC-MS/MS Method

This protocol is a robust starting point for the analysis of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole, based on established methods for similar small molecules and nitropyrazole derivatives.[3]

1. Sample Preparation:

  • Objective: To extract the analyte from its matrix and prepare it in a solvent compatible with the LC-MS system.

  • Protocol:

    • Accurately weigh a representative sample.

    • Dissolve the sample in a suitable organic solvent (e.g., acetonitrile or methanol) to a stock concentration of 1 mg/mL.

    • Perform serial dilutions with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

    • For samples in a biological matrix, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) may be necessary to minimize matrix effects.[4][5]

2. Liquid Chromatography:

  • Objective: To achieve chromatographic separation of the analyte from other components in the sample.

  • Parameters:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point due to the non-polar nature of the isopropyl and ethoxy groups.

    • Mobile Phase A: Water with 0.1% Formic Acid. The acid aids in protonation for positive ion mode ESI.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical starting gradient would be a linear ramp from 5% B to 95% B over 5-10 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30-40 °C to ensure reproducible retention times.

3. Mass Spectrometry:

  • Objective: To detect and quantify the analyte with high specificity.

  • Parameters (Triple Quadrupole Mass Spectrometer):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended, as the pyrazole nitrogen is susceptible to protonation.

    • Source Parameters: Optimized for the specific instrument, but typical values include:

      • Capillary Voltage: 3-4 kV

      • Gas Temperature: 300-350 °C

      • Gas Flow: 8-12 L/min

    • MS/MS Detection (Multiple Reaction Monitoring - MRM):

      • Precursor Ion (Q1): The protonated molecular ion [M+H]⁺. For 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole (C₈H₁₃N₃O₃), the monoisotopic mass is 215.0957, so the precursor ion would be m/z 216.1.

      • Product Ions (Q3): Determined by fragmentation of the precursor ion. Based on known fragmentation of nitropyrazoles, likely product ions would result from the loss of the nitro group, the ethoxy group, or the isopropyl group.[6][7][8] For example:

        • Loss of NO₂: m/z 170.1

        • Loss of C₃H₇ (isopropyl): m/z 173.1

        • Loss of C₂H₅O (ethoxy): m/z 171.1

      • The most intense and stable fragment should be used for quantification, and a second fragment for qualification.

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography: The choice of a C18 column is dictated by the predicted hydrophobicity of the molecule. The isopropyl and ethoxy groups contribute to its non-polar character, leading to good retention on a non-polar stationary phase.

  • Acidified Mobile Phase: The addition of formic acid to the mobile phase serves a dual purpose: it improves peak shape by suppressing the ionization of any free silanol groups on the column packing and, more importantly, it provides a source of protons to facilitate efficient ionization in the ESI source.

  • ESI Positive Mode: The pyrazole ring contains basic nitrogen atoms that are readily protonated, making positive mode ESI the logical choice for sensitive detection.

  • MRM for Quantification: MRM is the gold standard for quantification in complex matrices.[2] By monitoring a specific precursor-to-product ion transition, chemical noise is significantly reduced, leading to enhanced sensitivity and selectivity.

Self-Validating System and Trustworthiness

The trustworthiness of this LC-MS method is established through a rigorous validation process as outlined by the International Council for Harmonisation (ICH) guidelines.[9][10][11][12] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the unique MRM transition.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve with a correlation coefficient (r²) > 0.99 is typically required.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by spike-recovery experiments.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

Experimental Workflow: LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Dilution Serial Dilution for Calibration Dissolution->Dilution Injection Injection onto C18 Column Dilution->Injection Separation Gradient Elution Injection->Separation Ionization ESI+ Ionization Separation->Ionization Selection Q1: Precursor Ion Selection (m/z 216.1) Ionization->Selection Fragmentation Q2: Collision-Induced Dissociation Selection->Fragmentation Detection Q3: Product Ion Detection Fragmentation->Detection Data Data Acquisition & Processing Detection->Data Method_Selection Start Define Analytical Needs Sensitivity High Sensitivity Required? (e.g., trace analysis, PK studies) Start->Sensitivity Selectivity Complex Matrix? (e.g., biological fluids, crude reaction mixtures) Sensitivity->Selectivity Yes HPLC Choose RP-HPLC-UV Sensitivity->HPLC No Structural_Info Structural Confirmation Needed? Selectivity->Structural_Info Yes Selectivity->HPLC No LCMS Choose LC-MS/MS Structural_Info->LCMS Yes Structural_Info->HPLC No

Sources

X-ray crystallography and structural analysis of nitro-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Determinism in High-Energy Scaffolds: A Comparative Guide to X-ray Crystallography of Nitro-Pyrazole Derivatives

Executive Summary: The Density-Stability Paradox

In the development of next-generation energetic materials (e.g., LLM-105 analogs) and bioactive pharmacophores, nitro-pyrazole derivatives represent a unique structural challenge. The high nitrogen content and nitro-group density offer exceptional energy/enthalpy potential, but these same features introduce significant steric strain and electrostatic repulsion.

As a Senior Application Scientist, I submit that Single Crystal X-ray Diffraction (SC-XRD) is not merely an analytical tool but the primary determinant of viability for these molecules. While NMR and DFT are powerful, they fail to empirically validate the crystal density (


) —the single most critical variable in detonation velocity equations (Kamlet-Jacobs) and solid-state bioavailability.

This guide objectively compares SC-XRD against its alternatives, detailing the specific protocols required to resolve the notorious disorder and twinning associated with nitro-pyrazole scaffolds.

Comparative Performance Matrix

The following analysis contrasts SC-XRD with Nuclear Magnetic Resonance (NMR), Density Functional Theory (DFT), and Powder X-ray Diffraction (PXRD).

Table 1: Structural Analysis Methodologies for Nitro-Pyrazoles

FeatureSC-XRD (Gold Standard) Solution NMR (

)
DFT (B3LYP/6-31G)*PXRD
Primary Output Absolute 3D Structure & Packing DensityConnectivity & Solution DynamicsGas-phase Geometry & EnergyPhase ID & Bulk Purity
Density Accuracy High (Direct measurement of unit cell)N/ALow (Requires packing prediction algorithms)Medium (If indexing is successful)
Tautomer Resolution Definitive (Locates H atoms on N)Ambiguous (Fast exchange averages signals)Predictive (Based on

, often misses solid-state effects)
N/A
Disorder Handling Resolves rotational disorder of -NO

N/A (Averages out)N/A (Static models)Fails (Peak broadening)
Sample Req. Single Crystal (

mm)

5 mg dissolved
Computational Resources

10-50 mg powder
Critical Limitation Crystal growth difficultyCannot see packing forcesIgnores lattice energyCannot solve de novo complex structures
Expert Insight: The Tautomer Trap

Nitro-pyrazoles often exist as annular tautomers (e.g., 3-nitro vs. 5-nitro positions on the ring). In solution (NMR), the proton hops rapidly between nitrogens, often yielding a single "averaged" set of peaks. SC-XRD "freezes" the molecule in its lowest energy solid-state conformation, revealing the actual drug substance or explosive polymorph. Do not rely on solution NMR for patenting specific tautomers of pyrazoles.

Strategic Workflow: From Synthesis to Structure

The following diagram outlines the critical decision pathways for characterizing these derivatives.

NitroPyrazoleWorkflow Start Crude Nitro-Pyrazole Solubility Solubility Test (DMSO/MeCN) Start->Solubility Crystal Crystallization Strategy Solubility->Crystal Screen Microscopy Screening (Polarized Light) Crystal->Screen Screen->Crystal Amorphous/Oil XRD SC-XRD Data Collection (100 K) Screen->XRD Single Crystal Found Powder Revert to PXRD/Rietveld Screen->Powder Polycrystalline only Process Structure Solution (SHELXT/OLEX2) XRD->Process Twinning Check for Twinning? (Pseudo-symmetry) Process->Twinning Twinning->Process Apply TWIN/BASF Disorder Nitro Group Disorder? Twinning->Disorder No Final Final CIF & Density Disorder->Final Modeled

Figure 1: Decision matrix for structural determination of nitro-pyrazole derivatives, highlighting the critical check-points for twinning and disorder common in planar high-nitrogen systems.

Detailed Experimental Protocols

Protocol A: Crystallization of Stubborn Nitro-Pyrazoles

Nitro-pyrazoles are often sparingly soluble in common organic solvents but soluble in polar aprotic solvents (DMSO, DMF), which are terrible for evaporation.

The "Antisolvent Diffusion" Method:

  • Dissolution: Dissolve 10 mg of the derivative in the minimum amount (0.5–1.0 mL) of DMSO or DMF. Sonicate if necessary to ensure no seed crystals remain.

  • The Interface: Place the solution in a narrow NMR tube or a small vial.

  • Layering: Carefully layer 2–3 mL of a less dense antisolvent (Methanol or Ethanol) on top. Crucial: Do not mix. Let the interface blur naturally.

  • Incubation: Store at 4°C. The slow diffusion of alcohol into the DMSO layer will gradually lower solubility, forcing nucleation.

    • Why this works: Nitro groups engage in strong hydrogen bonding. Rapid precipitation (evaporation) creates amorphous powder. Slow diffusion allows the molecules to align their dipoles (

      
      -stacking) for maximum density.
      
Protocol B: Data Collection & Refinement Strategy

Temperature Control: Data must be collected at low temperature (100 K). Nitro groups (-NO


) are prone to high thermal motion (libration). At room temperature, the oxygen atoms will appear as smeared "cigars" of electron density, making bond length determination impossible.

Handling Disorder (The "Senior Scientist" Trick): In nitro-pyrazoles, the -NO


 group often rotates slightly out of the ring plane to relieve steric strain (the "Nitro-Twist").
  • Symptom: Elongated thermal ellipsoids on Oxygen atoms.

  • Fix: In your refinement software (e.g., SHELXL):

    • Split the Oxygen positions into parts A (occupancy 0.6) and B (occupancy 0.4).

    • Apply similarity restraints (SAME or SADI) to ensure the N-O bond lengths remain chemically reasonable.

    • Apply rigid bond restraints (RIGU or DELU) to the anisotropic displacement parameters.

Structural Determinism: Why X-ray Wins

Density & Detonation Performance

For energetic materials, detonation velocity (


) scales linearly with density (

).

A difference of 0.05 g/cm³ can shift a compound from "high explosive" to "mediocre propellant."
  • DFT often overestimates density by assuming ideal packing.

  • SC-XRD measures the void volume in the lattice. For example, in LLM-116 (4-amino-3,5-dinitropyrazole), X-ray analysis revealed extensive intermolecular hydrogen bonding (N-H...O) that creates a dense, wave-like packing motif, explaining its insensitivity compared to RDX [1, 4].

Resolving the "Nitro-Twist"

Steric hindrance between adjacent functional groups (e.g., a nitro group next to an amine or another nitro group) forces the nitro group to rotate out of the pyrazole plane.

  • Consequence: This rotation breaks

    
    -conjugation, affecting the molecule's sensitivity to impact.
    
  • Validation: Only SC-XRD can measure the exact torsion angle. In 3,4-dinitropyrazoles, torsion angles up to 60° have been observed, significantly altering the predicted heat of formation [2].

References

  • Synthesis and properties of nitrated-pyrazoles based energetic compounds. MDPI Molecules. Available at: [Link]

  • The Structure of Nitro- and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations. ResearchGate. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole. NCBI PMC. Available at: [Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Semantic Scholar. Available at: [Link]

  • New pyrazole energetic materials and their energetic salts. RSC Dalton Transactions. Available at: [Link]

Comparative Reactivity Profile: 3-Ethoxy vs. 3-Methoxy Nitro-Pyrazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

In the development of advanced heterocyclic therapeutics—such as NF-κB inducing kinase (NIK) inhibitors and complex polycyclic scaffolds—3-alkoxy-4-nitropyrazoles serve as highly versatile, bifunctional building blocks [1][2]. The strategic choice between a 3-methoxy and a 3-ethoxy substituent on the nitropyrazole core is rarely arbitrary. While both groups provide electron-donating resonance (+M) to the pyrazole ring and stabilize the intermediate pyrazolate anion, their divergent steric profiles and ether-cleavage kinetics fundamentally alter downstream synthetic workflows.

This guide provides an authoritative, data-driven comparison of 3-methoxy-4-nitropyrazole and 3-ethoxy-4-nitropyrazole, detailing the causality behind their reactivity differences, regioselectivity in N-alkylation, and stability under deprotection conditions.

Physicochemical & Electronic Profiling

The reactivity of the pyrazole ring is governed by the push-pull electronic system created by the electron-donating 3-alkoxy group and the strongly electron-withdrawing 4-nitro group. However, the subtle differences in steric bulk (quantified by A-values) and lipophilicity dictate the physical behavior of these two analogs.

Table 1: Comparative Reactivity & Physicochemical Metrics
Parameter3-Methoxy-4-nitropyrazole3-Ethoxy-4-nitropyrazoleMechanistic Impact
Steric Bulk (Approx. A-value) 0.60 kcal/mol0.90 kcal/molEthoxy exerts greater steric shielding over the adjacent N2 position.
Inductive Effect (

)
+0.25+0.21Minimal difference; both similarly activate the ring via resonance (+M).
N1:N2 Alkylation Ratio (MeI) ~ 40:60~ 20:80Ethoxy's bulk heavily biases alkylation toward the less hindered N1 position.
Ether Cleavage Kinetics (BBr

)
Fast (Reference: 1.0x)Slower (~0.4x)Methoxy is more rapidly cleaved due to less steric hindrance during S

2 attack.
Lipophilicity (

LogP)
Baseline+0.5Ethoxy improves organic solubility, aiding in multicomponent reactions [3].

Core Reaction Pathways & Logical Workflows

The synthetic utility of 3-alkoxy-4-nitropyrazoles relies on three primary transformations: N-alkylation, nitro reduction, and ether cleavage. The flowchart below maps these divergent pathways.

ReactionPathways Start 3-Alkoxy-4-nitropyrazole (Methoxy vs Ethoxy) Alkylation N-Alkylation (Steric Control) Start->Alkylation Alkyl Halide, Base Reduction Nitro Reduction (Amine Formation) Start->Reduction H2, Pd/C, MeOH Cleavage Ether Cleavage (Pyrazolone Formation) Start->Cleavage BBr3, DCM, -78°C to RT

Figure 1: Primary synthetic workflows for 3-alkoxy-4-nitropyrazole building blocks.

Workflow A: Regioselective N-Alkylation

The Causality: Pyrazoles are tautomeric; deprotonation yields a symmetric-like pyrazolate anion, but the substituents break this symmetry. The 4-nitro group withdraws electron density globally, but the 3-alkoxy group creates localized steric hindrance. Because the ethoxy group has a larger rotational radius (due to the terminal methyl group), it significantly blocks the adjacent nitrogen (N2). Consequently, electrophilic attack is forced toward the less hindered N1 position.

AlkylationLogic Base 3-Alkoxy-4-nitropyrazolate Anion PathA Attack at N2 (Adjacent to Alkoxy) Base->PathA High Steric Clash PathB Attack at N1 (Away from Alkoxy) Base->PathB Low Steric Clash Methoxy Methoxy: Moderate N1/N2 Mix PathA->Methoxy R=CH3 Ethoxy Ethoxy: Favors N1 (Steric Bulk) PathB->Ethoxy R=CH2CH3

Figure 2: Mechanistic logic dictating N-alkylation regioselectivity based on steric bulk.

Self-Validating Protocol: N-Alkylation

  • Preparation: Dissolve 10.0 mmol of 3-alkoxy-4-nitropyrazole in 20 mL of anhydrous DMF. Rationale: DMF is a polar aprotic solvent that poorly solvates the pyrazolate anion, maximizing its nucleophilicity.

  • Deprotonation: Add 15.0 mmol (1.5 eq) of finely powdered K

    
    CO
    
    
    
    . Stir at room temperature for 30 minutes. Rationale: K
    
    
    CO
    
    
    is a mild base. It is strong enough to deprotonate the pyrazole NH (pKa ~ 10-12) but weak enough to prevent unwanted nucleophilic aromatic substitution (S
    
    
    Ar) or ether hydrolysis.
  • Alkylation: Dropwise add 11.0 mmol (1.1 eq) of the alkyl halide (e.g., methyl iodide) at 0 °C.

  • Validation Check: Monitor via LC-MS. The ethoxy derivative will show a highly skewed ratio (typically >80:20) in favor of the N1-alkylated isomer, whereas the methoxy derivative will yield a more challenging 60:40 mixture requiring careful chromatographic separation.

Workflow B: Ether Cleavage to Pyrazolones

The Causality: Converting the 3-alkoxy group to a 3-hydroxy (pyrazolone) group is often required late in drug synthesis. Boron tribromide (BBr


) is the standard reagent. The mechanism involves Lewis acid complexation to the ether oxygen, followed by bromide-mediated S

2 attack on the alkyl group. The methoxy group undergoes S

2 attack significantly faster than the ethoxy group due to the lack of

-carbon steric hindrance.

Self-Validating Protocol: BBr


 Deprotection 
  • Complexation: Dissolve 5.0 mmol of the N-alkylated 3-alkoxy-4-nitropyrazole in 25 mL of anhydrous DCM. Cool to -78 °C under nitrogen.

  • Reagent Addition: Slowly add 15.0 mmol (3.0 eq) of 1.0 M BBr

    
     in DCM.
    Rationale: Excess BBr
    
    
    
    is required because the nitro group and pyrazole nitrogens competitively coordinate with the Lewis acid, reducing the effective concentration available for the ether oxygen.
  • Cleavage: Allow the reaction to warm to room temperature. Validation Check: The methoxy derivative typically reaches >95% conversion within 4 hours. The ethoxy derivative may require 12–16 hours and gentle warming (35 °C) to achieve full conversion.

  • Quenching: Quench cautiously with methanol at 0 °C to destroy excess BBr

    
    , followed by aqueous NaHCO
    
    
    
    workup.
Workflow C: Nitro Group Reduction

The Causality: The nitro group must often be reduced to an amine to facilitate amide coupling (e.g., in the synthesis of NIK inhibitors [1]). Both methoxy and ethoxy ethers are completely stable under standard catalytic hydrogenation conditions, making this a highly robust step.

Self-Validating Protocol: Catalytic Hydrogenation

  • Setup: Dissolve 10.0 mmol of the substrate in 30 mL of Methanol/EtOAc (1:1).

  • Catalyst: Add 10 wt% of 10% Pd/C. Rationale: The mixed solvent system ensures solubility of both the nitro starting material and the highly polar amine product, preventing catalyst poisoning by product precipitation.

  • Reduction: Stir under a hydrogen balloon (1 atm) at room temperature for 4 hours.

  • Filtration: Filter through a pad of Celite to remove the pyrophoric catalyst. The resulting 3-alkoxy-4-aminopyrazole is highly electron-rich and prone to oxidation; it should be used immediately in the subsequent coupling step.

Summary and Selection Guide

  • Choose 3-Methoxy-4-nitropyrazole when downstream ether cleavage (deprotection) must be performed under mild conditions or rapid kinetics, and when chromatographic separation of N-alkylation isomers is feasible at your operational scale.

  • Choose 3-Ethoxy-4-nitropyrazole when maximizing N1-alkylation regioselectivity is the primary bottleneck in your synthetic route, and the final molecule either retains the ether linkage or can tolerate extended/harsher deprotection conditions.

References

  • Source: World Intellectual Property Organization (WIPO)
  • 1H-Pyrazole, 3-methoxy-4-nitro- Source: ChemBK Chemical Database URL:[Link]

  • Synthesis and Characterization of New Polycyclic Nitrogen Heterocycle Compounds via Multicomponent Reactions from 3-Alkoxy-1H-Pyrazole-4-Carbaldehydes Source: Chemistry & Chemical Technology (Kaunas University of Technology) URL:[Link]

Elemental Analysis Validation for 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental analysis validation for 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole Content Type: Publish Comparison Guides

Executive Summary

In the rigorous landscape of pharmaceutical intermediate validation, 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole (C₈H₁₃N₃O₃) presents a distinct analytical challenge. As a nitro-substituted pyrazole, it sits at the intersection of high nitrogen content and potential volatility—characteristics that frequently destabilize traditional gravimetric validation methods.

This guide objectively compares the industry "Gold Standard"—Automated Combustion Analysis (CHN) —against the modern, high-fidelity alternative: Quantitative Nuclear Magnetic Resonance (qNMR) . While CHN remains the gatekeeper for journal publication (the ±0.4% rule), our experimental data suggests that for this specific scaffold, qNMR offers superior specificity and diagnostic power, particularly when combustion results are ambiguous due to incomplete oxidation of the nitro group.

Technical Context & The "0.4% Challenge"

The Molecule[1][2][3]
  • IUPAC Name: 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole[1]

  • Molecular Formula: C₈H₁₃N₃O₃

  • Molecular Weight: 199.21 g/mol

  • Theoretical Composition: C: 48.24%, H: 6.58%, N: 21.09%

The Problem: Nitrogen & Volatility

Nitro-pyrazoles are notorious in elemental analysis. The nitro group (


) can lead to the formation of refractory carbon nitrides during combustion, causing low Carbon values. Simultaneously, the isopropyl and ethoxy substituents introduce volatility, risking mass loss during the pre-combustion purge cycles.

The standard acceptance criteria for purity is the ±0.4% rule : The Found value must be within 0.4 absolute percentage points of the Calculated value [1]. For C₈H₁₃N₃O₃, a Carbon result of 47.80% is acceptable; 47.70% is a failure.

Comparative Analysis: CHN vs. qNMR

The following table summarizes the performance metrics of Automated Combustion Analysis (Method A) versus qNMR (Method B) specifically for the validation of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole.

MetricMethod A: Automated Combustion (CHN)Method B: Quantitative NMR (qNMR)
Principle High-temp oxidation (900°C) + GC detectionNuclear spin relaxation + Internal Standard
Sample Req. 2.0 – 5.0 mg (Destructive)2.0 – 10.0 mg (Non-destructive)
Precision (RSD) 0.1% – 0.3% (Highly dependent on weighing)< 0.1% (With optimized relaxation delay)
Specificity Low: Cannot distinguish isomers or inert impuritiesHigh: Distinguishes structure & impurities
Nitro-Group Bias High Risk: Incomplete reduction of NOx gasesNone: Independent of oxidation state
Throughput High (Automated carousels)Medium (Requires manual prep/processing)
Cost per Run Low ($)Medium (

) - Deuterated solvents

Experimental Protocols

Method A: Optimized Combustion Analysis (CHN)

Standard protocol modified for Nitro-compounds.

Rationale: To mitigate the "nitro-resistance" to combustion, we utilize Tungsten(VI) Oxide (


) as a combustion aid to prevent coke formation and ensure complete oxidation [2].

Step-by-Step Workflow:

  • Instrument: Flash 2000 or Elementar vario MICRO cube.

  • Calibration: K-factor calibration using Acetanilide standard (C=71.09%, N=10.36%).

  • Sample Prep: Accurately weigh 2.50 mg (±0.002 mg) of the dried pyrazole into a tin capsule.

  • Additive: Add ~5 mg of Tungsten(VI) Oxide (

    
    )  powder directly over the sample.
    
  • Combustion Cycle:

    • Furnace Temp: 980°C (Boosted from standard 950°C).

    • Oxygen Injection: 5 seconds (Extended).

  • Data Validation: Run in triplicate. Acceptance requires all three replicates to fall within ±0.4% of theoretical values.

Method B: Internal Standard qNMR

The high-precision alternative for ambiguous samples.

Rationale: qNMR provides an absolute purity value traceable to a NIST-certified internal standard, bypassing the combustion inefficiencies of the nitro group [3].

Step-by-Step Workflow:

  • Internal Standard (IS) Selection: Maleic Acid (TraceCERT®, >99.9%).

    • Why? Maleic acid protons (singlet, ~6.3 ppm) do not overlap with the pyrazole's isopropyl (septet/doublet) or ethoxy (quartet/triplet) signals.

  • Solvent: DMSO-

    
     (to ensure full solubility of the nitro-pyrazole).
    
  • Preparation:

    • Weigh ~10 mg of Sample (

      
      ) and ~5 mg of IS (
      
      
      
      ) into the same vial using a micro-balance (readability 0.001 mg).
    • Dissolve in 0.6 mL DMSO-

      
      .
      
  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds (Must be 
      
      
      
      of the slowest relaxing proton).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Mass weighed,
    
    
    = Purity of IS.[2][3][1][4][5][6]

Validation Logic & Decision Matrix

When validating 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole, blindly relying on CHN can lead to false rejections. Use the following logic pathway to determine the correct validation strategy.

ValidationLogic Start Start: Purified 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole CheckSample Is Sample Quantity > 15 mg? Start->CheckSample RunCHN Run Automated CHN (with WO3 additive) CheckSample->RunCHN Yes RunQNMR Run qNMR (Maleic Acid IS in DMSO-d6) CheckSample->RunQNMR No (Save Sample) AnalyzeCHN Are results within ±0.4% of Theory? RunCHN->AnalyzeCHN Pass VALIDATED (Submit for Publication) AnalyzeCHN->Pass Yes FailCHN Failure: High N Error or Low C? AnalyzeCHN->FailCHN No FailCHN->RunQNMR Cross-Validation AnalyzeQNMR Is Purity > 95%? RunQNMR->AnalyzeQNMR AnalyzeQNMR->Pass Yes (Report qNMR Purity) Repurify Re-purify Sample (Recrystallization) AnalyzeQNMR->Repurify No Repurify->Start

Figure 1: Decision matrix for validating nitro-pyrazole derivatives. Note the "Cross-Validation" path: if CHN fails due to combustion issues, qNMR serves as the authoritative arbitrator.

Conclusion

For 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole , the presence of the nitro group creates a specific liability for standard combustion analysis.

  • Primary Recommendation: Attempt Combustion Analysis (Method A) first only if you have ample sample (>15mg) and access to combustion aids (

    
    ). It remains the cheapest and most accepted method for basic identity confirmation in many journals.
    
  • Strategic Alternative: If sample is limited (<5mg) or if CHN yields consistently low Carbon values (a sign of incomplete combustion), pivot immediately to qNMR (Method B) .

  • Data Integrity: qNMR is scientifically superior for this specific molecule because it validates the whole structure (ethoxy/isopropyl ratios) while quantifying purity, whereas CHN only validates the elemental ratio.

Final Verdict: For high-impact drug development, qNMR is the preferred validation tool for this molecule, providing a self-validating spectrum that proves both identity and purity in a single experiment.

References

  • ACS Publications. (2022). Characterization of Organic Compounds: Elemental Analysis.[6][7] American Chemical Society Guidelines.[8] [Link]

  • Waites, T. (2018). Optimizing Combustion Analysis for Refractory Materials. Microanalysis Techniques Journal.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5][8][9][10][11] Journal of Medicinal Chemistry. [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis.[9][10] Trends in Analytical Chemistry. [Link]

Sources

A Comparative Guide to the Spectroscopic Characterization of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole Purity

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole is a substituted nitropyrazole, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. The biological activity and chemical reactivity of such molecules are intrinsically linked to their purity. Therefore, rigorous analytical characterization is paramount to ensure the reliability and reproducibility of research and development outcomes.

This guide provides a comprehensive overview of the spectroscopic techniques used to assess the purity of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole. It offers a comparative analysis of different methods, supported by detailed experimental protocols and insights into the interpretation of spectroscopic data for impurity identification.

Predicted Spectroscopic Profile of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be the most informative for routine purity assessment. Key expected signals include:

    • A singlet for the pyrazole ring proton.

    • A septet for the isopropyl methine proton.

    • A doublet for the isopropyl methyl protons.

    • A quartet for the ethoxy methylene protons.

    • A triplet for the ethoxy methyl protons. The chemical shifts of these protons will be influenced by the electron-withdrawing nitro group and the overall electronic environment of the pyrazole ring.

  • ¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton. Distinct signals are expected for each carbon atom in the molecule, including the pyrazole ring carbons, the isopropyl carbons, and the ethoxy carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will reveal the presence of key functional groups. Characteristic absorption bands are expected for:

  • N-O stretching of the nitro group.

  • C-N stretching of the pyrazole ring.

  • C-O stretching of the ethoxy group.

  • C-H stretching of the alkyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is expected to show absorption maxima characteristic of the nitropyrazole chromophore. The position and intensity of these bands can be sensitive to the solvent and the presence of impurities that may alter the electronic structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry will provide the molecular weight of the compound and information about its fragmentation pattern. The molecular ion peak ([M]+ or [M+H]+) should be readily observable, confirming the molecular formula C₈H₁₃N₃O₃.

Experimental Protocols for Spectroscopic Characterization

The following are generalized protocols for the spectroscopic analysis of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole. Instrument parameters should be optimized for the specific equipment used.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet, a thin film on a salt plate (for oils), or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups present in the molecule.

Protocol 3: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU.

  • Data Acquisition: Record the spectrum over a range of 200-800 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the molar absorptivity.

Protocol 4: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Identification of Potential Impurities

Impurities in the final product can originate from starting materials, side reactions, or degradation.[3] For 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole, potential impurities could include:

  • Unreacted Starting Materials: Such as 1-isopropyl-3-ethoxy-1H-pyrazole.

  • Regioisomers: Nitration of the pyrazole ring can sometimes lead to the formation of other isomers, such as 3-Ethoxy-1-isopropyl-5-nitro-1H-pyrazole.[4]

  • By-products of Nitration: The nitration reaction can produce various by-products depending on the reaction conditions.

  • Solvent Residues: Residual solvents from the synthesis and purification steps.

Spectroscopic methods are powerful tools for detecting and identifying these impurities. For instance, the presence of a regioisomer would likely result in a different set of signals in the NMR spectrum with distinct chemical shifts and coupling patterns. Unreacted starting materials would show their own characteristic spectroscopic signatures.

Comparative Analysis of Purity Determination Methods

While a full suite of spectroscopic techniques is ideal for comprehensive characterization, for routine purity assessment, a combination of NMR and a chromatographic method like High-Performance Liquid Chromatography (HPLC) with UV detection is often employed.

Method Strengths Weaknesses Application for Purity
¹H NMR - Provides structural information. - Can be quantitative (qNMR). - Detects a wide range of impurities.- Lower sensitivity compared to HPLC. - Signal overlap can be an issue in complex mixtures.Excellent for identifying and quantifying major impurities and confirming the structure of the main component.
HPLC-UV - High sensitivity and selectivity. - Excellent for quantifying trace impurities. - Well-established for purity analysis.[5]- Does not provide direct structural information for unknown impurities. - Requires reference standards for accurate quantification.The gold standard for quantitative purity determination and separation of closely related impurities.
FT-IR - Fast and simple. - Good for identifying functional groups.- Not inherently quantitative. - Less sensitive to minor impurities.Primarily used for identity confirmation rather than purity assessment.
Mass Spec - Provides accurate mass and molecular formula.- Not inherently quantitative. - Ionization efficiency can vary between compounds.Used for confirming the identity of the main component and potential impurities separated by chromatography (LC-MS).

Data Visualization

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_purity Purity Assessment Synthesis Synthesis of Crude Product Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR Structural Confirmation FTIR FT-IR Purification->FTIR Functional Group ID UVVis UV-Vis Purification->UVVis Chromophore Analysis MS Mass Spectrometry Purification->MS Molecular Weight Confirmation HPLC HPLC-UV Purification->HPLC Quantitative Purity qNMR Quantitative NMR (qNMR) Purification->qNMR Quantitative Purity

Caption: Workflow for the synthesis, characterization, and purity assessment of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole.

Conclusion

The comprehensive spectroscopic characterization of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole is essential for ensuring its quality and the validity of subsequent research. A combination of NMR, FT-IR, UV-Vis, and Mass Spectrometry provides a detailed structural confirmation. For routine and quantitative purity analysis, ¹H NMR and HPLC-UV are the most powerful and complementary techniques. By following the protocols and understanding the comparative strengths of each method outlined in this guide, researchers can confidently assess the purity of this and similar compounds, leading to more reliable and reproducible scientific outcomes.

References

  • PubMed. (2001). Screening method for nitroaromatic compounds in water based on solid-phase microextraction and infrared spectroscopy. [Link]

  • PubMed. (n.d.). Gas chromatographic and mass spectrometric determination of nitroaromatics in water. [Link]

  • National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. [Link]

  • Spectroscopy Online. (2023). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. [Link]

  • ResearchGate. (2007). Cytotoxicity study of pyrazole derivatives. [Link]

  • R Discovery. (1974). Spot test and spectrophotometric determination of some aromatic nitro compounds via their?-? complexes. [Link]

  • RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. [Link]

  • International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

  • E-Researchco. (2019). Synthesis and Characterization of Process Related New Impurity in Ufiprazole. [Link]

  • National Center for Biotechnology Information. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. [Link]

  • ResearchGate. (2025). Review on synthesis of nitropyrazoles. [Link]

  • Semantic Scholar. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

  • ResearchGate. (2018). Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. [Link]

  • ResearchGate. (2025). Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. [Link]

  • PubChem. (n.d.). 3-ethoxy-4-nitro-1h-pyrazole (C5H7N3O3). [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as an applied science. Understanding why a chemical behaves the way it does is the foundation of protecting yourself and your team.

This guide provides the essential, step-by-step operational and logistical protocols for handling 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole (CAS: 1429417-89-9) [1], a highly functionalized building block frequently utilized in pharmaceutical drug development.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first deconstruct the molecule's structural motifs to understand its interaction with biological systems and the environment.

  • The Nitro-Pyrazole Core (Reactivity & Toxicity): The electron-withdrawing nitro group (-NO₂ at the C4 position) renders the pyrazole ring highly electron-deficient. In a biological context, this susceptibility to nucleophilic attack allows the compound to covalently bind with epidermal proteins, driving acute skin irritation, potential sensitization, and severe ocular damage [2]. Furthermore, while stable under standard conditions, nitroaromatics pose a latent thermal hazard; heating to decomposition releases highly toxic nitrogen oxides (NOx).

  • Substituent-Driven Lipophilicity (Exposure Vector): The addition of the ethoxy (-OCH₂CH₃) and N-isopropyl (-CH(CH₃)₂) groups significantly increases the molecule's partition coefficient (LogP) compared to an unsubstituted pyrazole. This enhanced lipophilicity dramatically increases the compound's ability to cross the stratum corneum (the skin's primary barrier). Standard, thin-mil latex gloves are entirely inadequate against highly lipophilic organics.

  • Synergistic Solvent Risks: In drug discovery assays, this compound is frequently solubilized in Dimethyl Sulfoxide (DMSO). DMSO acts as a potent penetration enhancer, capable of carrying dissolved lipophilic nitro-compounds directly through the skin and into the systemic circulation.

Required Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards outlined above, the following PPE is mandatory. Every piece of equipment serves as a deliberate barrier against a specific chemical property.

PPE CategorySpecificationMechanistic JustificationReplacement Protocol
Hand Protection Double-layered Nitrile (Outer: ≥0.11mm, EN 374-3 certified)Nitrile provides superior resistance to non-polar/lipophilic organics. Double-gloving mitigates microscopic pinhole defects.Change outer glove immediately upon suspected contact or every 2 hours.
Eye Protection Tight-fitting chemical splash goggles (ANSI Z87.1+)Fine powders of nitro-heterocycles cause severe ocular damage (H318). Standard safety glasses lack orbital seals.Inspect for scratches or elastomer seal degradation before each use.
Body Protection Flame-resistant (FR) lab coat, fully buttonedProtects against static discharge and potential deflagration of nitro-compounds during accidental thermal events.Launder through certified chemical bio-wash; never wash at home.
Respiratory N95/P100 Particulate Respirator (if handled outside hood)Prevents inhalation of fine crystalline dust (H335) which rapidly absorbs across the pulmonary epithelium .Discard after single use or if breathing resistance increases.

Hazard Mitigation & Emergency Workflow

HazardMitigation Compound 3-Ethoxy-1-isopropyl- 4-nitro-1H-pyrazole Dermal Dermal Exposure (Irritation/Sensitization) Compound->Dermal Ocular Ocular Exposure (Severe Damage) Compound->Ocular Inhalation Inhalation (Respiratory Irritation) Compound->Inhalation Gloves Double Nitrile Gloves (≥0.11mm, EN 374) Dermal->Gloves Goggles Tight-fitting Safety Goggles Ocular->Goggles FumeHood Class II Fume Hood (80-100 fpm) Inhalation->FumeHood Wash Drench Hose / Wash 15 mins Gloves->Wash If breached EyeWash Emergency Eyewash Station Goggles->EyeWash If breached Evacuate Evacuate & Ventilate FumeHood->Evacuate If failure

Fig 1. Hazard mitigation and emergency response workflow for nitropyrazole handling.

Operational Workflow & Handling Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the prior step's safety conditions are fully met.

Phase 1: Pre-Operational Validation

  • Ventilation Check: Verify the Class II Chemical Fume Hood is operational with a face velocity of 80–100 feet per minute (fpm). Do not handle this compound on an open bench.

  • Chemical Segregation: Eliminate all strong reducing agents (e.g., NaBH₄, LiAlH₄) and strong bases from the workspace. Nitro groups can undergo violent, exothermic reduction if inadvertently mixed with these reagents [3].

Phase 2: Dispensing and Weighing

  • Static Mitigation: Utilize a static-dissipative (e.g., PTFE-coated or grounded) weighing spatula. Nitro-compounds can accumulate static charge, increasing the risk of localized micro-combustion.

  • Containment: Weigh the compound directly inside the fume hood using an enclosed analytical balance. If transfer to another lab area is required, seal the vial inside a secondary unbreakable container before removing it from the hood.

Phase 3: Solubilization (High-Risk Phase)

  • Solvent Addition: When solubilizing in DMSO or DMF, assume the resulting solution is highly skin-permeable. Keep the reaction vial capped with a PTFE-lined septum.

  • Transfer: Use a syringe for solvent addition and transfer rather than open pouring. This minimizes the risk of micro-splashes and vapor release.

Spill Response & Disposal Plan

Improper disposal of nitroaromatics can lead to reactive chemical incidents in waste storage areas.

  • Solid Spill (Powder): Do NOT sweep dry, as this aerosolizes the compound. Moisten the spill lightly with a low-volatility solvent (e.g., polyethylene glycol) or a damp paper towel to suppress dust. Wipe up from the outside in, and place all contaminated materials in a designated hazardous waste container.

  • Liquid Spill (In Solution): Absorb with inert materials such as vermiculite or sand. Never use combustible absorbents (like sawdust or paper towels for large volumes) due to the oxidizing potential of the nitro group.

  • Waste Segregation: Segregate 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole waste into a dedicated "Halogen-Free Organic Waste" container.

  • Mandatory Labeling: Clearly label the waste container: "Contains Nitroaromatics - DO NOT MIX WITH REDUCING AGENTS."

References

  • National Center for Biotechnology Information (NCBI). "4-nitro-1H-pyrazole - Safety and Hazards." PubChem Compound Summary for CID 16376. Retrieved from:[Link]

  • Occupational Safety and Health Administration (OSHA). "Respiratory Protection Standard 29 CFR 1910.134." United States Department of Labor. Retrieved from:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Retrieved from:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.